Product packaging for Solenopsin A(Cat. No.:CAS No. 35285-25-7)

Solenopsin A

Cat. No.: B1215803
CAS No.: 35285-25-7
M. Wt: 253.5 g/mol
InChI Key: AYJGABFBAYKWDX-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solenopsin A, also known as this compound, is a useful research compound. Its molecular formula is C17H35N and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35N B1215803 Solenopsin A CAS No. 35285-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35285-25-7

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

IUPAC Name

(2S,6S)-2-methyl-6-undecylpiperidine

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1

InChI Key

AYJGABFBAYKWDX-IRXDYDNUSA-N

SMILES

CCCCCCCCCCCC1CCCC(N1)C

Isomeric SMILES

CCCCCCCCCCC[C@H]1CCC[C@@H](N1)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C

Synonyms

cis-2-methyl-6-n-undecylpiperidine
isosolenopsin A
Solenopsin A
trans-2-methyl-6-n-undecylpiperidine

Origin of Product

United States

Foundational & Exploratory

Abstract

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Adenosine (B11128): Signaling, Therapeutics, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Adenosine, an endogenous purine (B94841) nucleoside, is a critical signaling molecule that modulates a vast array of physiological and pathological processes. It exerts its effects through four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are ubiquitously expressed and play pivotal roles in the central nervous system, cardiovascular system, and immune system. In the context of disease, the adenosine pathway has emerged as a significant therapeutic target, particularly in cancer immunotherapy where high concentrations of extracellular adenosine within the tumor microenvironment contribute to profound immune suppression.[1][2] This guide provides a comprehensive technical overview of adenosine signaling, summarizes key quantitative data for receptor ligands, details essential experimental protocols for studying adenosine pathways, and presents visual diagrams of core signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Adenosine Signaling Pathways

Adenosine is primarily produced from the metabolism of adenosine triphosphate (ATP).[3] Its signaling is mediated by four receptor subtypes, which are coupled to different G proteins, leading to distinct downstream effects.[3][4]

  • A₁ and A₃ Receptors: These receptors predominantly couple to inhibitory G proteins (Gᵢ/Gₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[3][5] In some cellular contexts, they can also activate Phospholipase C (PLC).[3][6]

  • A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ/Gₒₗf). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[3][5]

The differential expression and affinity of these receptors in various tissues allow adenosine to exert a wide range of, and sometimes opposing, biological functions.[7]

Signaling Pathway Diagrams

G_protein_signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂A / A₂B Receptor Signaling Adenosine_1 Adenosine A1R_A3R A₁R / A₃R Adenosine_1->A1R_A3R Gi Gᵢ/Gₒ Protein A1R_A3R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibition PLC PLC Gi->PLC activation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Adenosine_2 Adenosine A2AR_A2BR A₂AR / A₂BR Adenosine_2->A2AR_A2BR Gs Gₛ/Gₒₗf Protein A2AR_A2BR->Gs AC_act Adenylyl Cyclase Gs->AC_act activation cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Immuno_Suppression cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Hypoxia Hypoxia / Cell Stress ATP_Release ATP Release Hypoxia->ATP_Release CD39 CD39 ATP_Release->CD39 AMP AMP CD39->AMP CD73 CD73 Adenosine Adenosine CD73->Adenosine AMP->CD73 A2AR A₂A Receptor Adenosine->A2AR binds cAMP ↑ cAMP A2AR->cAMP Immune_Suppression Immune Suppression (↓ Cytotoxicity, ↓ Proliferation, ↓ Cytokine Release) cAMP->Immune_Suppression LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Collect Blood in STOP Solution Spike 2. Spike with Internal Standard Collect->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject 5. Inject into LC-MS/MS Centrifuge->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection (SRM) Separate->Detect Quantify 8. Quantify vs. Calibration Curve Detect->Quantify

References

Solenopsin A: A Technical Guide to a Piperidine Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid and the principal toxic component of fire ant ( Solenopsis invicta) venom, has emerged as a molecule of significant interest in biomedical research.[1] Structurally characterized as trans-2-methyl-6-undecylpiperidine, this lipophilic compound has demonstrated a range of biological activities, including anti-angiogenic, anti-proliferative, and antimicrobial effects.[1][2] Its structural similarity to ceramides, key endogenous regulators of cellular signaling, underpins much of its therapeutic potential.[3] Solenopsin A has been shown to modulate critical cellular pathways, most notably the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and other proliferative diseases.[3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex biological interactions.

Physicochemical Properties and Structure

This compound is a substituted piperidine with a molecular formula of C17H35N and a molar mass of 253.47 g/mol .[4] Its structure features a piperidine ring with a methyl group at the 2-position and a long undecyl side chain at the 6-position, conferring its lipophilic nature.[4] Solenopsins are typically oily at room temperature and are insoluble in water.[4]

Biological Activity and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development in oncology, dermatology, and infectious diseases.

Anti-Angiogenic and Anti-Proliferative Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] It also demonstrates significant anti-proliferative effects against various cancer cell lines.[5]

Activity Assay Cell Line/System Compound Result Reference
Akt-1 Kinase ActivityIn vitro kinase assay-This compoundIC50: 5-10 µM (at 0.1 mM ATP)[6]
SVR Cell ProliferationCell proliferation assayMurine angiosarcoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[6]
A375 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[6]
A2058 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[6]
PI3K SignalingIn-cell Western3T3-L1 fibroblastsThis compoundInhibition at 30 µM[6]
Antimicrobial and Anti-biofilm Activity

This compound and its analogs have shown activity against a range of microorganisms, including bacteria and fungi. They have also been found to inhibit quorum-sensing signaling in Pseudomonas aeruginosa, a mechanism that regulates virulence and biofilm formation.[7]

Organism Activity Result Reference
Streptococcus pneumoniaeAntibacterialMIC: 1–4 mg/L[8]
Pseudomonas aeruginosaQuorum-sensing inhibitionEC50 for pyocyanin (B1662382) production: ~15 µmol/L[7]
Gram-positive bacteriaAntibacterialGenerally more susceptible than Gram-negative bacteria[9]
Candida aurisAntifungalIC50: 0.7-1.4 µg/mL[10]

Mechanism of Action: Signaling Pathways

The biological effects of this compound are primarily attributed to its interaction with key cellular signaling pathways, most notably the PI3K/Akt pathway, and its ability to mimic the functions of ceramides.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers.[11] this compound has been shown to inhibit this pathway through a dual mechanism:

  • Upstream Inhibition: In a cellular context, this compound can prevent the activation of PI3K, thereby blocking the phosphorylation and activation of its downstream effector, Akt.[2]

  • Direct Inhibition of Akt: In cell-free assays, this compound directly inhibits the kinase activity of Akt-1 in an ATP-competitive manner.[2]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis Downstream Effectors->Cell Survival, Proliferation, Angiogenesis This compound (Upstream) This compound (Upstream) This compound (Upstream)->PI3K inhibits activation This compound (Direct) This compound (Direct) This compound (Direct)->Akt inhibits directly

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.
Ceramide-Like Activity

This compound shares structural similarities with ceramides, which are sphingolipids that act as important signaling molecules involved in apoptosis, cell cycle arrest, and senescence.[3] this compound mimics several ceramide-like functions:

  • Inhibition of Akt and PDK1 in Lipid Rafts: Similar to ceramides, (-)-Solenopsin A inhibits the activation of Akt and PDK1 within lipid rafts, specialized microdomains in the cell membrane.[3]

  • Mitochondrial Effects: Both cis and trans analogs of solenopsin have been shown to decrease mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS).[3]

  • Induction of Mitophagy: Like ceramides, this compound can induce mitophagy, the selective degradation of mitochondria by autophagy.

Ceramide_Like_Activity cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion This compound This compound Lipid Raft Lipid Raft This compound->Lipid Raft Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration decreases ROS Production ROS Production This compound->ROS Production increases Mitophagy Mitophagy This compound->Mitophagy induces Akt/PDK1 Akt/PDK1 Lipid Raft->Akt/PDK1 inhibits activation

Figure 2: Ceramide-like activities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synthesis of this compound Analogs

A common method for synthesizing this compound analogs involves the deprotonation of substituted pyridines, followed by alkylation and reduction.[12]

Synthesis_Workflow Start Start Deprotonation Deprotonation of 2,6-dimethylpyridine (B142122) with n-BuLi Start->Deprotonation Alkylation Alkylation with Alkyl Bromide Deprotonation->Alkylation Purification1 Purification of Alkylpyridine Intermediate Alkylation->Purification1 Hydrogenation Hydrogenation (Pd/C, H2) Purification1->Hydrogenation Purification2 Final Purification Hydrogenation->Purification2 End Solenopsin Analog Purification2->End

Figure 3: General workflow for the synthesis of this compound analogs.

Materials:

  • 2,6-dimethylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl bromide (e.g., 1-bromoundecane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Deprotonation: Dissolve 2,6-dimethylpyridine in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 1 hour.

  • Alkylation: Add the desired alkyl bromide to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification of Alkylpyridine Intermediate: Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrogenation: Dissolve the purified intermediate in methanol and add 10% Pd/C. Subject the mixture to hydrogenation at room temperature overnight.

  • Final Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography to yield the final solenopsin analog.[12]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

Materials:

  • Cells (e.g., A375, SVR, A2058)

  • 96-well plates

  • Complete cell culture medium

  • This compound (or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the compounds.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

In Vivo Zebrafish Angiogenesis Assay

This assay allows for the direct visualization of blood vessel development in a living organism.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP))

  • This compound dissolved in DMSO

  • Embryo water

  • 24-well plates

  • Fluorescence microscope

Procedure:

  • Embryo Collection: Collect fertilized embryos from a transgenic zebrafish line.

  • Compound Exposure: At 24 hours post-fertilization (hpf), dechorionate the embryos and transfer them to a 24-well plate containing embryo water with various concentrations of this compound.

  • Incubation: Incubate the embryos for an additional 24-48 hours at 28.5°C.

  • Imaging: Anesthetize the embryos and mount them for fluorescence microscopy.

  • Quantification: Acquire images of the trunk vasculature and quantify the formation of intersegmental vessels (ISVs).

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.[6]

Materials:

  • Cell lysates treated with this compound

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[6]

Measurement of Reactive Oxygen Species (ROS) Production

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide (B77818) levels.[13]

Materials:

  • Cells treated with this compound

  • Dihydroethidium (DHE)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • DHE Staining: Resuspend the cells in a solution containing DHE (e.g., 10 µM) and incubate for 10-30 minutes at 37°C, protected from light.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in superoxide production.[13]

Sucrose (B13894) Density Gradient Fractionation for Lipid Raft Isolation

This method is used to isolate lipid rafts, which are resistant to non-ionic detergents at low temperatures.[14]

Materials:

  • Cell lysate

  • Triton X-100

  • Sucrose solutions of varying concentrations (e.g., 5-40%)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing Triton X-100 at 4°C.

  • Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube.

  • Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed.

  • Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts will be located in the low-density fractions.[14]

Measurement of Mitochondrial Oxygen Consumption

A Clark-type electrode can be used to measure the rate of oxygen consumption by isolated mitochondria.[15]

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Clark-type oxygen electrode

  • Substrates for the electron transport chain (e.g., glutamate, malate, succinate)

  • ADP

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissues.

  • Oxygen Consumption Measurement: Place the isolated mitochondria in the respiration buffer within the oxygen electrode chamber.

  • Substrate Addition: Add substrates to initiate respiration.

  • ADP Stimulation: Add ADP to measure the rate of state 3 (active) respiration.

  • Data Analysis: Record the rate of oxygen consumption over time.[7][15]

Conclusion

This compound stands out as a promising natural product with a multifaceted biological profile. Its ability to potently inhibit the PI3K/Akt signaling pathway, coupled with its ceramide-like activities, provides a strong rationale for its further investigation as a therapeutic agent, particularly in the context of cancer and other proliferative and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate and standardize future research efforts, ultimately accelerating the translation of this fascinating piperidine alkaloid from the laboratory to the clinic.

References

The Biological Activity of Solenopsin A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) A, a primary piperidine (B6355638) alkaloid component of the venom from the red imported fire ant (Solenopsis invicta), has emerged as a molecule of significant interest for its potent and diverse biological activities.[1][2] Structurally, solenopsins consist of a 2,6-disubstituted piperidine ring, featuring a methyl group at position 2 and a long, hydrophobic alkyl chain at position 6.[3] This unique structure bears a remarkable resemblance to the sphingolipid ceramide, a critical endogenous regulator of cell signaling involved in processes such as proliferation, apoptosis, and differentiation.[1][3] This structural mimicry is central to many of the biological effects observed for solenopsin and its synthetic analogs.[1][2] Initially investigated for their toxicity, research has pivoted towards harnessing their therapeutic potential, particularly in oncology, dermatology, and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the biological activities of solenopsin A and its analogs, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Anti-proliferative and Anti-Cancer Activity

This compound and its synthetic analogs demonstrate significant anti-proliferative effects across various cancer cell lines.[2] This activity is strongly linked to their ability to function as ceramide analogs, inducing cell death and halting proliferation.[1][3] Studies have shown that both the naturally occurring (−)-solenopsin A and its enantiomer (+)-solenopsin A exhibit potent anti-proliferative activity.[1] The efficacy of these compounds has been systematically evaluated in multiple tumor cell lines, establishing their potential as novel anti-neoplastic agents.[2][6]

Quantitative Data: Anti-proliferative Effects

The anti-proliferative potency of this compound and several key analogs has been quantified in human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines. The data below highlights the structure-activity relationships, where chain length and stereochemistry influence efficacy.

CompoundCell LineConcentration (µM)% Inhibition of Proliferation (relative to control)Reference
(+)-Solenopsin A A37510~55%[1][7]
SVR10~60%[1][7]
A205810~45%[1][7]
(-)-Solenopsin A A37510~50%[1][7]
SVR10~65%[1][7]
A205810~50%[1][7]
Analog S12 (cis-isomer) A37510~30%[1][6]
SVR10~35%[1][6]
A205810~25%[1][6]
Analog S14 (C15 side chain) A37510~80%[1][6]
SVR10~90%[1][6]
A205810~60%[1][6]
Analog S15 A37510~60%[1]
SVR10~55%[1]
A205810~45%[1]

Note: Data is approximated from graphical representations in the cited literature.[1][7]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been identified as a potent inhibitor of angiogenesis.[3][8] Its anti-angiogenic effects are primarily mediated through the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of vessel formation.[8] In vivo studies using embryonic zebrafish models have confirmed that solenopsin disrupts angiogenesis, highlighting its therapeutic potential in diseases characterized by pathological vessel growth.[8]

Mechanism of Action: PI3K/Akt Pathway Inhibition and Ceramide Mimicry

The primary mechanism underpinning the anti-proliferative and anti-angiogenic effects of solenopsin is the inhibition of the PI3K/Akt signaling cascade.[8][9] Solenopsin acts upstream of PI3K, preventing its activation and consequently blocking the phosphorylation of its downstream effector, Akt.[8][10] This leads to the inhibition of key substrates like Forkhead Box O1a (FOXO1a), a transcription factor involved in cell survival and proliferation.[8]

Interestingly, a dual mechanism has been observed. While solenopsin inhibits the pathway upstream of PI3K in cellular models, in vitro kinase assays have shown it can also directly inhibit purified Akt-1 in an ATP-competitive manner, with an IC50 of approximately 5-10 µM.[8][11]

Solenopsin's structural similarity to ceramide allows it to mimic ceramide's biological functions.[1] It has been shown that (−)-solenopsin A inhibits Akt activity and PDK1 activation within lipid rafts, similar to ceramide.[1] This involves the translocation of the tumor suppressor PTEN into lipid rafts, where it can dephosphorylate PIP3 and antagonize PI3K signaling.[1]

Ceramide_Mimicry cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane PDK1_Akt PDK1 / Akt Activation PTEN_raft PTEN PTEN_raft->PDK1_Akt Inhibits PTEN_nonraft PTEN PTEN_nonraft->PTEN_raft Solenopsin Solenopsin / Ceramide Solenopsin->PDK1_Akt Inhibits Solenopsin->PTEN_nonraft Promotes translocation Mitochondria Mitochondria Solenopsin->Mitochondria Mitophagy Mitophagy Mitochondria->Mitophagy ROS ROS Production ↑ Mitochondria->ROS OCR Oxygen Consumption ↓ Mitochondria->OCR

Effects on Mitochondrial Function

Both cis and trans analogs of solenopsin have been shown to affect mitochondrial function.[1] They reduce the cellular oxygen consumption rate (OCR), an indicator of mitochondrial activity, and increase the production of reactive oxygen species (ROS).[1][12] Furthermore, like ceramide, naturally occurring (−)-solenopsin A can induce mitophagy, the selective degradation of mitochondria by autophagy.[1] This effect is under strict stereochemical control, as cis-trans geometric differences in analogs can abrogate this function.[1]

Anti-inflammatory and Other Activities

Anti-inflammatory Effects

Synthetic solenopsin analogs have demonstrated potential for treating inflammatory skin conditions like psoriasis.[3][5][13] In a mouse model of psoriasis, topical application of solenopsin analogs reduced skin thickening and infiltration of immune cells.[13] The mechanism involves the restoration of the skin's barrier function and modulation of cytokine production, including a decrease in pro-inflammatory IL-22 and an increase in anti-inflammatory IL-12.[13][14]

Neurological Effects

At higher concentrations, this compound can exert significant neurological and cardiodepressant effects.[4] Intravenous administration in rats has been shown to cause seizures, respiratory arrest, and cardiovascular depression.[4][15] These toxic effects highlight the importance of dose and delivery methods in harnessing the therapeutic benefits of these compounds.[4][16]

Quorum-Sensing Inhibition

This compound also acts as a quorum-sensing (QS) inhibitor in bacteria such as Pseudomonas aeruginosa.[17] It suppresses QS signaling, which regulates the expression of virulence factors and biofilm formation, suggesting potential applications as an anti-infective agent that targets bacterial communication rather than viability.[17][18]

Experimental Protocols

Synthesis of Solenopsin Analogs (S11-S15) - General Workflow

The synthesis of solenopsin analogs is crucial for structure-activity relationship studies.[1][19]

Synthesis_Workflow

  • Deprotonation : 2,6-dimethylpyridine (B142122) (for S12-S14) or 2,4,6-trimethylpyridine (B116444) (for S11) is deprotonated using n-butyllithium at -78 °C.[1][20]

  • Alkylation : The desired alkyl bromide is added to the reaction mixture, which is then slowly warmed to room temperature and stirred overnight.[1][20]

  • Quenching and Extraction : The reaction is quenched with saturated aqueous NaHCO₃ and the product is extracted using an organic solvent like diethyl ether.[20]

  • Purification of Intermediate : The crude product is purified by column chromatography to yield the 2-alkyl-6-methylpyridine intermediate.[20]

  • Hydrogenation : The intermediate is dissolved in methanol (B129727) with a 10% Pd/C catalyst and subjected to hydrogenation to reduce the pyridine (B92270) ring.[1][20]

  • Final Purification : The final solenopsin analog is purified from the reaction mixture via column chromatography.[20]

Cell Proliferation Assay (Coulter Counter or MTS)

This protocol is used to assess the anti-proliferative effects of solenopsin and its analogs.[1][20]

  • Cell Seeding : Plate cells (e.g., A375, SVR, A2058) in 96-well plates at a density of 1.5 x 10⁴ to 5 x 10⁴ cells per well.[1][7] Incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the solenopsin analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (≤ 0.1%).[20] Replace the medium in the wells with the medium containing the test compounds. Include vehicle control wells.

  • Incubation : Incubate the plates for a specified period (e.g., 24 to 72 hours) at 37°C in a 5% CO₂ incubator.[1][20]

  • Viability Assessment :

    • Coulter Counter : Detach the cells and count them using a Coulter Counter to determine the number of viable cells per well.[8]

    • MTS Assay : Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

  • Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle control and determine IC50 values.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of solenopsin on specific kinases like Akt.[8]

  • Assay Preparation : The assay is typically performed in a multi-well plate format. Each reaction contains the purified kinase (e.g., recombinant Akt-1), a specific substrate, and ATP.[8]

  • Compound Addition : Add varying concentrations of solenopsin or its analogs to the reaction wells.

  • Reaction Initiation : Start the kinase reaction by adding ATP. The reaction measures the transfer of phosphate (B84403) from ATP to the substrate.[8]

  • Detection : Quantify the phosphorylated substrate using a suitable detection method, such as radioactivity (if using [γ-³²P]ATP) or specific antibodies in an ELISA-based format.

  • Data Analysis : Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value. To determine the mode of inhibition (e.g., ATP-competitive), the assay is repeated with varying concentrations of ATP.[8]

Conclusion and Future Directions

This compound and its synthetic analogs represent a versatile class of bioactive molecules with significant therapeutic potential. Their ability to act as ceramide mimetics, primarily through the potent inhibition of the PI3K/Akt signaling pathway, underpins their anti-proliferative, anti-angiogenic, and anti-inflammatory activities.[1][2][5] The modular nature of their synthesis allows for the exploration of structure-activity relationships, enabling the optimization of efficacy and reduction of toxicity.[1] While challenges related to potential toxicity at high doses remain, the development of targeted delivery systems and carefully designed analogs could pave the way for novel therapeutics for cancer and inflammatory skin diseases.[4][13] Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this fascinating class of natural product derivatives.

References

Solenopsin A: A Potent Angiogenesis Inhibitor Targeting the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of this process, making it a key target for anti-cancer drug development.[1] Solenopsin A, a primary alkaloidal component of fire ant (Solenopsis invicta) venom, has been identified as a potent, naturally occurring inhibitor of angiogenesis.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Mechanism of Action: Dual Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by suppressing the PI3K/Akt signaling cascade. Foundational research has revealed a dual mechanism of inhibition:

  • In Cellular Systems: this compound acts on a step upstream of PI3K, preventing its activation. This subsequently blocks the phosphorylation and activation of the downstream effector, Akt (also known as Protein Kinase B).[4] The inhibition of Akt prevents the phosphorylation of crucial substrates such as Forkhead Box O1a (FOXO1a), a transcription factor involved in cell proliferation and survival.[4]

  • In Vitro (Cell-Free) Systems: this compound directly inhibits the activity of purified Akt-1 in an ATP-competitive manner. Notably, in this cell-free context, it does not affect the upstream activator PDK1 or PI3K itself.

This suggests that this compound's effects within a cellular environment, which involve inhibiting a step upstream of PI3K, may be distinct from its direct enzymatic interaction with Akt observed in vitro.

Signaling Pathway Diagram

The following diagram illustrates the dual inhibitory action of this compound on the PI3K/Akt signaling pathway.

This compound's Dual Inhibition of the PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) FOXO1a FOXO1a Akt->FOXO1a Phosphorylates (Ser256) Angiogenesis Angiogenesis & Cell Proliferation Akt->Angiogenesis Solenopsin_Cellular This compound (Cellular Target) Solenopsin_Cellular->PI3K Inhibits Upstream Activation Solenopsin_InVitro This compound (In Vitro Target) Solenopsin_InVitro->Akt Directly Inhibits (ATP-competitive)

This compound's dual inhibitory action on the PI3K/Akt pathway.

Quantitative Data on Anti-Angiogenic and Anti-proliferative Activity

The biological activity of this compound was initially evaluated using ras-transformed endothelial (SVR) cells, a standard model for screening angiogenesis inhibitors. The naturally occurring this compound demonstrated significant, dose-dependent inhibition of SVR cell proliferation. Further studies quantified the direct inhibitory effect on Akt-1 kinase activity in a cell-free system.

Table 1: Inhibition of SVR Endothelial Cell Proliferation by this compound
Concentration% Inhibition of SVR Cell Proliferation (Mean)
1 µg/mL~25%
3 µg/mL~60%
6 µg/mL~85%
Data derived from graphical representations in Arbiser et al., 2007.
Table 2: In Vitro Kinase Inhibition by this compound
Kinase TargetIC₅₀ (at 0.1 mM ATP)Type of InhibitionSpecificity
Akt-15 - 10 µMATP-competitiveSelective (Inhibited only 1 other kinase, RSK1, out of 28 tested)
Data as reported in Arbiser et al., 2007.

Key Experimental Protocols

Detailed methodologies were crucial in establishing the anti-angiogenic properties of this compound. The following sections outline the core experimental protocols used in the foundational research.

SVR Endothelial Cell Proliferation Assay

This assay served as the primary screen to identify the anti-angiogenic potential of this compound and its analogs by measuring their effect on the growth of ras-transformed endothelial cells.

SVR Endothelial Cell Proliferation Assay Workflow start Start seed 1. Seed SVR endothelial cells in 96-well plates start->seed treat 2. Treat cells with this compound or analogs at various concentrations (e.g., 1, 3, 6 µg/mL) seed->treat incubate 3. Incubate for a defined period (e.g., 72 hours) treat->incubate measure 4. Measure cell proliferation/viability using a standard assay (e.g., MTS or MTT assay) incubate->measure end End measure->end

Workflow for the SVR endothelial cell proliferation assay.
  • Cell Culture: SVR (murine endothelial cells transformed with an SV40 T antigen) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: SVR cells are seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 3, and 6 µg/mL) or its analogs, typically dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification: Cell viability or proliferation is assessed using a colorimetric assay such as the MTS assay. The absorbance is read on a plate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Zebrafish Angiogenesis Assay

To determine if this compound could suppress angiogenesis in vivo, a zebrafish model system was utilized.[4] The optical transparency of zebrafish embryos allows for direct visualization of vascular development.[2]

In Vivo Zebrafish Angiogenesis Assay Workflow start Start collect 1. Collect embryos from a transgenic zebrafish line (e.g., TG(fli1:EGFP)y1) start->collect add_compound 2. At ~24 hours post-fertilization, add this compound (dissolved in DMSO) to the embryo water collect->add_compound incubate 3. Incubate embryos for an additional 24-48 hours add_compound->incubate anesthetize 4. Anesthetize embryos and mount for fluorescence microscopy incubate->anesthetize acquire_quantify 5. Acquire images of the trunk vasculature and quantify intersomitic vessel (ISV) sprouting anesthetize->acquire_quantify end End acquire_quantify->end

Workflow for the in vivo zebrafish angiogenesis assay.
  • Animal Model: Transgenic (TG(fli1:EGFP)y1) zebrafish, which express Green Fluorescent Protein (GFP) specifically in endothelial cells, are used.[2]

  • Embryo Treatment: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates. This compound, dissolved in DMSO, is added directly to the embryo water at the desired final concentration. An inactive analog and a DMSO vehicle control are used for comparison.

  • Incubation: Embryos are incubated at 28.5°C for an additional 24 to 48 hours.

  • Imaging: At the end of the incubation period, embryos are anesthetized (e.g., with tricaine) and mounted on microscope slides for imaging. Confocal or fluorescence microscopy is used to visualize the developing vasculature, particularly the intersegmental vessels (ISVs).[4]

  • Quantitative Analysis: The anti-angiogenic effect is quantified by measuring the length of the ISVs or by counting the number of complete ISVs per embryo. Image analysis software can be used for precise measurements. The measurements from the this compound-treated groups are compared to the vehicle control group. Data can be expressed as a percentage of inhibition of ISV growth.[2]

Conclusion

The early research on this compound has firmly established it as a naturally occurring anti-angiogenic agent with a clear mechanism of action. By demonstrating its ability to inhibit the PI3K/Akt signaling pathway, suppress endothelial cell proliferation, and disrupt vessel formation in vivo, these foundational studies provide a strong rationale for further investigation into this compound and its analogs as potential therapeutic candidates for cancer and other diseases characterized by pathological angiogenesis.[5]

References

The Dual-Pronged Attack of Solenopsin A on the PI3K Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solenopsin A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, has emerged as a compelling natural product inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a linchpin in cellular regulation, governing critical processes such as cell growth, proliferation, survival, and angiogenesis.[1][4] Its frequent dysregulation in a multitude of cancers, including ovarian, melanoma, and multiple myeloma, has cemented its status as a high-value target for oncology drug development.[1][3][5] this compound exhibits a distinctive dual mechanism of action, targeting the pathway at two crucial junctures. In cellular environments, it functions upstream of PI3K, preventing its activation.[1][2] Concurrently, in in vitro settings, it directly inhibits the downstream kinase Akt in an ATP-competitive manner.[2][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual pathway and workflow diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: A Two-Tiered Inhibition

This compound's inhibitory effect on the PI3K/Akt signaling cascade is not monolithic but rather a multifaceted strategy involving both indirect upstream modulation and direct downstream kinase inhibition.[1]

Upstream Inhibition: Preventing PI3K Activation
Direct Inhibition: ATP-Competitive Targeting of Akt

In addition to its upstream effects within cells, in vitro kinase assays have revealed that this compound directly inhibits the activity of Akt-1.[1][2] This inhibition is competitive with respect to ATP.[1][2] The inhibitory action of this compound demonstrates a degree of selectivity for Akt; in a panel of 28 other protein kinases, only Ribosomal Protein S6 Kinase 1 (RSK1) was inhibited to a comparable extent.[1][2] This direct inhibition of Akt, a central node in the PI3K pathway, further contributes to the overall suppression of pro-survival and pro-proliferative signaling.

Ceramide-like Activity and PTEN Localization

This compound shares structural similarities with ceramides, which are endogenous regulators of cell signaling.[7][8] This resemblance translates to functional mimicry, as this compound has been shown to exhibit ceramide-like biological activities.[7][8] One of the key observations is its ability to inhibit functional Akt activity and PDK1 activation in lipid rafts, mirroring the action of ceramide.[7] Furthermore, in A375 human melanoma cells, which express wild-type PTEN (a critical negative regulator of the PI3K pathway), this compound appeared to induce the relocalization of PTEN to lipid rafts.[7] This relocalization is significant as PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3, thus acting as a tumor suppressor.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of this compound.

Parameter Value Assay Conditions Reference
Akt-1 IC50 5 - 10 µM0.1 mM ATP[2]
Akt Inhibition 50%at 10 µM[2]

Table 1: In Vitro Kinase Inhibition Data for this compound

Compound Concentration Effect on Akt Activity (AktAR FRET reporter) Effect on PDK1 Activation (Lyn-PARE FRET reporter) Cell Line Reference
(+)-Solenopsin A20 µMInhibition similar to 50 µM ceramideInhibition similar to 50 µM ceramideNIH3T3[7]
(-)-Solenopsin A20 µMInhibition similar to 50 µM ceramideInhibition similar to 50 µM ceramideNIH3T3[7]
(+)-Solenopsin A10 µMSome inhibitionSome inhibitionNIH3T3[7]
(-)-Solenopsin A10 µMSome inhibitionSome inhibitionNIH3T3[7]

Table 2: Cellular Activity of this compound Enantiomers

Experimental Protocols

In Vitro Kinase Assay

This protocol is employed to ascertain the direct inhibitory effect of this compound on the enzymatic activity of purified kinases such as Akt-1.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., Akt-1), its specific substrate (e.g., a peptide or protein), and a suitable kinase buffer.

  • Inhibitor Addition: Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the incorporation of the radiolabeled phosphate (B84403) into the substrate is quantified, typically through methods like SDS-PAGE and autoradiography or scintillation counting.

PI3K Activity Assay

This assay assesses the impact of this compound on the activity of PI3K within a cellular context.

  • Cell Treatment: Cells are treated with or without this compound for a specified duration, followed by stimulation with an agonist like insulin.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Immunoprecipitation of PI3K: PI3K is immunoprecipitated from the cell lysates using an antibody targeting a component of the PI3K complex, such as the p85 regulatory subunit.

  • Kinase Reaction: The immunoprecipitated PI3K is resuspended in a kinase buffer. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and [γ-³²P]ATP are added to initiate the reaction. The mixture is then incubated.

  • Lipid Extraction and Separation: The reaction is terminated, and the lipids are extracted. The radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is separated from ATP using thin-layer chromatography (TLC).

  • Visualization and Quantification: The TLC plate is visualized using a Phosphorimager, and the intensity of the bands corresponding to PIP3 is quantified.[2]

Western Blotting for Phospho-Protein Analysis

This technique is utilized to evaluate the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.

  • Cell Culture and Treatment: Cells are cultured to a suitable confluence (e.g., 80%) and may be serum-starved to reduce basal signaling before being treated with this compound and/or a stimulant.[2][4]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308, phospho-FOXO1a) and total protein antibodies as loading controls.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Visualizations

PI3K_Pathway_Inhibition_by_Solenopsin_A Growth Factor Growth Factor RTK RTK IRS1 IRS1 RTK->IRS1 PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth, Proliferation This compound (Upstream) This compound This compound (Direct) This compound This compound (Direct)->Akt Direct Inhibition (ATP-competitive)

Caption: this compound's dual inhibition of the PI3K/Akt pathway.

Western_Blot_Workflow A Cell Culture & Treatment (this compound) B Protein Extraction (Lysis) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Analysis of Phospho-proteins (p-Akt, p-FOXO1a) G->H

Caption: Workflow for Western Blot analysis of PI3K pathway proteins.

References

A Technical Deep Dive into the Structural and Functional Parallels of Solenopsin A and Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, has emerged as a compelling bioactive molecule with significant therapeutic potential.[1] Its structural resemblance to the endogenous sphingolipid, ceramide, underpins a fascinating convergence of biological activity.[1][2] This technical guide provides an in-depth analysis of the structural similarities between solenopsin A and ceramide, and explores the parallel functional consequences, particularly in the context of cell signaling, proliferation, and mitochondrial function. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in oncology, dermatology, and drug discovery.

Structural and Physicochemical Similarities

This compound and ceramide, despite their different biosynthetic origins, share key structural features that likely contribute to their similar biological activities. Both are amphipathic molecules characterized by a polar head group and a long, hydrophobic aliphatic chain.[3]

The defining structural feature of this compound is a 2,6-disubstituted piperidine ring, with a methyl group at the 2-position and a long undecyl chain at the 6-position.[4] This configuration results in a molecule that is oily at room temperature and largely insoluble in water.[4] Ceramides are a more diverse class of lipids, composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of this fatty acid chain can vary, giving rise to a wide range of ceramide species with distinct biological functions.[5][6] The shared lipophilicity and elongated hydrophobic tail are thought to enable both molecules to interact with and modulate the biophysical properties of cellular membranes, particularly lipid rafts.[7][8]

Table 1: Physicochemical Properties of this compound and Ceramide

PropertyThis compoundCeramide (d18:1/16:0)
Molecular Formula C₁₇H₃₅NC₃₄H₆₇NO₃
Molar Mass 253.47 g/mol 537.9 g/mol
Description Lipophilic alkaloidWaxy lipid molecule
Solubility Water-insolubleInsoluble in water
Key Structural Features Piperidine ring with a long alkyl chainSphingosine base with an N-linked fatty acid

Overlapping Biological Activities and Quantitative Comparison

The structural mimicry of this compound to ceramide translates into a remarkable overlap in their biological effects. Both molecules are potent regulators of cell signaling pathways that govern proliferation, apoptosis, and mitochondrial function.[2][7]

Anti-proliferative Effects

This compound and its synthetic analogs exhibit significant anti-proliferative activity across various cancer cell lines, a hallmark of ceramide's function.[1][2]

Table 2: Anti-proliferative Activity of this compound, Analogs, and Ceramide

CompoundCell LineConcentration (µM)% Inhibition of Proliferation (relative to control)
(-)-Solenopsin AA375 (Melanoma)10~50%
(+)-Solenopsin AA375 (Melanoma)10~50%
Ceramide C2A375 (Melanoma)10~40%
(-)-Solenopsin ASVR (Angiosarcoma)10~60%
(+)-Solenopsin ASVR (Angiosarcoma)10~60%
Ceramide C2SVR (Angiosarcoma)10~55%
(-)-Solenopsin AA2058 (Melanoma)10~55%
(+)-Solenopsin AA2058 (Melanoma)10~55%
Ceramide C2A2058 (Melanoma)10~45%

Data summarized from Karlsson et al., 2015.[2]

Induction of Reactive Oxygen Species (ROS)

Both this compound and ceramide are known to increase the production of reactive oxygen species (ROS), which can act as signaling molecules to induce apoptosis and other cellular responses.[2]

Table 3: Induction of Superoxide (B77818) by this compound and Analogs

CompoundCell LineFold Increase in Superoxide (relative to vehicle)
(+)-Solenopsin AA375 (Melanoma)~2.3
(-)-Solenopsin AA375 (Melanoma)~2.1
S12 (cis-solenopsin)A375 (Melanoma)~1.8
S14A375 (Melanoma)~2.0
S15A375 (Melanoma)~1.9
(+)-Solenopsin ASVR (Angiosarcoma)~2.2
(-)-Solenopsin ASVR (Angiosarcoma)~2.0
S12 (cis-solenopsin)SVR (Angiosarcoma)~1.7
S14SVR (Angiosarcoma)~1.9
S15SVR (Angiosarcoma)~1.8

Data summarized from Karlsson et al., 2015.[2]

Shared Signaling Pathways

The biological effects of this compound and ceramide are largely mediated through their influence on common signaling pathways, most notably the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[7][9]

// Nodes solenopsin [label="this compound", fillcolor="#EA4335"]; ceramide [label="Ceramide", fillcolor="#EA4335"]; pi3k [label="PI3K", fillcolor="#4285F4"]; pdk1 [label="PDK1", fillcolor="#4285F4"]; akt [label="Akt", fillcolor="#4285F4"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853"]; mitophagy [label="Mitophagy", fillcolor="#FBBC05"]; ros [label="Mitochondrial ROS", fillcolor="#FBBC05"]; apoptosis [label="Apoptosis", fillcolor="#34A853"];

// Edges solenopsin -> pi3k [label="inhibits", fontcolor="#202124"]; ceramide -> pi3k [label="inhibits", fontcolor="#202124"]; pi3k -> pdk1 [color="#202124"]; pdk1 -> akt [color="#202124"]; akt -> proliferation [color="#202124"]; solenopsin -> mitophagy [color="#202124"]; ceramide -> mitophagy [color="#202124"]; solenopsin -> ros [color="#202124"]; ceramide -> ros [color="#202124"]; ros -> apoptosis [color="#202124"]; mitophagy -> apoptosis [color="#202124"]; akt -> apoptosis [label="inhibits", fontcolor="#202124"]; } end_dot Caption: Figure 2: this compound and Ceramide Signaling Pathways

Both molecules have been shown to inhibit the activation of PI3K, leading to a downstream reduction in the phosphorylation and activation of Akt.[7][9] This inhibition of the pro-survival Akt pathway shifts the cellular balance towards apoptosis. Furthermore, both this compound and ceramide can induce mitophagy, the selective degradation of mitochondria, and increase mitochondrial ROS production, further contributing to their anti-proliferative and pro-apoptotic effects.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the ceramide-like activities of this compound.

FRET-based Assay for Akt Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure Akt kinase activity in live cells.

G cluster_workflow FRET Assay Workflow start Transfect cells with FRET-based Akt biosensor treat Treat cells with this compound, Ceramide, or vehicle control image Acquire FRET and donor emission images using fluorescence microscopy analyze Calculate FRET ratio (Acceptor/Donor intensity) end Determine changes in Akt activity

Methodology:

  • Cell Culture and Transfection: Plate cells in a suitable imaging dish and transfect with a FRET-based Akt biosensor plasmid using a standard transfection reagent.

  • Treatment: After allowing for biosensor expression (typically 24-48 hours), replace the culture medium with imaging medium and treat the cells with desired concentrations of this compound, ceramide, or a vehicle control.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with filters for both the donor (e.g., CFP) and FRET (e.g., YFP) channels at various time points after treatment.

  • Image Analysis: Correct for background fluorescence and calculate the FRET ratio (acceptor intensity / donor intensity) for individual cells. A decrease in the FRET ratio typically indicates a decrease in Akt activity.

Measurement of Mitochondrial Oxygen Consumption

This protocol details the use of extracellular flux analysis to measure the oxygen consumption rate (OCR) of mitochondria.

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for extracellular flux analysis and allow them to adhere overnight.

  • Treatment: Treat cells with this compound, ceramide, or vehicle control for the desired duration.

  • Assay Preparation: Replace the culture medium with assay medium and incubate the cells in a CO₂-free incubator.

  • Extracellular Flux Analysis: Measure the OCR using an extracellular flux analyzer. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect mitochondrial superoxide.

Methodology:

  • Cell Treatment: Treat cells with this compound, ceramide, or vehicle control.

  • Probe Loading: Incubate the cells with a mitochondrial-targeted superoxide indicator dye (e.g., MitoSOX Red) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Centrifugation

This protocol outlines the isolation of detergent-resistant membranes (lipid rafts) to study the localization of signaling molecules.

G cluster_workflow Lipid Raft Isolation Workflow start Lyse cells in ice-cold buffer with non-ionic detergent homogenize Homogenize cell lysate gradient Mix lysate with sucrose solution and layer onto a discontinuous sucrose gradient centrifuge Ultracentrifuge at high speed fractionate Collect fractions from the top of the gradient analyze Analyze fractions by Western blotting for lipid raft markers and proteins of interest end Determine protein localization in lipid rafts

Methodology:

  • Cell Lysis: Lyse cells in an ice-cold buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Sucrose Gradient Preparation: Mix the cell lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Carefully layer decreasing concentrations of sucrose solutions on top to create a discontinuous gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 18-24 hours) at 4°C. Lipid rafts will float to the interface of the lower density sucrose layers.

  • Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient and analyze them by Western blotting for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest.

Conclusion and Future Directions

The striking structural and functional similarities between this compound and ceramide highlight a fascinating example of evolutionary convergence in molecular bioactivity. This compound's ability to mimic the anti-proliferative and pro-apoptotic functions of ceramide, primarily through the inhibition of the PI3K/Akt signaling pathway, positions it and its synthetic analogs as promising leads for the development of novel therapeutics for cancer and inflammatory skin diseases.[2][10]

Future research should focus on elucidating the precise molecular interactions of this compound with components of the PI3K/Akt pathway and other ceramide-regulated signaling networks. Further exploration of the structure-activity relationships of synthetic solenopsin analogs will be crucial for optimizing their potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for advancing our understanding of this intriguing class of natural products and their potential clinical applications.

References

Solenopsin A: A Novel Piperidine Alkaloid for Targeted Cancer Therapy via PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Solenopsin A, a primary alkaloid component of the fire ant (Solenopsis invicta) venom, has emerged from the natural world as a potent and promising candidate for cancer therapeutics.[1][2] Initially identified for its toxic properties, recent research has unveiled its significant anti-angiogenic and anti-proliferative activities, positioning it as a lead compound for drug development.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its therapeutic potential in oncology. The core of its anti-cancer effect lies in its ability to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in a multitude of human cancers, including melanoma, ovarian cancer, and multiple myeloma.[1][3][5]

Mechanism of Action: A Dual Inhibition Strategy

This compound employs a multi-faceted approach to disrupt cancer cell signaling, primarily targeting the PI3K/Akt pathway. Its action is characterized by a dual inhibition mechanism and ceramide-like biological activities.

1. Inhibition of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1] this compound has been shown to inhibit this pathway at two distinct points:

  • Upstream of PI3K: In cellular systems, this compound prevents the activation of PI3K.[1][2] Specifically, it blocks the insulin-induced, PI3K-dependent generation of 3-phosphoinositides without affecting the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS1).[2] This suggests that this compound may interfere with the crucial interaction between IRS1 and the p85 regulatory subunit of PI3K.[1][2] Consequently, the downstream phosphorylation and activation of Akt at both threonine 308 (Thr308) and serine 473 (Ser473) are suppressed.[1][6]

  • Direct Inhibition of Akt Kinase: In addition to its upstream effects, in vitro kinase assays have demonstrated that this compound directly inhibits Akt-1 activity.[1][2] This inhibition is competitive with respect to ATP.[2][6] The inhibitory action is also relatively selective; in a panel of 28 other protein kinases, only ribosomal protein S6 kinase 1 (RSK1) was inhibited to a similar extent.[2] Notably, this compound does not inhibit the activity of purified PI3K or the upstream kinase PDK1 in in vitro settings.[1][2]

2. Ceramide-Like Activity:

This compound shares structural similarities with ceramide, an endogenous sphingolipid that is a key regulator of cell signaling and apoptosis.[4][7] Research has shown that this compound mimics several canonical functions of ceramide:

  • Inhibition of Akt Activity in Lipid Rafts: Like ceramide, this compound inhibits Akt activity and PDK1 activation within lipid rafts, which are specialized microdomains in the plasma membrane crucial for signal transduction.[7]

  • Mitochondrial Effects: It has been observed to increase the production of mitochondrial reactive oxygen species (ROS) and reduce oxygen consumption.[7]

  • Induction of Mitophagy: this compound, similar to ceramide, can induce mitophagy, the selective degradation of mitochondria by autophagy.[4][7]

This ceramide-like activity suggests that this compound's anti-cancer effects may not depend exclusively on Akt deactivation but could also involve the induction of mitochondrial-mediated cell death.[7]

G cluster_1 Cytoplasm / Nucleus RTK Receptor Tyrosine Kinase (e.g., IGFR) IRS1 IRS1 RTK->IRS1 P PI3K PI3K (p85-p110) IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) Downstream Downstream Effectors (FOXO1a, Caspase 9, etc.) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P (Ser473) CellResponse Cell Growth, Proliferation, Survival, Angiogenesis Downstream->CellResponse SolenopsinA_up This compound SolenopsinA_up->PI3K Inhibits Activation SolenopsinA_dir This compound SolenopsinA_dir->Akt Directly Inhibits (ATP-Competitive)

This compound's dual inhibition of the PI3K/Akt signaling pathway.

Quantitative Data on Biological Activity

The anti-cancer potential of this compound and its synthetic analogs has been quantified across various assays and cell lines. The following tables summarize these key findings.

Table 1: In Vitro Kinase Inhibition and Anti-Proliferative Effects

Compound Target / Assay Cell Line(s) Reported IC₅₀ / Effect Reference
This compound Akt-1 (in vitro) N/A ~10 µM (ATP-competitive) [2],[8]
This compound SVR cell proliferation SVR angiosarcoma Dose-dependent inhibition [2],[8]
(-)-Solenopsin A Proliferation A375, A2058, SVR Significant anti-proliferative activity [7],[8]
(+)-Solenopsin A Proliferation A375, A2058, SVR Significant anti-proliferative activity [7],[8]
S12 (cis-isomer mix) Proliferation A375, A2058, SVR Weaker activity than trans-isomers [9]

| S14 (analog) | Proliferation | A375, SVR | Most potent analog tested in these lines |[9] |

Table 2: In Vivo Toxicity and Efficacy Data

Species Model Compound(s) Administration Route Dosage Key Findings Reference
Rat N/A (Toxicity) This compound Intravenous 3 - 30 mg/kg Dose-dependent cardiovascular depression, seizures, respiratory arrest at high doses. [10]
Mouse KC-Tie2 (Psoriasis) S12 and S14 Topical 1% cream (28 days) Significant decrease in acanthosis and T-cell infiltration; demonstrates in vivo biological activity. [10]

| Zebrafish | Embryonic | this compound | N/A | N/A | Inhibited embryonic angiogenesis by delaying intersomitic vessel sprouting. |[2],[11],[12] |

Experimental Protocols

Replication of key findings is fundamental to scientific advancement. This section details the methodologies for essential experiments cited in the study of this compound.

1. Cell Proliferation (MTS) Assay

This protocol assesses the anti-proliferative effects of this compound and its analogs.[13]

  • Materials:

    • Cancer cell lines (e.g., SVR, A375, A2058)

    • 96-well plates

    • Complete cell culture medium

    • This compound/analogs dissolved in DMSO (stock solution)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14] Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (including a vehicle-only control).[13]

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]

    • Viability Assessment: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[13]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

2. Western Blot for Phospho-Protein Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of proteins within the PI3K/Akt pathway.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus (e.g., PVDF membranes)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-total-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse using lysis buffer.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

G cluster_workflow General Workflow for In Vitro Cytotoxicity Assay A 1. Seed Cells in 96-well plate (24h incubation) B 2. Compound Treatment (Serial Dilutions of This compound) A->B C 3. Incubation (48-72h) B->C D 4. Add Viability Reagent (e.g., MTS) (1-4h incubation) C->D E 5. Measure Absorbance (490 nm) D->E F 6. Data Analysis (Calculate % Viability, Determine IC50) E->F

A generalized experimental workflow for a cytotoxicity assay.

Conclusion and Future Directions

This compound represents a compelling natural product scaffold for the development of novel anti-cancer agents. Its dual mechanism of inhibiting the PI3K/Akt pathway—a central node in cancer cell proliferation and survival—provides a strong rationale for its therapeutic potential.[1][11] Furthermore, its ceramide-like activities suggest additional, potentially synergistic, modes of inducing cell death.[7] The anti-proliferative effects demonstrated in various cancer cell lines, including melanoma and angiosarcoma, highlight its potential utility in treating malignancies characterized by PI3K/Akt pathway hyperactivation.[3][9]

Future research should focus on optimizing the therapeutic window of this compound through the synthesis of novel analogs with improved potency and reduced toxicity.[13] In vivo studies in relevant cancer xenograft models are crucial to validate the preclinical efficacy and to establish pharmacokinetic and pharmacodynamic profiles. The exploration of this compound and its derivatives, particularly in combination with other targeted therapies or conventional chemotherapy, could unlock new strategies for treating resistant and aggressive cancers.

References

Solenopsin A as a Modulator of Phosphoinositide 3-Kinase (PI3K) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solenopsin A, a primary alkaloidal constituent of fire ant venom (Solenopsis invicta), has emerged as a compelling natural product with significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is a pivotal regulator of essential cellular functions, including proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of numerous cancers.[3][4][5] this compound demonstrates a dual mechanism of action, involving both the suppression of PI3K activation in cellular systems and the direct inhibition of the downstream kinase Akt.[2][4] This technical guide provides an in-depth exploration of this compound's interaction with the PI3K pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's inhibitory effect on the PI3K signaling cascade is multifaceted, characterized by both an indirect blockade of the pathway upstream of PI3K in cellular contexts and direct, ATP-competitive inhibition of the downstream effector kinase, Akt, in cell-free systems.[1][2]

In cellular studies, this compound has been observed to curtail PI3K signaling upstream of the PI3K enzyme itself.[1][3][6] It effectively prevents the insulin-stimulated activation of PI3K, leading to a subsequent decrease in the production of 3-phosphoinositides.[2][4] This, in turn, diminishes the phosphorylation and activation of downstream targets, including Akt at both the Thr308 and Ser473 residues, and its substrate, Forkhead box protein O1a (FOXO1a).[1][2][6] Notably, this compound does not inhibit the activity of purified PI3K or the upstream kinase PDK1 in in vitro assays.[1][2] This suggests that this compound may interfere with the crucial interaction between the Insulin (B600854) Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K.[2][4]

Conversely, in vitro kinase assays have revealed that this compound directly inhibits Akt-1 activity in an ATP-competitive manner.[1][3][7] This inhibitory action is relatively selective for Akt-1.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on components of the PI3K/Akt signaling pathway.

Target/Assay Compound Cell Line/System Reported IC50 / Effect Reference
Akt-1 (in vitro)This compound-~10 µM (ATP-competitive)[7]
SVR cell proliferationThis compoundSVR angiosarcomaDose-dependent inhibition[1][7]
Akt activity (FRET-based reporter)(+)- and (−)-Solenopsin ANIH3T3Inhibition at 10 µM and 20 µM[8]
PDK1 activation (FRET-based reporter)(+)- and (−)-Solenopsin ANIH3T3Inhibition at 10 µM and 20 µM[8]
Kinase Panel Selectivity
Kinase Compound Concentration % Inhibition Reference
Akt-1This compound10 µM50%[1]
Ribosomal protein S6 kinase 1 (RSK1)This compound10 µM~50%[1]
27 other protein kinasesThis compound10 µMNot significantly inhibited[1]

Signaling Pathway and Experimental Workflow Visualizations

This compound's Impact on the PI3K Signaling Pathway

PI3K_Solenopsin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., IR) IRS1 IRS1 RTK->IRS1 Insulin PI3K PI3K (p85-p110) IRS1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt (Thr308, Ser473) PIP3->p_Akt recruits to membrane PDK1->p_Akt phosphorylates Thr308 Akt Akt FOXO1a FOXO1a p_FOXO1a p-FOXO1a p_Akt->p_FOXO1a phosphorylates Downstream Downstream Effects (Proliferation, Survival, Angiogenesis) p_Akt->Downstream Solenopsin_upstream This compound (Cellular Target) Solenopsin_upstream->IRS1 disrupts interaction with PI3K Solenopsin_direct This compound (In Vitro Target) Solenopsin_direct->Akt ATP-competitive inhibition

Caption: this compound's dual-action inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

Exp_Workflow cluster_antibodies Antibodies A 1. Cell Culture & Serum Starvation (e.g., 3T3-L1 fibroblasts) B 2. Treatment with this compound (e.g., 30 µM for 20 min) A->B C 3. Stimulation (e.g., 1 µM Insulin for 10 min) B->C D 4. Cell Lysis (RIPA buffer with inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (ECL Substrate) G->H pAkt_Ser473 p-Akt (Ser473) G->pAkt_Ser473 pAkt_Thr308 p-Akt (Thr308) G->pAkt_Thr308 Total_Akt Total Akt G->Total_Akt

Caption: A typical experimental workflow for analyzing protein phosphorylation via Western blot.

Detailed Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the phosphorylation state of key proteins within the PI3K pathway, such as Akt and FOXO1a, following treatment with this compound.[2]

  • Cell Culture and Treatment:

    • Culture cells (e.g., 3T3-L1 fibroblasts or 786-O renal carcinoma cells) to near confluency.

    • Serum-starve the cells for a designated period (e.g., 4-6 hours) to minimize basal signaling.[2]

    • Pre-treat the cells with desired concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 20 minutes).[1]

    • Stimulate the cells with a growth factor like insulin (e.g., 1 µM for 10 minutes) to activate the PI3K pathway.[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

    • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[2]

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[2]

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-phospho-FOXO1a Ser256) and for the total protein as a loading control.[2]

    • Wash the membrane and subsequently incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the results with an appropriate imaging system.[2]

In Vitro Kinase Assay

This protocol is employed to ascertain the direct effect of this compound on the enzymatic activity of purified kinases such as Akt-1, PI3K, and PDK1.[1][2]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a kinase buffer.[2]

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.[2]

    • Initiate the kinase reaction by the addition of ATP (often radiolabeled [γ-32P]ATP).[2]

  • Incubation and Termination:

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[2]

    • Terminate the reaction using a suitable stop solution.

  • Detection and Analysis:

    • Separate the phosphorylated substrate from the remaining ATP, often using methods like gel electrophoresis or chromatography.

    • Quantify the amount of incorporated phosphate (B84403) to determine the kinase activity.

PI3K Activity Assay

This assay is utilized to measure the impact of this compound on the activity of PI3K within a cellular context.[1][2]

  • Cell Treatment and Lysis:

    • Treat cells with or without this compound and a stimulant such as insulin, as described in the Western blotting protocol.[2]

    • Lyse the cells as previously described.[2]

  • Immunoprecipitation of PI3K:

    • Immunoprecipitate PI3K from the cell lysates using an antibody targeting a component of the PI3K complex, for instance, the p85 regulatory subunit.[2]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated PI3K in a kinase buffer.[2]

    • Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and [γ-32P]ATP to initiate the reaction.[1][2]

    • Incubate the reaction mixture.[2]

  • Lipid Extraction and Separation:

Conclusion

This compound presents a unique dual-inhibitory mechanism against the PI3K/Akt signaling pathway. Its ability to act both upstream of PI3K in a cellular environment and directly on Akt in vitro makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer and anti-angiogenic therapies.[1][3][5] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and its analogs.

References

Solenopsin A: A Technical Guide to its Inhibition of Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solenopsin A, a primary alkaloidal component of fire ant venom, has emerged as a significant inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in numerous cancers.[1][2] this compound exhibits a dual mechanism of action, inhibiting the pathway both upstream of PI3K and through direct, ATP-competitive inhibition of Akt-1 kinase activity.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's inhibitory effect on Akt phosphorylation is multifaceted:

  • Upstream Inhibition of PI3K Activation: In cellular contexts, this compound prevents the activation of PI3K.[1][3] Evidence suggests it may disrupt the interaction between Insulin (B600854) Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K.[3][4] This action effectively blocks the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger required for the recruitment and activation of Akt.

  • Direct ATP-Competitive Inhibition of Akt-1: In vitro kinase assays have demonstrated that this compound directly inhibits the activity of Akt-1 in an ATP-competitive manner.[3][5] This means this compound competes with ATP for binding to the kinase domain of Akt-1, thereby preventing the phosphorylation of its downstream targets.

The downstream consequences of this inhibition include a reduction in the phosphorylation of Akt at key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), as well as decreased phosphorylation of Akt substrates such as the Forkhead box protein O1a (FOXO1a).[1][3][4]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the points of inhibition by this compound.

PI3K_Akt_Solenopsin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS1 RTK->IRS1 PI3K PI3K IRS1->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt pAkt p-Akt (Thr308, Ser473) Downstream Downstream Effectors (e.g., FOXO1a) mTORC2 mTORC2 Solenopsin_upstream This compound Solenopsin_upstream->IRS1 inhibits interaction with PI3K Solenopsin_direct This compound Solenopsin_direct->Akt ATP-competitive inhibition ATP ATP

Caption: this compound's dual inhibition of the PI3K/Akt pathway.

Quantitative Data

The inhibitory activity of this compound and its analogs on Akt phosphorylation and cell proliferation is summarized below.

Target/Process Assay Type Organism/Cell Line Inhibitor Concentration/IC50 Reference
Akt-1 Kinase ActivityIn vitro kinase assay-This compoundIC50: 5-10 µM (at 0.1 mM ATP)[3][6]
Akt Phosphorylation (Ser473)Western BlotH2009 (Human lung carcinoma)Compound B (Solenopsin analog)IC50: 0.6 µM[7]
Akt Phosphorylation (Thr308)Western BlotH2009 (Human lung carcinoma)Compound B (Solenopsin analog)IC50: 2.5 µM[7]
PI3K SignalingIn-cell Western3T3-L1 fibroblastsThis compound30 µM[3][4]
SVR Cell ProliferationCell proliferation assayMurine angiosarcoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]
A375 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]
A2058 Cell ProliferationCell proliferation assayHuman melanoma(-)-Solenopsin ASignificant inhibition at 3 µg/mL and 6 µg/mL[4]

Kinase Selectivity of this compound

Kinase % Inhibition at 10 µM this compound Reference
Akt-1~50%[3]
RSK1~50%[3]
26 other kinasesNot significantly inhibited[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Stimulant (e.g., insulin, PDGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.[4]

    • Serum-starve cells for 4-16 hours to reduce basal Akt phosphorylation.[4]

    • Pre-incubate cells with the desired concentration of this compound (e.g., 10-30 µM) or vehicle (e.g., DMSO) for a specified duration (e.g., 20 minutes).[4]

    • Stimulate cells with a growth factor (e.g., 1 µM insulin for 10 minutes) to induce Akt phosphorylation.[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.[4]

    • Lyse cells on ice with lysis buffer.[4]

    • Collect cell lysate and centrifuge to pellet debris.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.[4]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

    • Block the membrane for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibody against p-Akt overnight at 4°C.[4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detect the signal using a chemiluminescent substrate.[4]

    • The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.[4]

Western_Blot_Workflow A Cell Culture & Treatment (this compound, Stimulant) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Akt) F->G H Secondary Antibody Incubation G->H I Detection H->I J Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Protocol 2: In Vitro Akt Kinase Assay

This protocol assesses the direct inhibitory effect of this compound on Akt kinase activity in a cell-free system.

Materials:

  • Recombinant active Akt kinase

  • Akt substrate (e.g., GSK3α/β peptide)

  • This compound

  • Kinase reaction buffer

  • [γ-³²P]ATP or ATP and anti-phospho-substrate antibody

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add varying concentrations of this compound or vehicle control.

    • Add the Akt substrate.

  • Kinase Reaction:

    • Initiate the reaction by adding recombinant active Akt kinase and [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and Detection:

    • Stop the reaction (e.g., by adding a stop solution or boiling).

    • Spot the reaction mixture onto phosphocellulose paper or filter plates.

    • Wash extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, Substrate, this compound) B Add Recombinant Akt Kinase & [γ-³²P]ATP A->B C Incubate (e.g., 30°C) B->C D Stop Reaction C->D E Spot on Membrane & Wash D->E F Measure Radioactivity E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for an in vitro Akt kinase assay.

Conclusion

This compound represents a compelling natural product inhibitor of the PI3K/Akt signaling pathway with a unique dual mechanism of action. Its ability to both prevent the upstream activation of PI3K and directly inhibit Akt kinase activity makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs.

References

Understanding the Cytotoxic and Hemolytic Properties of Solenopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic and hemolytic properties of Solenopsin (B1210030) A, a primary alkaloid component of fire ant venom. Solenopsin A and its synthetic analogs are gaining attention in biomedical research for their potent biological activities, including anti-proliferative, anti-angiogenic, and antimicrobial effects. This document consolidates key data on its mechanisms of action, summarizes quantitative findings, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and drug development efforts.

Cytotoxic Properties of this compound

This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines.[1] Its mechanism is primarily attributed to its structural similarity to ceramide, a critical endogenous regulator of cell signaling, which allows it to modulate key cellular pathways involved in cell survival, proliferation, and death.[2][3]

Mechanism of Action: PI3K/Akt Pathway Inhibition and Ceramide-like Activity

This compound functions as a potent inhibitor of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell survival, proliferation, and angiogenesis in many cancers.[4][5] By inhibiting this pathway, this compound prevents the phosphorylation and activation of Akt and its downstream substrates, such as the Forkhead box protein O1a (FOXO1a) and caspase 9.[5][6] This disruption leads to decreased production of vascular endothelial growth factor (VEGF) and promotes apoptosis.[4][6]

Furthermore, due to its structural resemblance to ceramides, this compound mimics canonical ceramide functions.[3] It has been shown to inhibit Akt activity and PDK1 activation within lipid rafts.[3] Additionally, both natural solenopsin and its analogs can reduce mitochondrial oxygen consumption, increase the production of reactive oxygen species (ROS), and induce mitophagy (a selective form of autophagy for mitochondria), collectively contributing to its tumor-killing capabilities.[3]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt foxo1a FOXO1a akt->foxo1a caspase9 Caspase 9 akt->caspase9 proliferation Cell Proliferation & Survival akt->proliferation solenopsin This compound solenopsin->pi3k inhibits apoptosis Apoptosis foxo1a->apoptosis caspase9->apoptosis vegf VEGF Production angiogenesis Angiogenesis vegf->angiogenesis proliferation->vegf

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Quantitative Cytotoxicity Data

This compound and its analogs have demonstrated potent anti-proliferative effects against various human and murine cancer cell lines. The table below summarizes the available quantitative data.

Compound/AnalogCell LineCell TypeActivity/IC₅₀Reference
(-)-Solenopsin A A375Human MelanomaSignificant anti-proliferative effect[1][7]
A2058Human MelanomaSignificant anti-proliferative effect[1][7]
SVRMurine AngiosarcomaSignificant anti-proliferative effect[1][7]
786-OHuman Renal CarcinomaDownregulates PI3K[3]
This compound GeneralN/AAkt Inhibition IC₅₀: 5-10 µM[8]
Solenopsin Analogs SVRMurine AngiosarcomaAnalogs tested for anti-proliferative activity at 1, 3, and 6 µg/ml[6]
Natural & Synthetic Solenopsins Candida aurisFungusIC₅₀: 0.7 - 1.4 µg/mL[9]

Note: Specific IC₅₀ values for the cytotoxicity of this compound against many cancer cell lines are not consistently reported in the literature, with studies often describing the effect as "significant" anti-proliferative activity at specified concentrations.

Hemolytic Properties of this compound

The venom of fire ants is known to have hemolytic and necrotic properties, which are attributed to the alkaloid components.[10][11] The amphipathic nature of solenopsins, featuring a polar piperidine (B6355638) head and a long, nonpolar hydrocarbon tail, allows them to disrupt the lipid bilayer of cell membranes, leading to cell lysis.[8]

Mechanism of Hemolysis

Drug-induced toxic hemolysis occurs when a compound directly damages red blood cells (erythrocytes), causing them to rupture and release hemoglobin.[12] For amphipathic molecules like this compound, this process is likely initiated by the insertion of the hydrophobic tail into the erythrocyte membrane, which disrupts membrane integrity and leads to lysis.

Quantitative Hemolysis Data

While the hemolytic potential of fire ant venom is well-documented, specific quantitative data, such as the concentration causing 50% hemolysis (HC₅₀), for purified this compound is not widely available in the reviewed scientific literature. Emory University researchers have noted that in addition to other properties, solenopsin possesses hemolytic characteristics.[10] In vitro hemolysis assays are the standard method for quantifying this property.[12]

CompoundSpeciesHC₅₀ ValueReference
This compound Human/RatData not available in reviewed literature[10][11]

Experimental Protocols

Standardized assays are crucial for evaluating the cytotoxic and hemolytic potential of compounds like this compound. Below are detailed methodologies for key experiments.

Cytotoxicity Assays

Cytotoxicity is commonly assessed using assays that measure cell viability, metabolic activity, or membrane integrity.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed cells in 96-well plate B Incubate (24h) to allow attachment A->B C Add this compound (serial dilutions) B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add Assay Reagent (e.g., MTT, LDH Substrate) D->E F Incubate as per protocol E->F G Measure Absorbance/ Fluorescence/Luminescence F->G H Calculate % Cytotoxicity and IC50 Value G->H

Caption: General experimental workflow for in vitro cytotoxicity testing.

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[13][14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight (~24 hours) at 37°C with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[15]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[18][19]

  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Prepare triplicate wells for three controls: vehicle control (spontaneous LDH release), untreated cells for maximum LDH release, and a no-cell background control.[20]

  • Induce Maximum Release: To the "maximum release" control wells, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) and mix thoroughly.[21][22]

  • Incubation: Incubate all plates at 37°C for 45 minutes.[22]

  • Sample Collection: Centrifuge the plate at ~400-1000 RPM for 5 minutes to pellet the cells.[21][23]

  • Enzyme Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[21] Add 50-100 µL of the LDH reaction mixture (containing substrate and dye) to each well.[21]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][22]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[22]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Test Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)].[22]

Hemolysis Assay

This assay evaluates the ability of a compound to lyse red blood cells by measuring the amount of hemoglobin released into the plasma.[12]

G cluster_prep Preparation cluster_treat Incubation cluster_assay Analysis A Collect whole blood (e.g., human, rat) B Prepare erythrocyte (RBC) suspension A->B C Incubate RBCs with This compound, Positive & Negative Controls B->C D Centrifuge to pellet intact RBCs C->D E Transfer supernatant to new plate D->E F Measure Absorbance of Hemoglobin (e.g., 415 or 540 nm) E->F G Calculate % Hemolysis and HC50 Value F->G

Caption: Standard workflow for an in vitro hemolysis assay.
  • Erythrocyte Preparation: Obtain fresh whole blood treated with an anticoagulant (e.g., K₂EDTA).[24] Centrifuge to pellet the red blood cells (RBCs), remove the plasma and buffy coat, and wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to create a final working suspension (e.g., 0.5% v/v).[25]

  • Sample Preparation: In a 96-well round-bottom plate, add 100 µL of serially diluted this compound.[23]

  • Controls: Prepare a negative control (100 µL of PBS or vehicle) and a positive control (100 µL of 1% Triton X-100, which causes 100% hemolysis).[25][26]

  • Incubation: Add 100 µL of the RBC suspension to each well.[23] Cover the plate and incubate at 37°C for 1 to 4 hours.[23][24]

  • Pelleting: Centrifuge the plate at 400 xg for 10 minutes to pellet intact RBCs and debris.[23]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[23]

  • Absorbance Reading: Measure the absorbance of the released hemoglobin in the supernatant using a microplate reader at 415 nm, 540 nm, or 577 nm.[12][23][24]

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = 100 * [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)].[24] Plot the results to determine the HC₅₀ value.

References

Solenopsin A: A Technical Guide to its Insecticidal and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid found in the venom of the red imported fire ant (Solenopsis invicta), has emerged as a molecule of significant scientific interest due to its potent insecticidal and antimicrobial activities.[1] Structurally similar to ceramides, key regulators of cellular signaling in mammals, solenopsin and its synthetic analogs present a promising scaffold for the development of novel therapeutic and pest control agents.[2][3] This technical guide provides a comprehensive overview of the insecticidal and antimicrobial properties of Solenopsin A, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols for its evaluation.

Insecticidal Properties

This compound exhibits significant toxicity to a range of insect species. Its insecticidal activity is primarily attributed to its neurotoxic effects, although the precise molecular targets are still under investigation. The efficacy of this compound and its analogs has been quantified through lethal dose (LD50) studies.

Quantitative Insecticidal Data
CompoundInsect SpeciesAssay TypeLD50Reference
This compoundRed Imported Fire Ant (Solenopsis invicta)Topical Application0.240 ng/ant[4]
BenzylbenzoateRed Imported Fire Ant (Solenopsis invicta)Topical Application23.31 µ g/ant [5]
n-PentylbenzoateRed Imported Fire Ant (Solenopsis invicta)Topical Application35.26 µ g/ant [5]
n-HexylbenzoateRed Imported Fire Ant (Solenopsis invicta)Topical Application35.99 µ g/ant [5]
2-Methyl-6-undecyl-Δ1,6-piperideineCotton Bollworm (Helicoverpa armigera)InjectionModerately lethal at 0.4 mol/L[6]
Experimental Protocols for Insecticidal Activity Assessment

This method evaluates the contact toxicity of a compound.

Protocol:

  • Preparation of Test Solutions: Dissolve this compound or its analogs in a suitable volatile solvent, such as acetone, to prepare a range of concentrations. A solvent-only control should also be prepared.

  • Insect Handling: Anesthetize adult insects (e.g., fire ants, fruit flies) using carbon dioxide or by cooling them on a cold surface.[7][8]

  • Application: Using a microapplicator, apply a precise volume (typically 0.1 to 1 µL) of the test solution to the dorsal thorax of each anesthetized insect.[8][9]

  • Observation: Place the treated insects in a clean container with access to food and water.[7]

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Calculate the LD50 value using probit analysis.

This method assesses the direct internal toxicity of a compound.

Protocol:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable carrier solvent (e.g., propylene (B89431) glycol or peanut oil).

  • Insect Handling: Anesthetize the insects as described for the topical application assay.

  • Injection: Using a fine glass capillary needle and a microinjection apparatus, inject a precise volume of the test solution into the insect's hemocoel, typically in the abdomen or thorax.[8]

  • Observation and Data Analysis: Follow the same procedures for observation, mortality assessment, and data analysis as in the topical application bioassay.

Antimicrobial and Antifungal Properties

This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including clinically relevant pathogens. Their antimicrobial action is multifaceted, involving the disruption of cell membranes, inhibition of biofilm formation, and interference with bacterial communication systems.

Quantitative Antimicrobial and Antifungal Data

The efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStreptococcus pneumoniae1 - 4[10]
This compoundStaphylococcus aureus10.75 (mg/mL)[1]
This compoundPseudomonas fluorescens370.4[11]
Natural Solenopsin MixtureCandida auris (strains CDC 381, 383, 384, 385)0.7[12]
Natural Solenopsin MixtureCandida auris (strains CDC 382, 390)1.4[12]
Synthetic Solenopsin MixtureCandida auris (strains CDC 381, 383, 384, 385)0.7[12]
Synthetic Solenopsin MixtureCandida auris (strains CDC 382, 390)1.4[12]
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][13][14]

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action

Inhibition of the PI3K/Akt Signaling Pathway

This compound has been identified as a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][15][16][17] This inhibition is a key mechanism underlying its potential anticancer and anti-inflammatory properties.

This compound acts on the PI3K/Akt pathway through a dual mechanism:

  • Upstream of PI3K: It prevents the activation of PI3K, thereby blocking the downstream phosphorylation of Akt.[16]

  • Direct Inhibition of Akt: In vitro studies have shown that this compound can directly inhibit Akt-1 activity in an ATP-competitive manner.[15][16]

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors Akt->Downstream Phosphorylates SolenopsinA This compound SolenopsinA->PI3K Inhibits Activation SolenopsinA->Akt Directly Inhibits

This compound's dual inhibition of the PI3K/Akt signaling pathway.

Western blotting is a common technique to evaluate the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., cancer cells) and treat with various concentrations of this compound for a specified duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of Akt activation.

Inhibition of Quorum Sensing and Biofilm Formation

This compound can disrupt quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[1][18][19][20][21] This activity is particularly well-documented in the opportunistic pathogen Pseudomonas aeruginosa.

This compound is thought to act as a competitive inhibitor of the C4-HSL-dependent rhl QS system in P. aeruginosa, leading to reduced production of virulence factors like pyocyanin (B1662382) and decreased biofilm formation.[1][18][19][20][21]

Quorum_Sensing_Inhibition C4HSL C4-HSL (Autoinducer) RhlR RhlR (Receptor) C4HSL->RhlR Binds to Complex C4-HSL-RhlR Complex RhlR->Complex TargetGenes Target Genes (e.g., pyocyanin, biofilm) Complex->TargetGenes Activates Transcription SolenopsinA This compound SolenopsinA->RhlR Competitively Inhibits Binding

Competitive inhibition of the RhlR receptor by this compound.

This assay quantifies the total biomass of a biofilm.[1][11][22][23][24]

Protocol:

  • Bacterial Culture and Inoculation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa). Dilute the culture and add it to the wells of a 96-well microtiter plate.

  • Treatment: Add various concentrations of this compound to the wells. Include a no-treatment control.

  • Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Conclusion

This compound and its analogs represent a promising class of natural products with potent insecticidal and antimicrobial properties. Their multifaceted mechanisms of action, including neurotoxicity in insects, disruption of microbial membranes, and inhibition of key cellular signaling and communication pathways, make them attractive candidates for the development of new drugs and pest control agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these versatile molecules. Further research into the structure-activity relationships of solenopsin analogs will be crucial for optimizing their efficacy and selectivity for various applications.

References

Solenopsin Analogs: A Novel Therapeutic Avenue for Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory dermatosis characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current therapeutic strategies, while effective for many, are often associated with limitations including adverse effects and the development of resistance. Emerging preclinical evidence highlights the therapeutic potential of solenopsin (B1210030) and its synthetic analogs, compounds derived from fire ant venom. These molecules act as ceramide analogs, restoring the skin's biochemical barrier without being metabolized into the pro-inflammatory molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of the current understanding of solenopsin analogs in the context of psoriasis, detailing their mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Introduction: The Unmet Need in Psoriasis Treatment

Psoriasis affects millions of individuals globally, significantly impacting their quality of life.[1][2] The pathogenesis of psoriasis is complex, involving a cascade of inflammatory events initiated by a combination of genetic predisposition and environmental triggers.[1] A key feature of psoriatic lesions is a compromised skin barrier function, partly due to altered ceramide metabolism.[1][2] While ceramides (B1148491) are essential for maintaining skin barrier integrity, their conversion to S1P can promote inflammation.[1][2][3][4][5][6] Solenopsin, a primary toxic component of fire ant venom, and its analogs, chemically resemble ceramides but are resistant to this pro-inflammatory conversion, offering a novel therapeutic strategy.[1][2][3][4][5][6][7][8]

Mechanism of Action: Restoring the Barrier and Modulating Immunity

The therapeutic effects of solenopsin analogs in psoriasis models are multi-faceted, primarily revolving around two key mechanisms:

  • Biochemical Barrier Restoration: Solenopsin analogs act as functional ceramide mimetics.[1][2] By replenishing the lipid barrier without the risk of S1P-mediated inflammation, they help to restore normal skin homeostasis.[1][2][3][4][5] This restoration is a critical step in reducing the skin's susceptibility to external triggers and dampening the inflammatory cascade.[1][9]

  • Immune Modulation: Solenopsin analogs have demonstrated significant immunomodulatory properties. They decrease the infiltration of pathogenic T cells, key drivers of the psoriatic inflammatory response.[1][2] Furthermore, they modulate the production of key cytokines, reducing the expression of the pro-inflammatory IL-22 and increasing the production of the anti-inflammatory IL-12.[1][3][4][6][7][8][10] This shift in the cytokine milieu helps to suppress the inflammatory feedback loop that perpetuates psoriatic lesions. Additionally, solenopsin analogs have been shown to reverse the upregulation of Toll-like receptor 4 (TLR4) in inflamed skin.[1][6]

Quantitative Preclinical Data

The efficacy of two synthetic solenopsin analogs, designated S12 and S14, has been evaluated in the KC-Tie2 mouse model, which spontaneously develops a skin phenotype closely resembling human psoriasis.[1][2][9][11] The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of Topical Solenopsin Analogs on Psoriatic Skin Phenotype in KC-Tie2 Mice

ParameterTreatment Group (1% Cream, 28 days)OutcomeReference
Epidermal Thickness Vehicle ControlBaseline[3][4][5][7][12][13]
Solenopsin Analogs (S12 & S14)~30% reduction vs. Vehicle[3][4][5][7][12][13]
Acanthosis & Hyperkeratosis Vehicle ControlPresent[2][9]
Solenopsin Analogs (S12 & S14)Reduction[2][9]

Table 2: Effect of Topical Solenopsin Analogs on Immune Cell Infiltration in KC-Tie2 Mice

Immune Cell TypeTreatment Group (1% Cream, 28 days)OutcomeReference
Total T Cell Infiltration Vehicle ControlBaseline[1][2]
Solenopsin Analogs (S12 & S14)47-63% reduction vs. Vehicle[2][9]
CD8+ T Cells Vehicle ControlBaseline[2][9]
Solenopsin Analog S1447% reduction vs. Vehicle[2][9]
CD11c+ Dendritic Cells Vehicle ControlBaseline[2][9]
Solenopsin Analog S1418% reduction vs. Vehicle[2][9]

Table 3: In Vitro Effects of Solenopsin Analogs on Cytokine Production

CytokineCell TypeTreatmentOutcomeReference
IL-22 Immune cells in cultureSolenopsin AnalogsDecreased production[1][3][4][6][7][10]
IL-12 Skin dendritic cellsSolenopsin AnalogsIncreased production[1][3][4][6][7][10][14]

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies.

In Vivo Psoriasis Model (KC-Tie2 Mice)
  • Animal Model: The KC-Tie2 mouse model, which spontaneously develops psoriasis-like skin lesions, was used.[1][2][9][11]

  • Treatment Formulation: Solenopsin analogs (S12 and S14) were formulated into a 1% cream.[4][5][11]

  • Administration: The cream was applied topically to the dorsal skin of the mice once daily for 28 consecutive days.[2][3][4][5][11]

  • Outcome Measures:

    • Histological Analysis: At the end of the treatment period, skin samples were collected for histological analysis to assess epidermal thickness, acanthosis, and hyperkeratosis.[11]

    • Immunohistochemistry (IHC): Skin sections were stained for immune cell markers (e.g., CD4+, CD8+, CD11c+) to quantify immune cell infiltration.[11]

    • Gene Expression Analysis: Gene expression analysis was performed on skin samples to evaluate changes in inflammatory markers.[2][3][5]

In Vitro Cytokine Production Assay
  • Cell Culture: Murine dendritic cells were cultured.[1][15]

  • Treatment: Cells were pre-incubated with solenopsin analogs (e.g., 10 µM) for 12 hours, followed by stimulation with lipopolysaccharide (LPS).[15]

  • Cytokine Measurement:

    • ELISA: The concentration of IL-12 and IL-23 in the culture supernatants was determined by ELISA.[15]

    • qRT-PCR: The mRNA expression of IL-22 was measured by quantitative real-time PCR.[15]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways implicated in the action of solenopsin analogs and a typical experimental workflow.

Solenopsin_Mechanism_of_Action cluster_skin Psoriatic Skin Keratinocytes Keratinocytes TLR4 TLR4 Upregulation Keratinocytes->TLR4 Reduces Immune_Cells T Cells, Dendritic Cells IL22 IL-22 Production Immune_Cells->IL22 Inhibits IL12 IL-12 Production Immune_Cells->IL12 Stimulates Solenopsin_Analogs Solenopsin_Analogs Solenopsin_Analogs->Immune_Cells Ceramide_Metabolism Ceramide Metabolism Solenopsin_Analogs->Ceramide_Metabolism Acts as non-metabolizable analog Skin_Barrier Restored Skin Barrier Solenopsin_Analogs->Skin_Barrier PI3K_Akt PI3K/Akt Pathway Solenopsin_Analogs->PI3K_Akt Inhibits S1P Sphingosine-1-Phosphate (S1P) (Pro-inflammatory) Ceramide_Metabolism->S1P Blocked Inflammation Reduced Inflammation Skin_Barrier->Inflammation IL22->Keratinocytes Reduced Proliferation IL12->Inflammation TLR4->Inflammation PI3K_Akt->Keratinocytes Reduced Proliferation

Caption: Proposed mechanism of action for solenopsin analogs in psoriasis.

Experimental_Workflow Start Start: KC-Tie2 Mouse Model of Psoriasis Treatment Topical Application of 1% Solenopsin Analog Cream (Daily for 28 Days) Start->Treatment Data_Collection Euthanasia and Skin Sample Collection Treatment->Data_Collection Histology Histological Analysis (Epidermal Thickness) Data_Collection->Histology IHC Immunohistochemistry (Immune Cell Infiltration) Data_Collection->IHC Gene_Expression Gene Expression Analysis (Inflammatory Markers) Data_Collection->Gene_Expression Analysis Data Analysis Histology->Analysis IHC->Analysis Gene_Expression->Analysis Results Evaluation of Therapeutic Efficacy Analysis->Results

References

The Therapeutic Potential of Solenopsin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Bioactive Alkaloid from Fire Ant Venom

Solenopsin (B1210030) A, a principal piperidine (B6355638) alkaloid component of the venom from the red imported fire ant, Solenopsis invicta, has emerged from a notorious natural toxin to a promising therapeutic lead.[1][2][3][4][5] Initially recognized for its cytotoxic and hemolytic properties, recent scientific inquiry has unveiled its potential in oncology, dermatology, and infectious diseases.[1][2] This technical guide provides a comprehensive review of the current understanding of Solenopsin A's therapeutic potential, focusing on its mechanisms of action, preclinical data, and key experimental methodologies for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around the inhibition of critical cell signaling pathways and mimicking the functions of endogenous signaling molecules.

Inhibition of the PI3K/Akt Signaling Pathway

A significant body of research has established this compound as a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade, a pathway crucial for cell proliferation, survival, and angiogenesis.[6][7][8][9][10] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[6][7][8][9][10]

This compound demonstrates a dual mechanism of inhibition:

  • Upstream Inhibition in Cellular Systems: In cellular contexts, this compound acts upstream of PI3K.[6][7][8] It prevents the activation of PI3K, which in turn blocks the downstream phosphorylation and activation of Akt at key residues (Thr308 and Ser473).[6][10] This suppression of Akt activation subsequently inhibits the phosphorylation of its substrates, such as the Forkhead Box O1a (FOXO1a) transcription factor, a regulator of apoptosis and cell cycle progression.[6][7] The precise target appears to be between the Insulin (B600854) Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K.[6][10]

  • Direct, ATP-Competitive Inhibition of Akt-1 in vitro: In cell-free kinase assays, this compound directly inhibits the activity of purified Akt-1.[6][10] This inhibition is competitive with respect to ATP, suggesting it binds to the ATP-binding pocket of the kinase.[6][10] Notably, it does not inhibit the upstream kinases PI3K or PDK1 in these in vitro settings.[6][10]

This dual action underscores a complex mechanism that is both cell-context-dependent and involves direct enzyme inhibition.

Ceramide-like Activity

This compound shares structural similarities with ceramide, an endogenous sphingolipid that acts as a critical regulator of cell signaling, particularly in inducing apoptosis and controlling cell proliferation.[3][11][12] This resemblance allows this compound and its synthetic analogs to mimic ceramide's biological functions.[11][12] Key ceramide-like activities include:

  • Inhibition of Akt and PDK1 Activation in Lipid Rafts: Similar to ceramide, native (-)-Solenopsin A inhibits Akt activity and PDK1 activation within lipid rafts, specialized microdomains in the cell membrane.[3][11]

  • Mitochondrial Effects: this compound analogs can reduce mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS).[3][11] Furthermore, like ceramide, native this compound induces mitophagy, the selective degradation of mitochondria by autophagy.[3][11]

Anti-Angiogenic Properties

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7][8][9] This anti-angiogenic effect is largely a consequence of its inhibition of the PI3K/Akt pathway, which regulates the production of vascular endothelial growth factor (VEGF).[6][7][8][9] Preclinical studies using the SVR angiogenesis assay and in vivo zebrafish models have confirmed its ability to disrupt vessel formation.[6][13]

Inhibition of Quorum Sensing

Beyond its effects on eukaryotic cells, this compound demonstrates activity against pathogenic bacteria by inhibiting quorum-sensing (QS) signaling.[12][14] In Pseudomonas aeruginosa, an opportunistic pathogen, this compound suppresses QS, leading to a reduction in virulence factor production and biofilm formation.[14][15] Evidence suggests it acts primarily on the C4-HSL-dependent rhl QS system, possibly by competing with the native signaling molecule.[14][15]

Quantitative Preclinical Data

The therapeutic potential of this compound and its synthetic analogs has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Kinase Inhibition by this compound
KinaseConcentration% InhibitionNotesReference
Akt-110 µM~50%ATP-competitive inhibition. IC50 of 5-10 µM at 0.1 mM ATP.[6]
RSK110 µM~50%Ribosomal protein S6 kinase 1.[6]
PDK110 µMNo significant inhibitionUpstream activator of Akt.[6]
PI3K (p110α/p85α)10 µMNo inhibitionTested in a cell-free assay.[6]
26 Other Kinases10 µMNo significant inhibitionDemonstrates relative selectivity for Akt-1 and RSK1.[6]
Table 2: Anti-Proliferative Activity of this compound and Analogs
CompoundCell LineCell TypeConcentration% Inhibition / EffectReference
This compoundSVRMurine Angiosarcoma1, 3, 6 µg/mLDose-dependent inhibition of proliferation.[6]
(-)-Solenopsin AA375, A2058Human Melanoma10 µMPotent anti-proliferative activity.[11]
Analog S14A375, A2058Human Melanoma10 µMEqually as potent as (-)-Solenopsin A.[11]
Analog S15A375, A2058Human Melanoma10 µMEqually as potent as (-)-Solenopsin A.[11]
Analogs S11, S13SVR, A375, A2058Angiosarcoma, MelanomaNot specifiedLacked significant anti-proliferative activity.[11]
Table 3: Effect of this compound and Analogs on Superoxide Production
CompoundCell LineTreatmentFold Increase vs. VehicleReference
(+)-Solenopsin AA375, SVR10 µM for 24h1.7 - 2.3[11]
(-)-Solenopsin AA375, SVR10 µM for 24h1.7 - 2.3[11]
Analog S12A375, SVR10 µM for 24h1.7 - 2.3[11]
Analog S14A375, SVR10 µM for 24h1.7 - 2.3[11]
Analog S15A375, SVR10 µM for 24h1.7 - 2.3[11]
Analogs S11, S13A375, SVR10 µM for 24hNo effect[11]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the literature.

SVR Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of ras-transformed endothelial cells.

  • Cell Culture: Culture SVR cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Seeding: Plate SVR cells in 96-well plates at a density of 2,500 cells/well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or its analogs (e.g., 1, 3, and 6 µg/mL). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT assay or CyQuant cell proliferation assay kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the direct effect of this compound on purified kinase activity.

  • Reaction Mixture: Prepare a reaction buffer appropriate for the specific kinase being tested (e.g., Akt-1).

  • Components: In a typical assay well, combine the purified kinase, a suitable substrate (e.g., a specific peptide), and the desired concentration of this compound (e.g., 10 µM).

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-to-light conversion). For ATP competition assays, vary the concentration of ATP (e.g., 0.1 mM).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Measure the incorporation of phosphate (B84403) into the substrate (e.g., via scintillation counting for radiolabeled ATP) or the amount of ADP produced.

  • Analysis: Determine the percentage of kinase activity remaining in the presence of the inhibitor compared to a control without the inhibitor.

Western Blotting for PI3K Pathway Activation

This method is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment.

  • Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 or 786-O) to near confluence. Serum-starve the cells (e.g., in DMEM + 0.2% BSA for 2 hours) to reduce basal pathway activation.

  • Pre-treatment: Treat cells with this compound (e.g., 30 µM) for a short period (e.g., 20 minutes).

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., 1 µM insulin for 10 minutes) to induce phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mM Tris [pH 7.5], 150 mM NaCl, 1% Triton X-100) containing protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-FOXO1a Ser256) and for the total protein as a loading control (e.g., anti-Akt, anti-β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities to determine the relative change in protein phosphorylation.

Zebrafish Anti-Angiogenesis Assay

This in vivo model allows for the visual assessment of angiogenesis.

  • Embryo Collection: Collect embryos from a transgenic zebrafish line where endothelial cells express a fluorescent protein (e.g., TG(fli1:EGFP)y1).

  • Treatment: At approximately 6-24 hours post-fertilization (hpf), place the embryos in multi-well plates containing embryo water. Add this compound (dissolved in a vehicle like DMSO) to the desired final concentration.

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

  • Imaging: Anesthetize the embryos (e.g., with tricaine) and mount them in a suitable medium (e.g., low-melting-point agarose) on a glass slide.

  • Microscopy: Acquire images of the trunk vasculature, specifically the intersomitic vessels (ISVs), using a fluorescence or confocal microscope.

  • Analysis: Quantify the extent of ISV sprouting from the dorsal aorta. A delay or inhibition of sprouting compared to vehicle-treated controls indicates anti-angiogenic activity.[6][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of this compound's therapeutic potential.

Caption: this compound inhibits the PI3K/Akt pathway via two distinct mechanisms.

Caption: A generalized workflow for in vitro evaluation of this compound.

Caption: Ceramide-like activities of this compound leading to anti-proliferative effects.

Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound positions it as a versatile candidate for several therapeutic areas.

  • Oncology: As a dual inhibitor of angiogenesis and the PI3K/Akt cell survival pathway, this compound is a strong candidate for anticancer drug development.[6][7][8][9] Its efficacy has been demonstrated in preclinical models of melanoma, angiosarcoma, and renal cell carcinoma.[3][11][16]

  • Dermatology: Synthetic analogs of this compound have shown promise in treating inflammatory skin conditions like psoriasis and atopic dermatitis.[1] They appear to work by restoring skin barrier function, a process in which ceramides (B1148491) play a crucial role, and by modulating the local immune response, including decreasing T-cell infiltration.[1][13] Importantly, some analogs were found to be non-irritant in 3D human skin models, supporting their potential for topical application.[11]

  • Infectious Diseases: The ability of this compound to inhibit quorum sensing and biofilm formation in bacteria like P. aeruginosa suggests its potential as a novel anti-infective agent.[12][14] This mechanism could circumvent traditional antibiotic resistance by targeting bacterial communication rather than viability.

  • Other Potential Uses: Early research has also indicated that solenopsins can inhibit the viability of Trypanosoma cruzi, the parasite responsible for Chagas disease, suggesting a broader anti-parasitic potential.[12]

Conclusion

This compound, derived from fire ant venom, represents a compelling natural product lead with significant therapeutic potential. Its multifaceted mechanism of action, centered on the potent inhibition of the PI3K/Akt pathway and its function as a ceramide mimic, provides a strong rationale for its development in oncology and dermatology. Furthermore, its anti-angiogenic and anti-quorum sensing properties broaden its potential applications. While challenges in synthesis and bioavailability for systemic use remain, the promising preclinical data, particularly for topical applications of its synthetic analogs, warrant continued investigation and pre-clinical development. Future research should focus on optimizing the structure of solenopsin analogs to enhance efficacy and safety, elucidating the full range of their molecular targets, and advancing the most promising candidates toward clinical trials.

References

Inhibitory Effects of Solenopsin A on Neuronal Nitric Oxide Synthase (nNOS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule.[1] The synthesis of NO is a complex process where nNOS, activated by a calcium-dependent calmodulin, oxidizes L-arginine to L-citrulline.[1] This signaling pathway is implicated in a wide range of physiological processes, including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[2][3] However, the overproduction of NO by nNOS has been linked to neurotoxicity and is implicated in the pathophysiology of various neurodegenerative disorders.[4] Consequently, the development of selective nNOS inhibitors is a significant area of interest for therapeutic intervention.

Solenopsin A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invecta, has emerged as a noteworthy inhibitor of nNOS.[5] Specifically, its isomer, isothis compound, has been shown to be a potent and selective inhibitor of this enzyme.[6][7] This technical guide provides an in-depth overview of the inhibitory effects of this compound on nNOS, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Quantitative Data: Inhibitory Potency of Isothis compound

The inhibitory activity of isothis compound against the three major isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) has been quantified, demonstrating a notable selectivity for the neuronal isoform. The following table summarizes the key inhibition constants.

Parameter nNOS eNOS iNOS Reference
IC50 18 ± 3.9 µM156 ± 10 µM>1000 µM[6][7]
Ki (noncompetitive with L-arginine) 19 ± 2 µM--[6][7]

Table 1: Summary of quantitative data for the inhibition of NOS isoforms by isothis compound.

The data clearly indicates that isothis compound is significantly more potent against nNOS compared to eNOS and shows minimal activity against iNOS at concentrations up to 1000 µM.[6][7] Kinetic studies have revealed that the inhibition of nNOS by isothis compound is noncompetitive with respect to the substrate L-arginine.[6][7] This suggests that isothis compound binds to an allosteric site on the enzyme, rather than the active site where L-arginine binds, to exert its inhibitory effect.[8][9]

Signaling Pathway and Mechanism of Inhibition

The activation of nNOS is a calcium-dependent process. An influx of Ca2+ into the neuron leads to the binding of Ca2+ to calmodulin (CaM).[10] The Ca2+/CaM complex then binds to nNOS, activating the enzyme to produce NO from L-arginine.[10] The NO produced can then diffuse to act on various downstream targets, a primary one being soluble guanylyl cyclase (sGC), leading to the production of cyclic GMP (cGMP) and subsequent activation of protein kinase G (PKG).[1]

This compound, as a noncompetitive inhibitor, is believed to bind to a site on nNOS that is distinct from the L-arginine binding site. This binding event likely induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the binding of L-arginine.

nNOS Signaling Pathway and this compound Inhibition cluster_0 Neuron Ca_influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM nNOS_inactive nNOS (inactive) Ca_CaM->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_citrulline L-Citrulline nNOS_active->L_citrulline NO Nitric Oxide (NO) nNOS_active->NO produces L_arginine L-Arginine L_arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates SolenopsinA This compound SolenopsinA->nNOS_active inhibits (noncompetitive) cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effects PKG->Downstream

nNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The inhibitory effect of this compound on nNOS activity is typically determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.[6][7]

In Vitro nNOS Inhibition Assay (Radiolabeled Arginine to Citrulline Conversion)

1. Objective: To determine the IC50 value of this compound for the inhibition of nNOS activity.

2. Materials:

  • Purified or recombinant nNOS enzyme

  • This compound (or isothis compound)

  • [3H]L-arginine

  • NADPH

  • Calmodulin (CaM)

  • CaCl2

  • L-valine (to inhibit arginase activity)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Stop buffer (e.g., HEPES buffer, pH 5.5, containing EGTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation fluid

  • 96-well microplates or microcentrifuge tubes

  • Scintillation counter

3. Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, NADPH, CaCl2, CaM, and L-valine.

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

    • Prepare a solution of [3H]L-arginine in assay buffer.

  • Assay Setup:

    • To each well of a microplate or microcentrifuge tube, add the serially diluted this compound or vehicle control.

    • Add the purified nNOS enzyme to all wells except for the "no enzyme" control.

    • Initiate the reaction by adding the reaction mixture containing [3H]L-arginine.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer.

  • Separation of [3H]L-citrulline:

    • Prepare columns with Dowex AG 50W-X8 resin.

    • Apply the reaction mixture to the columns. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will pass through.

    • Wash the columns with water and collect the eluate containing [3H]L-citrulline.

  • Quantification:

    • Add scintillation fluid to the collected eluate.

    • Measure the radioactivity using a scintillation counter to determine the amount of [3H]L-citrulline produced.

  • Data Analysis:

    • Subtract the counts from the "no enzyme" control from all other readings.

    • Calculate the percentage of nNOS inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for nNOS Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Separation & Quantification cluster_3 Analysis reagents Prepare Reagents: - nNOS Enzyme - this compound dilutions - Reaction Mix with [³H]L-arginine setup Assay Setup: Add enzyme, inhibitor, and reaction mix reagents->setup incubation Incubate at 37°C setup->incubation termination Stop Reaction (add Stop Buffer) incubation->termination separation Separate [³H]L-citrulline using Dowex resin termination->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate % Inhibition and determine IC₅₀ quantification->analysis

Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound, specifically its isomer isothis compound, demonstrates potent and selective inhibitory effects on neuronal nitric oxide synthase.[6][7] Its noncompetitive mechanism of action with respect to L-arginine suggests an allosteric mode of inhibition, which could be advantageous in drug design, potentially leading to higher specificity and fewer side effects compared to active site inhibitors.[6][7][8][9] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs as nNOS inhibitors for the treatment of neurodegenerative diseases and other conditions associated with nNOS overactivity. Further research is warranted to fully elucidate the precise binding site and the conformational changes induced by this compound on the nNOS enzyme.

References

Solenopsin A: A Promising Antifungal Agent Against the Human Pathogen Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Candida auris has emerged as a formidable, multidrug-resistant fungal pathogen, posing a significant threat to global health. The urgent need for novel antifungal agents has led to the investigation of natural compounds, among which solenopsin (B1210030) A and its analogs, derived from fire ant venom, have demonstrated potent activity. This document provides a comprehensive technical overview of the antifungal properties of solenopsins against C. auris, including quantitative efficacy data, detailed experimental protocols, and a summary of the current understanding of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapies to combat this challenging pathogen.

Antifungal Activity of Solenopsins Against Candida auris

Solenopsins, including both natural extracts and synthetic mixtures, have exhibited significant in vitro and in vivo efficacy against various strains of C. auris, including those resistant to frontline antifungal drugs such as fluconazole (B54011) and amphotericin B.[1][2]

In Vitro Susceptibility

Studies have demonstrated that both natural mixtures (NM) of solenopsins extracted from Solenopsis invicta and synthetic mixtures (SM) of solenopsin analogs potently inhibit the growth of multiple C. auris strains at low concentrations.[3][4] The 50% inhibitory concentration (IC50) values for several CDC strains are summarized below.

C. auris StrainNatural Mixture (NM) IC50 (µg/mL)Synthetic Mixture (SM)* IC50 (µg/mL)Known Resistance
CDC 3810.70.7Fluconazole-Resistant
CDC 3821.41.4Fluconazole-Resistant
CDC 3830.70.7Fluconazole-Resistant
CDC 3840.70.7Fluconazole-Resistant
CDC 3850.70.7Fluconazole-Resistant
CDC 3901.41.4Fluconazole & Amphotericin B-Resistant
*Synthetic mixture contains dehydrosolenopsin B, solenopsin B, dehydrosolenopsin C, and solenopsin C.[3]
Activity Against Biofilms

Biofilm formation is a key virulence factor of C. auris, contributing to its persistence and drug resistance.[3] Solenopsins have been shown to be effective in both inhibiting biofilm formation and acting on mature biofilms.

Table 2: Effect of Solenopsins on C. auris Biofilm [3]

ConditionTreatmentConcentration (µg/mL)Metabolic Activity ReductionBiomass Reduction
Biofilm Formation NM and SM>10SignificantSignificant
Mature Biofilm NM and SMVariousSignificantLess Pronounced (NM)

Notably, the synthetic mixture (SM) appeared to be more effective in reducing metabolic activity and biomass during biofilm formation.[3]

Combination Therapy

The combination of a natural extract of solenopsins (NM) with amphotericin B (AMB) has been investigated. While checkerboard analysis indicated an "indifferent" interaction, the BLISS independence model revealed an "additive" effect against both AMB-sensitive and AMB-resistant C. auris strains.[3][5] This suggests a potential for combination therapy to enhance efficacy and overcome resistance.

Table 3: In Vitro Combined Activity of Natural Solenopsin Extract (NM) and Amphotericin B [3]

C. auris StrainDrug CombinationCheckerboard Test (ΣFIC)Bliss Model (Score)Activity (Bliss Model)
CDC 384NM – Amphotericin B0.591.58Additive
CDC 390NM – Amphotericin B1.033.03Additive

Mechanism of Action

The primary antifungal mechanism of solenopsins against C. auris is the disruption of the fungal cell membrane.[2][3] This leads to increased membrane permeability and subsequent cell death.

Membrane Permeability

Exposure of C. auris cells to solenopsins results in a dose-dependent increase in propidium (B1200493) iodide (PI) uptake, a fluorescent dye that can only penetrate cells with compromised membranes.[3]

Table 4: Solenopsin-Induced Cell Death in C. auris via Membrane Disruption [3]

C. auris StrainTreatment (NM)% Cell Death
CDC 384IC5044%
CDC 384IC9084%
CDC 390IC5026%
CDC 390IC9074%

While membrane disruption is the most evident mechanism, it has been suggested that for other organisms, solenopsins may also interfere with signaling pathways such as PI3K and quorum sensing.[4] However, further research is required to determine if these mechanisms are also at play in C. auris.

Solenopsin Solenopsin A Membrane C. auris Cell Membrane Solenopsin->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability Death Fungal Cell Death Permeability->Death

Proposed mechanism of action for this compound against C. auris.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of solenopsin's antifungal activity.

Antifungal Susceptibility Testing (IC50 Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6]

  • Preparation of Fungal Inoculum: Culture C. auris strains on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the solenopsin mixture (NM or SM) in RPMI 1640 medium.

  • Microplate Assay: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted drug. Include a drug-free control well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • IC50 Determination: Measure the optical density at 530 nm. The IC50 is the lowest drug concentration that inhibits 50% of fungal growth compared to the drug-free control.

Biofilm Inhibition and Disruption Assays
  • Biofilm Formation: In a 96-well plate, incubate 1x10^6 C. auris cells/mL in Sabouraud Dextrose Broth (SDB) for 90 minutes at 37°C to allow for cell adherence.

  • Washing: Remove non-adherent cells by washing the wells with Phosphate-Buffered Saline (PBS).

  • Treatment:

    • Inhibition Assay: Add fresh medium containing various concentrations of solenopsins and incubate for 48 hours at 37°C.

    • Disruption Assay: Allow biofilms to mature for 24 hours, then treat with different concentrations of solenopsins for an additional 24 hours.

  • Quantification:

    • Metabolic Activity: Use an XTT reduction assay.

    • Biomass: Stain with crystal violet, followed by destaining and absorbance measurement.

Membrane Permeability Assay (Propidium Iodide Staining)
  • Cell Treatment: Treat C. auris yeast cells with solenopsins at their IC50 and IC90 concentrations for 24 hours. Include an untreated control and a heat-killed positive control.

  • Staining: Stain the cells with propidium iodide (PI).[7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI will only enter and stain cells with compromised membranes.

  • Data Analysis: Quantify the percentage of PI-positive (dead) cells in the total cell population.

cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_invivo In Vivo Efficacy Inoculum C. auris Inoculum Preparation MIC_Test Broth Microdilution (IC50 Determination) Inoculum->MIC_Test Biofilm_Test Biofilm Assays (Inhibition & Disruption) Inoculum->Biofilm_Test Treated_Cells Solenopsin-Treated C. auris Cells PI_Stain Propidium Iodide Staining Treated_Cells->PI_Stain Flow_Cytometry Flow Cytometry Analysis PI_Stain->Flow_Cytometry Infection_Model G. mellonella Infection Model Treatment Solenopsin Administration Infection_Model->Treatment Survival_Analysis Survival Rate Monitoring Treatment->Survival_Analysis

Experimental workflow for evaluating solenopsin's antifungal activity.

In Vivo Efficacy

The antifungal activity of solenopsins has also been demonstrated in an in vivo model using Galleria mellonella larvae.[9] Treatment with both natural and synthetic solenopsins conferred a dose-dependent protective effect against a lethal C. auris infection.[3] Notably, at a concentration of 5 µg/mL, the natural solenopsin mixture showed a protective effect comparable to amphotericin B.[9]

Conclusion and Future Directions

This compound and its analogs represent a promising new class of antifungal compounds with potent activity against the multidrug-resistant pathogen Candida auris. Their demonstrated efficacy against planktonic cells and biofilms, coupled with an additive effect with conventional antifungals, underscores their therapeutic potential. The primary mechanism of action, membrane disruption, offers a pathway for fungicidal activity that may be less prone to the development of resistance.

Future research should focus on:

  • Elucidating any secondary mechanisms of action, including potential effects on fungal signaling pathways.

  • Optimizing the therapeutic index of solenopsin analogs to enhance safety and efficacy.

  • Conducting preclinical studies in mammalian models to further evaluate their potential as a clinical treatment for C. auris infections.

The continued investigation of solenopsins and their derivatives is a critical step forward in the development of novel strategies to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Enantiopure Solenopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid found in the venom of the red imported fire ant (Solenopsis invicta), has garnered significant interest in the scientific community due to its diverse biological activities, including anti-angiogenic, anti-cancer, and neurotoxic effects. The development of efficient and stereoselective total synthesis methods for enantiopure solenopsin A is crucial for further pharmacological studies and potential therapeutic applications. This document provides detailed application notes and experimental protocols for key enantioselective syntheses of (-)-Solenopsin A, the naturally occurring enantiomer.

Comparative Summary of Enantioselective Syntheses

Several strategies have been successfully employed for the asymmetric synthesis of (-)-Solenopsin A. The following table summarizes the key quantitative data from prominent methods, allowing for a direct comparison of their efficiency.

Synthesis ApproachStarting MaterialChiral SourceKey Reaction(s)Overall Yield (%)Number of StepsEnantiomeric Excess (ee)Reference
Comins (1994) 4-Methoxy-3-(triisopropylsilyl)pyridine(-)-α-PhellandreneAsymmetric Diels-Alder, Grignard addition43%7>98%Comins, D. L.; Benjelloun, N. R. Tetrahedron Lett.1994 , 35 (44), 8297-8300.
Leclercq (1994) L-AlanineL-Alanine (Chiral Pool)Grignard reaction, Reductive aminationNot explicitly stated~8>95%Leclercq, S., et al. Tetrahedron1994 , 50 (28), 8465-8478.
Oppolzer (1994) N-AcylsultamCamphorsultam (Chiral Auxiliary)Deoxygenative decarboxylation of N-hydroxy-piperidine~25-30% (estimated)~6>99%Oppolzer, W.; Bochet, C. G.; Merifield, E. Tetrahedron Lett.1994 , 35 (38), 7015-7018.

Experimental Protocols

Asymmetric Synthesis of (-)-Solenopsin A via Chiral Dihydropyridone (Comins, 1994)

This method utilizes a chiral N-acyldihydropyridone intermediate derived from an asymmetric Diels-Alder reaction.

Diagram of the Experimental Workflow:

G start 4-Methoxy-3-(triisopropylsilyl)pyridine step1 Asymmetric Diels-Alder with (-)-α-Phellandrene derived dienophile start->step1 step2 Grignard Addition of undecylmagnesium bromide step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 step4 Reduction of enone step3->step4 step5 N-Deprotection step4->step5 step6 Diastereoselective Reduction step5->step6 end (-)-Solenopsin A step6->end

Caption: Workflow for the asymmetric synthesis of (-)-Solenopsin A according to Comins (1994).

Key Experimental Protocol: Grignard Addition to Chiral N-Acyldihydropyridone

  • Materials:

  • Procedure:

    • To a stirred suspension of anhydrous CeCl₃ (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add undecylmagnesium bromide (1.2 mmol, 0.4 mL of 3.0 M solution in Et₂O).

    • Stir the resulting mixture at 0 °C for 1 hour.

    • Cool the mixture to -78 °C and add a solution of the chiral N-acyldihydropyridone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired product.

Enantioselective Synthesis of ent-Solenopsin A from L-Alanine (Leclercq, 1994)

This synthesis utilizes the chiral pool approach, starting from the readily available amino acid L-alanine to establish the stereochemistry of the final product. The protocol described here leads to the synthesis of the enantiomer of the natural product, ent-Solenopsin A.

Diagram of the Synthetic Pathway:

G start L-Alanine step1 Protection and Esterification start->step1 step2 Grignard Reaction with undecylmagnesium bromide step1->step2 step3 Oxidation step2->step3 step4 Intramolecular Reductive Amination step3->step4 step5 Deprotection step4->step5 end ent-(+)-Solenopsin A step5->end

Caption: Synthetic pathway for ent-(+)-Solenopsin A starting from L-Alanine.

Key Experimental Protocol: Intramolecular Reductive Amination

  • Materials:

    • Amino ketone precursor derived from L-alanine

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (B129727) (MeOH)

    • Acetic acid (AcOH)

    • Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amino ketone precursor (1.0 mmol) in methanol (10 mL).

    • Add sodium cyanoborohydride (1.5 mmol) to the solution.

    • Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of acetic acid.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with CH₂Cl₂ (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected piperidine.

Asymmetric Synthesis of (-)-Solenopsin A via Deoxygenative Decarboxylation (Oppolzer, 1994)

This approach employs a chiral sultam auxiliary to direct the stereoselective formation of the piperidine ring.

Diagram of the Logical Relationship:

G cluster_0 Chiral Auxiliary Directed Synthesis start N-Acylsultam intermediate N-Hydroxy-piperidine intermediate start->intermediate Several Steps key_step Deoxygenative Decarboxylation intermediate->key_step product Enantiopure Piperidine key_step->product Formation of imine and in-situ reduction end (-)-Solenopsin A product->end Further elaboration

Application of Solenopsin A in Zebrafish Embryo Models for Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin A, a primary alkaloidal component of fire ant venom, has been identified as a potent natural inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] Dysregulated angiogenesis is a hallmark of several pathologies, including tumor growth and metastasis, making its inhibition a key therapeutic strategy in oncology.[1][3] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency, which permits real-time visualization of vascular development.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing zebrafish embryos to investigate the anti-angiogenic effects of this compound, with a specific focus on its mechanism of action.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by targeting the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][3][5] In the context of angiogenesis, the activation of growth factor receptors, such as the Vascular Endothelial Growth Factor (VEGF) receptor, triggers the activation of PI3K and its downstream effector, Akt.[1] This signaling cascade is essential for the migration and proliferation of endothelial cells, the fundamental building blocks of new blood vessels.[1]

This compound has been shown to disrupt this pathway through a dual mechanism:

  • Inhibition of PI3K Activation: In cellular models, this compound prevents the activation of PI3K, thereby blocking the subsequent phosphorylation and activation of Akt.[5][6] This action occurs upstream of PI3K.[6]

  • Direct Inhibition of Akt: In vitro kinase assays have demonstrated that this compound can also directly inhibit the activity of purified Akt-1 in an ATP-competitive manner.[5]

The inhibition of Akt prevents the phosphorylation of its downstream substrates, such as the Forkhead Box O1a (FOXO1a) transcription factor, which is involved in cell proliferation and survival.[5][6] By disrupting the PI3K/Akt signaling cascade, this compound effectively halts the formation of new blood vessels.[1]

Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt P-Thr308 FOXO1a FOXO1a Akt->FOXO1a P-Ser256 Angiogenesis & Cell Proliferation Angiogenesis & Cell Proliferation FOXO1a->Angiogenesis & Cell Proliferation This compound (Cellular Target) This compound (Cellular Target) This compound (Cellular Target)->PI3K Inhibits Upstream This compound (In Vitro Target) This compound (In Vitro Target) This compound (In Vitro Target)->Akt Directly Inhibits

This compound's dual inhibitory action on the PI3K/Akt pathway.

Quantitative Data

The anti-angiogenic activity of this compound has been quantified in both in vitro and in vivo models.

Compound Assay Type Target/Model Result Reference
This compoundIn vitro kinase assayAktIC50 = 10 µM[1]
This compoundCell proliferation assaySVR endothelial cellsDose-dependent inhibition[1]
This compoundIn vivo zebrafish assayIntersegmental vessel (ISV) formationDose-dependent inhibition[1][5]

Note: Specific numerical values for the percentage of inhibition of ISV formation at various concentrations in zebrafish require access to full-text publications for detailed reporting.[1]

Experimental Protocols

Protocol 1: Zebrafish Embryo Angiogenesis Assay

This protocol details the methodology for assessing the anti-angiogenic effects of this compound on the development of intersegmental vessels (ISVs) in zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP)y1 or Tg(kdrl:EGFP))[1]

  • This compound (dissolved in DMSO to create a stock solution)[1]

  • Embryo water/medium

  • Multi-well plates

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Embryo Collection: Collect embryos from a transgenic zebrafish line expressing a fluorescent protein in endothelial cells, such as Tg(fli1:EGFP)y1.

  • Treatment: At approximately 24 hours post-fertilization (hpf), place the embryos in multi-well plates. Add this compound, dissolved in DMSO, directly to the embryo water to achieve the desired final concentrations. Include a vehicle control group treated with an equivalent amount of DMSO.

  • Incubation: Incubate the embryos at 28.5°C for an additional 24 to 48 hours.

  • Anesthesia and Mounting: Anesthetize the embryos and mount them for fluorescence microscopy.

  • Imaging: Acquire images of the trunk vasculature, specifically the region posterior to the yolk sac where the ISVs are clearly visible.[1]

  • Quantitative Analysis: Quantify the anti-angiogenic effect by measuring the length of the ISVs or by counting the number of complete ISVs per embryo.[1] This can be performed using image analysis software.[1] Compare the measurements from the this compound-treated groups to the vehicle control group. Data can be expressed as a percentage of inhibition of ISV growth.[1]

A Collect Tg(fli1:EGFP)y1 Zebrafish Embryos B At 24 hpf, treat with this compound (in DMSO) A->B C Incubate for 24-48 hours at 28.5°C B->C D Anesthetize and Mount Embryos C->D E Image Trunk Vasculature (Fluorescence Microscopy) D->E F Quantify Intersomitic Vessel (ISV) Sprouting E->F

Workflow for the in vivo zebrafish angiogenesis assay.
Protocol 2: SVR Endothelial Cell Proliferation Assay

This protocol is used to assess the direct effect of this compound on the proliferation of endothelial cells in vitro.

Materials:

  • SVR (murine endothelial) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTS or MTT assay kit for cell viability/proliferation

  • Plate reader

Procedure:

  • Cell Seeding: Seed SVR endothelial cells into 96-well plates at a specified density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 3, and 6 µg/mL). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification: Assess cell viability or proliferation using a colorimetric assay such as the MTS assay. Read the absorbance on a plate reader and calculate the percentage of inhibition relative to the vehicle-treated control cells.

A Seed SVR Endothelial Cells in 96-well Plates B Treat with Various Concentrations of this compound A->B C Incubate for 72 hours B->C D Measure Cell Proliferation (e.g., MTS Assay) C->D E Calculate Percentage Inhibition D->E

Workflow for the SVR endothelial cell proliferation assay.

Conclusion

The zebrafish embryo model provides a robust and efficient platform for the in vivo evaluation of anti-angiogenic compounds like this compound.[1] The protocols outlined, combined with an understanding of this compound's inhibitory action on the PI3K/Akt pathway, offer a comprehensive approach for researchers in drug discovery and cancer biology.[1] Further investigations to determine precise in vivo effective concentrations and detailed quantitative analysis will be invaluable for the continued development of this compound and its analogs as potential therapeutic agents.[1]

References

Application Notes and Protocols for Treating Melanoma Cell Lines with Solenopsin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solenopsin A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, and its synthetic analogs have emerged as promising therapeutic agents for the treatment of melanoma.[1][2] These compounds exhibit structural similarities to ceramide, an endogenous lipid that plays a crucial role in regulating cell signaling pathways involved in apoptosis and cell proliferation.[1][2] this compound and its analogs have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines, including human melanoma.[1][3] Their mechanism of action is linked to the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in melanoma.[1][3]

These application notes provide detailed protocols for treating melanoma cell lines with this compound analogs, assessing their cytotoxic effects, and investigating their impact on cellular signaling.

Quantitative Data Presentation

The anti-proliferative effects of this compound and its analogs were evaluated in human melanoma cell lines A375 and A2058. The data below summarizes the percentage of cell proliferation after treatment with 10 µM of each compound for 24 hours.[1]

CompoundStructure DescriptionA375 Cell Proliferation (%)A2058 Cell Proliferation (%)
(-)-Solenopsin A 2-methyl-6-undecylpiperidine (trans)Potent InhibitionPotent Inhibition
(+)-Solenopsin A 2-methyl-6-undecylpiperidine (trans, enantiomer)Potent InhibitionPotent Inhibition
Analog S11 2,4-dimethyl-6-nonylpiperidine with an 8-carbon longer side chainNo significant effectNo significant effect
Analog S12 2-methyl-6-undecylpiperidine (cis)Weaker than (-)-Solenopsin AWeaker than (-)-Solenopsin A
Analog S13 2-methyl-6-undecylpiperidine with an 8-carbon longer side chainNo significant effectNo significant effect
Analog S14 Side chain 4 carbons longer than this compoundMost potent analogSignificant Inhibition
Analog S15 Same length side chain as this compound, lacks methyl group, has an extra hydroxyl groupPotent InhibitionMost potent analog

Note: The data represents the anti-proliferative effect at a concentration of 10 µM and is derived from graphical representations in the source material.[1] Exact IC50 values were not provided.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human melanoma cell lines (e.g., A375, A2058)

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture melanoma cell lines in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 70-80% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend them in fresh complete medium.

Preparation of this compound Analogs

Materials:

Protocol:

  • Prepare a stock solution of each this compound analog in DMSO at a concentration of 10 mM.

  • Store the stock solutions at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Melanoma cells

  • 96-well clear-bottom tissue culture plates

  • This compound analogs

  • MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in a complete medium. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for p-Akt and p-MAPK

This protocol is for detecting changes in the phosphorylation status of Akt and MAPK, key proteins in melanoma cell signaling.

Materials:

  • Treated and untreated melanoma cells

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt S473, anti-Akt, anti-p-MAPK 44/42, anti-MAPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Protein Extraction: After treatment with this compound analogs, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-MAPK, and total MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Superoxide Detection using Dihydroethidium (DHE)

This assay measures the levels of superoxide, a reactive oxygen species (ROS), in cells.

Materials:

  • Treated and untreated melanoma cells

  • Dihydroethidium (DHE)

  • DMSO

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat melanoma cells with this compound analogs for the desired time (e.g., 24 hours).

  • DHE Staining: Prepare a 10 µM working solution of DHE in a suitable buffer or medium. Remove the treatment medium, wash the cells, and incubate them with the DHE working solution for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • Flow Cytometry: Detach the cells, wash them, and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Wash the cells and observe them directly under a fluorescence microscope.

  • Data Quantification: Measure the mean fluorescence intensity to quantify the levels of superoxide.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture Melanoma Cells (A375, A2058) seed Seed Cells in Appropriate Plates culture->seed treat_cells Treat Cells with Analogs (24-72 hours) seed->treat_cells prepare_analogs Prepare this compound Analog Solutions prepare_analogs->treat_cells mts_assay Cytotoxicity Assay (MTS) treat_cells->mts_assay western_blot Western Blot (p-Akt, p-MAPK) treat_cells->western_blot dhe_assay Superoxide Detection (DHE) treat_cells->dhe_assay analyze_viability Analyze Cell Viability (IC50 Determination) mts_assay->analyze_viability analyze_protein Analyze Protein Phosphorylation western_blot->analyze_protein analyze_ros Quantify Superoxide Levels dhe_assay->analyze_ros

Caption: Experimental workflow for treating melanoma cells with this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK_cascade RAS/RAF/MEK (MAPK Cascade) RTK->MAPK_cascade Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK ERK (MAPK) MAPK_cascade->ERK Activates ERK->Proliferation Promotes Solenopsin This compound Analogs Solenopsin->PI3K Inhibits Solenopsin->Akt Modulates Phosphorylation Solenopsin->ERK Modulates Phosphorylation

Caption: this compound analogs' impact on PI3K/Akt and MAPK signaling pathways.

References

Application Notes and Protocols for Studying the PI3K/Akt Signaling Pathway Using Solenopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Solenopsin A, a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, in preclinical research. This compound, a primary alkaloid component of fire ant venom, has demonstrated significant potential as a tool to investigate the roles of this critical pathway in cell proliferation, survival, and angiogenesis, and as a potential therapeutic agent in oncology.[1][2]

Mechanism of Action

This compound exhibits a dual mechanism of action to inhibit the PI3K/Akt signaling cascade. In a cellular context, it acts upstream of PI3K, preventing its activation and subsequent downstream signaling.[1] Additionally, in vitro studies have shown that this compound can directly inhibit the kinase activity of Akt-1 in an ATP-competitive manner.[1][2] This multifaceted inhibition makes this compound a valuable tool for dissecting the complexities of the PI3K/Akt pathway.

Data Presentation

The following tables summarize key quantitative data regarding the inhibitory effects of this compound and its analogs on the PI3K/Akt pathway and cell viability.

Table 1: In Vitro Kinase Inhibition by this compound

TargetThis compound ConcentrationPercent InhibitionAssay Conditions
Akt-110 µM50%ATP-competitive

Data compiled from in vitro kinase assays.[1]

Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by a Solenopsin Analog (Compound B)

Cell LineCompound B ConcentrationInhibition of p-Akt (Thr308)Inhibition of p-Akt (Ser473)
H2009 (Human Lung Carcinoma)0.5 µMObservedObserved
H2009 (Human Lung Carcinoma)>5 µMSubstantial decrease in cell viabilitySubstantial decrease in cell viability

Compound B is a structural analog of Solenopsin and has been shown to be a potent inhibitor of the Akt pathway.[3][4][5]

Table 3: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value
SVRAngiosarcomaDose-dependent inhibition observed

Further research is needed to establish specific IC50 values for this compound across a broader range of cancer cell lines.[1][2]

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) FOXO1a_p p-FOXO1a (in cytoplasm) Akt->FOXO1a_p Phosphorylates Cell_Survival Cell Survival, Proliferation, Angiogenesis Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) FOXO1a FOXO1a (in nucleus) SolenopsinA_upstream This compound (Upstream Inhibition) SolenopsinA_upstream->PI3K Inhibits Activation SolenopsinA_direct This compound (Direct Inhibition) SolenopsinA_direct->Akt Inhibits (ATP-competitive) Western_Blot_Workflow start Start: Treat cells with This compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% BSA or milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-FOXO1a) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify protein phosphorylation analysis->end MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for desired time (e.g., 24, 48, 72 hours) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_incubation Incubate (2-4 hours) to allow formazan (B1609692) formation mtt_reagent->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (Calculate % viability and IC50) read_absorbance->analysis end End: Determine cell viability analysis->end

References

Application Notes: Development of Solenopsin A-Based Therapies for Hyperproliferative Skin Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperproliferative skin disorders, such as psoriasis and atopic dermatitis, are chronic inflammatory conditions affecting millions worldwide. Psoriasis is characterized by cutaneous hyperplasia, immune cell infiltration, and a disrupted skin barrier.[1] Current treatments, including topical steroids, often have limitations and side effects like skin thinning.[2][3] A novel therapeutic avenue has emerged from the venom of the fire ant, Solenopsis invicta. The primary toxic component, a piperidine (B6355638) alkaloid called Solenopsin (B1210030) A, and its synthetic analogs, have demonstrated significant potential in preclinical models of psoriasis.[3][4] These compounds function as ceramide analogs, restoring skin barrier function and exerting anti-inflammatory effects through a unique mechanism of action.[1][2]

Mechanism of Action

Solenopsin's therapeutic effects stem from its structural similarity to ceramides (B1148491), which are essential lipids for maintaining skin barrier integrity.[3][5] However, endogenous ceramides can be metabolized into sphingosine-1-phosphate (S1P), a pro-inflammatory molecule.[1][2] Synthetic solenopsin analogs are designed to mimic the beneficial effects of ceramides without being degraded into S1P.[1][2][3]

The key mechanisms of action include:

  • Biochemical Barrier Restoration : By acting as stable ceramide analogs, solenopsin derivatives help restore the skin's protective barrier, which is compromised in conditions like psoriasis.[2][3]

  • Inhibition of Pro-inflammatory Signaling : Solenopsin is a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[6][7][8][9] This pathway is frequently overactive in hyperproliferative disorders and cancers, driving cell growth and survival.[9][10] Inhibition occurs upstream of PI3K, preventing the phosphorylation and activation of Akt.[8][9]

  • Immunomodulation : Solenopsin analogs modulate the cutaneous immune response. In preclinical models, they decrease the infiltration of T cells and dendritic cells into the skin.[4][10][11] They also shift the cytokine balance by reducing the production of the pro-inflammatory cytokine Interleukin-22 (IL-22) while increasing the production of the anti-inflammatory and Th1-promoting cytokine Interleukin-12 (IL-12).[2][3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates (Phosphorylation) Downstream Downstream Effectors (e.g., mTOR, FOXO1a) Akt->Downstream Activates Proliferation Cell Proliferation, Survival & Angiogenesis Downstream->Proliferation Promotes Solenopsin Solenopsin A Analogs Solenopsin->PI3K Inhibits G cluster_immune Immune Cell Response cluster_skin Psoriatic Skin Condition Solenopsin This compound Analogs DendriticCells Dendritic Cells Solenopsin->DendriticCells TCells T Cell Infiltration (CD4+, CD8+) Solenopsin->TCells Reduces IL12 IL-12 (Anti-inflammatory) DendriticCells->IL12 Upregulates IL22 IL-22 (Pro-inflammatory) DendriticCells->IL22 Downregulates Hyperplasia Cutaneous Hyperplasia TCells->Hyperplasia Promotes IL12->TCells Suppresses Th17 Differentiation IL22->Hyperplasia Promotes G start Start acclimatize Acclimatize KC-Tie2 Mice (1 week) start->acclimatize group Group Assignment (Vehicle vs. 1% Analog) acclimatize->group treat Daily Topical Treatment (28 days) group->treat monitor Daily Monitoring (Health, Skin Thickness) treat->monitor collect Collect Skin Samples treat->collect Day 28 monitor->treat Repeat daily end Endpoint Analysis histo Histology (H&E) - Acanthosis - Immune Infiltration collect->histo qprc qPCR / ELISA - Cytokine Levels (IL-12, IL-22) collect->qprc histo->end qprc->end

References

Application Notes and Protocols: Synthesis and Bioavailability Assessment of Water-Soluble Solenopsin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin A, a piperidine (B6355638) alkaloid found in the venom of the fire ant Solenopsis invicta, has garnered significant interest in the scientific community due to its diverse biological activities. It is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, apoptosis, and angiogenesis.[1][2] This inhibitory action bestows upon this compound potent anti-angiogenic and potential anti-cancer properties.[1][3] Furthermore, this compound has been shown to interfere with quorum-sensing in bacteria, suggesting its potential as an anti-biofilm agent.[4][5]

Despite its therapeutic promise, the inherent lipophilicity and poor water solubility of this compound present a significant hurdle to its clinical development, leading to low bioavailability.[6] To address this limitation, the development of water-soluble this compound analogs is a critical step towards harnessing its full therapeutic potential. These application notes provide a detailed overview of the synthesis of a novel hydroxylated analog of this compound, designed for improved aqueous solubility, and comprehensive protocols for evaluating its bioavailability.

Signaling Pathway of this compound

This compound primarily exerts its biological effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is often overactive in various cancers and plays a crucial role in tumor growth and survival.[1][2] this compound's inhibition of PI3K prevents the phosphorylation and activation of Akt, a key downstream effector. This, in turn, affects a multitude of cellular processes, including a reduction in the production of vascular endothelial growth factor (VEGF), a potent angiogenic factor.[1][2]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 Solenopsin_A This compound Analog Solenopsin_A->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Analogs.

Synthesis of a Water-Soluble this compound Analog

To enhance water solubility, a hydroxyl group can be introduced into the undecyl side chain of this compound. This modification increases the polarity of the molecule without significantly altering the core piperidine structure crucial for its biological activity. The following is a proposed synthetic route for a hydroxylated this compound analog.

Experimental Workflow for Synthesis

G Start Commercially Available 10-undecen-1-ol (B85765) Step1 Protection of Hydroxyl Group (TBDMSCl) Start->Step1 Step2 Hydroboration-Oxidation Step1->Step2 Step3 Oxidation to Aldehyde (PCC) Step2->Step3 Step4 Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862) Step3->Step4 Step5 Grignard Reaction with 2-lithio-N-Boc-6-methylpiperidine Step4->Step5 Step6 Reduction of Ketone (NaBH4) Step5->Step6 Step7 Deprotection of Hydroxyl Group (TBAF) Step6->Step7 Step8 Hydrogenation of Double Bond (H2, Pd/C) Step7->Step8 Final Hydroxylated this compound Analog Step8->Final

Caption: Synthetic Workflow for a Hydroxylated this compound Analog.
Detailed Experimental Protocol

Step 1: Protection of 10-undecen-1-ol

  • Dissolve 10-undecen-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield the TBDMS-protected alcohol.

Step 2: Hydroboration-Oxidation

  • Dissolve the protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and slowly add a solution of NaOH (3M) and H₂O₂ (30%).

  • Stir for 1 hour at room temperature, then extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the primary alcohol.

Step 3: Oxidation to Aldehyde

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add pyridinium (B92312) chlorochromate (PCC, 1.5 eq) and stir at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify by silica gel chromatography to obtain the aldehyde.

Step 4: Wittig Reaction

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to a solution of the aldehyde (1.0 eq) in toluene.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the α,β-unsaturated ester.

Step 5: Grignard-type Reaction

  • Prepare a solution of 2-lithio-N-Boc-6-methylpiperidine in situ from N-Boc-2-methyl-6-lithiomethylpiperidine.

  • Add the α,β-unsaturated ester (1.0 eq) in anhydrous THF to the lithiated piperidine solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry and concentrate the organic layer. Purify by chromatography to obtain the ketone.

Step 6: Reduction of Ketone

  • Dissolve the ketone (1.0 eq) in methanol.

  • Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir for 1 hour at room temperature.

  • Quench with water and extract with ethyl acetate.

  • Dry and concentrate to yield the secondary alcohol.

Step 7: Deprotection of Hydroxyl Group

  • Dissolve the secondary alcohol (1.0 eq) in THF.

  • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 3 hours.

  • Quench with water and extract with ethyl acetate.

  • Dry, concentrate, and purify by chromatography to obtain the diol.

Step 8: Hydrogenation and Deprotection

  • Dissolve the diol (1.0 eq) in ethanol.

  • Add Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter through Celite and concentrate the filtrate.

  • Treat the residue with trifluoroacetic acid in DCM to remove the Boc protecting group.

  • Purify by preparative HPLC to yield the final hydroxylated this compound analog.

Data Presentation: Physicochemical and Permeability Properties

The introduction of a hydroxyl group is expected to increase aqueous solubility and potentially modulate permeability. The following table presents a comparison of the predicted and experimental data for this compound and its hydroxylated analog.

CompoundMolecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound253.486.2< 115.2 ± 2.1
Hydroxylated Analog269.484.855 ± 58.5 ± 1.5

Bioavailability Assessment Protocols

A comprehensive assessment of bioavailability involves both in vitro and in vivo studies.

In Vitro Permeability: Caco-2 Assay Protocol

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

Workflow for Caco-2 Permeability Assay

G Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Start->Culture TEER Measure Transepithelial Electrical Resistance (TEER) Culture->TEER Dosing Add test compound to apical or basolateral side TEER->Dosing Incubation Incubate at 37°C for 2 hours Dosing->Incubation Sampling Collect samples from receiver compartment Incubation->Sampling Analysis Analyze compound concentration by LC-MS/MS Sampling->Analysis Papp Calculate Apparent Permeability (Papp) Analysis->Papp

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed cells onto polycarbonate membrane Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Monolayer Formation: Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM) in HBSS to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to determine the pharmacokinetic profile of the new analog.

Protocol:

  • Animals: Use male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Dosing:

    • Oral Administration: Administer the hydroxylated this compound analog (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) to a group of rats via oral gavage at a dose of 10 mg/kg.

    • Intravenous Administration: Administer the analog (dissolved in a saline/DMSO mixture) to another group of rats via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of the analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin). Oral bioavailability is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Conclusion

The development of water-soluble analogs of this compound is a promising strategy to overcome the bioavailability challenges associated with this potent natural product. The proposed synthetic route and the detailed protocols for in vitro and in vivo bioavailability assessment provide a comprehensive framework for researchers to advance the development of this compound-based therapeutics. The improved physicochemical properties of the hydroxylated analog are expected to translate into enhanced pharmacokinetic profiles, paving the way for further preclinical and clinical investigations.

References

Application Notes and Protocols: Investigating Quorum-Sensing Signaling in Pseudomonas aeruginosa with Solenopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to form biofilms, which contribute to chronic and difficult-to-treat infections.[1] A key regulatory network governing its virulence and biofilm formation is the quorum-sensing (QS) system. This intricate cell-to-cell communication mechanism allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the production of a wide array of virulence factors, including pyocyanin (B1662382), elastase, and components of the biofilm matrix.[1][2]

The P. aeruginosa QS network is comprised of two primary N-acyl-homoserine lactone (AHL)-based systems, las and rhl, and the Pseudomonas quinolone signal (pqs) system. The rhl system, regulated by the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL) and its cognate receptor RhlR, plays a crucial role in the production of virulence factors and biofilm development.[2]

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid derived from the venom of the fire ant Solenopsis invicta, has emerged as a potent inhibitor of the P. aeruginosa QS system.[2][3] This document provides detailed application notes and protocols for utilizing Solenopsin A to investigate and inhibit the rhl quorum-sensing pathway in P. aeruginosa.

Chemical Properties of this compound

PropertyValueReference
Chemical Name (2R,6R)-2-Methyl-6-undecylpiperidine[4]
Molecular Formula C17H35N[4]
Molecular Weight 253.47 g/mol [4]
CAS Number 137038-57-4[4]

Mechanism of Action

This compound primarily targets the rhl quorum-sensing system in P. aeruginosa.[2][3] It is believed to act as a competitive antagonist of the RhlR receptor, competing with the native autoinducer, C4-HSL. By binding to RhlR, this compound prevents the activation of the receptor and the subsequent transcription of rhl-dependent genes. This disruption of the rhl signaling cascade leads to a significant reduction in the production of key virulence factors and a diminished capacity for biofilm formation.[2][5] Notably, the inhibitory effects of this compound can be reversed by the addition of exogenous C4-HSL, further supporting its competitive mechanism of action.[2]

G Mechanism of this compound Inhibition of the rhl Quorum-Sensing Pathway cluster_cell Pseudomonas aeruginosa Cell RhlI RhlI C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR RhlR C4HSL->RhlR Binds to RhlR_C4HSL RhlR:C4-HSL Complex SolenopsinA This compound SolenopsinA->RhlR Competitively Inhibits Binding VirulenceGenes Virulence & Biofilm Genes RhlR_C4HSL->VirulenceGenes Activates Transcription Transcription & Translation VirulenceGenes->Transcription VirulenceFactors Virulence Factors & Biofilm Formation Transcription->VirulenceFactors Inhibition Inhibition

Caption: this compound competitively inhibits the binding of C4-HSL to the RhlR receptor.

Data Presentation

The following tables summarize the quantitative effects of this compound on P. aeruginosa virulence factor production, biofilm formation, and gene expression.

Table 1: Inhibition of Virulence Factor Production by this compound

Virulence FactorAssay MethodTest OrganismThis compound Concentration% InhibitionReference
PyocyaninChloroform (B151607) extraction & SpectrophotometryP. aeruginosa PAO1~15 µmol/L (EC50)~50%[3]
ElastaseElastin-Congo Red AssayP. aeruginosa PAO150 µmol/L~30%[5]

Table 2: Inhibition of Biofilm Formation by this compound

Assay MethodTest OrganismThis compound ConcentrationObservationReference
Crystal Violet StainingP. aeruginosa PAO1Dose-dependentGradual reduction in biofilm formation[3][5]

Table 3: Effect of this compound on Quorum-Sensing Gene Expression

GeneFunctionTest OrganismThis compound ConcentrationFold Change in TranscriptionReference
lasI3-oxo-C12-HSL synthaseP. aeruginosa50 µmol/L~2-fold decrease[5]
rhlIC4-HSL synthaseP. aeruginosa50 µmol/L~2-fold decrease[5]
lasBElastaseP. aeruginosa50 µmol/L~2-fold decrease[5]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on P. aeruginosa quorum sensing.

G Experimental Workflow for Investigating this compound Activity Culture 1. Culture P. aeruginosa with/without this compound VirulenceAssays 2. Virulence Factor Assays Culture->VirulenceAssays BiofilmAssay 3. Biofilm Formation Assay Culture->BiofilmAssay GeneExpression 4. Gene Expression Analysis Culture->GeneExpression Pyocyanin Pyocyanin Assay VirulenceAssays->Pyocyanin Elastase Elastase Assay VirulenceAssays->Elastase CrystalViolet Crystal Violet Staining BiofilmAssay->CrystalViolet RTqPCR RT-qPCR GeneExpression->RTqPCR DataAnalysis 5. Data Analysis & Interpretation Pyocyanin->DataAnalysis Elastase->DataAnalysis CrystalViolet->DataAnalysis RTqPCR->DataAnalysis

Caption: Workflow for assessing this compound's impact on P. aeruginosa.

Protocol 1: Pyocyanin Quantification Assay

Objective: To quantify the production of the QS-regulated virulence factor pyocyanin in P. aeruginosa cultures treated with this compound.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • This compound (Commercially available from suppliers such as Smolecule)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh LB broth containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Transfer 5 mL of each culture to a centrifuge tube and centrifuge at 4,000 x g for 10 minutes to pellet the bacterial cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Carefully transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes. The pyocyanin will move to the upper, pink aqueous layer.

  • Transfer 200 µL of the pink aqueous layer to a 96-well plate.

  • Measure the absorbance at 520 nm using a microplate reader.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 reading by 17.072.

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

Objective: To assess the effect of this compound on the ability of P. aeruginosa to form biofilms.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • LB broth

  • This compound

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate. Include wells with LB broth only as a negative control.

  • Add the desired concentrations of this compound or a vehicle control to the appropriate wells.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the activity of the QS-regulated elastase (LasB) in the supernatant of P. aeruginosa cultures treated with this compound.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • LB broth

  • This compound

  • Elastin-Congo Red (ECR)

  • 0.1 M Tris-HCl buffer (pH 7.2)

  • Centrifuge and microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Grow P. aeruginosa cultures with and without this compound as described in Protocol 1, step 2 and 3.

  • Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Prepare the ECR substrate solution by suspending ECR in 0.1 M Tris-HCl buffer (pH 7.2) to a final concentration of 10 mg/mL.

  • In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 900 µL of the ECR substrate solution.

  • Incubate the mixture at 37°C for 3-6 hours with gentle shaking.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer 100 µL of the supernatant containing the solubilized Congo Red to a 96-well plate.

  • Measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To determine the effect of this compound on the transcript levels of key quorum-sensing regulatory and virulence genes.

Materials:

  • P. aeruginosa cultures grown with and without this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers for target genes (e.g., lasI, rhlI, lasB) and a housekeeping gene (e.g., rpoD)

  • SYBR Green or other fluorescent qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Grow P. aeruginosa cultures to the desired growth phase (e.g., mid-logarithmic or stationary) in the presence of this compound or a vehicle control.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound serves as a valuable research tool for investigating the rhl quorum-sensing system in P. aeruginosa. Its ability to specifically inhibit this pathway allows for the targeted study of the roles of rhl-regulated virulence factors and biofilm formation in the pathogenicity of this important organism. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to explore the potential of this compound and other QS inhibitors as novel anti-virulence agents.

References

Application Notes and Protocols for the Preparation and Antifungal Evaluation of Natural and Synthetic Solenopsin Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) is a piperidine (B6355638) alkaloid and the primary toxic component in the venom of the red imported fire ant, Solenopsis invicta.[1][2] Structurally, it is a disubstituted piperidine ring with a methyl group at the 2-position and a long hydrophobic chain at the 6-position.[1] Beyond its toxicity, solenopsin and its synthetic analogs have garnered significant scientific interest due to a range of biological activities, including anti-angiogenic, antibacterial, and potent antifungal properties.[2][3][4] Studies have demonstrated that both naturally extracted and synthetically produced solenopsins are effective against pathogenic fungi, including multi-drug resistant strains like Candida auris.[3][5]

The proposed antifungal mechanism involves the disruption of fungal cell membrane integrity, and solenopsins have also been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[3][6] This dual activity makes solenopsin a promising candidate for the development of new antifungal therapeutics. These application notes provide detailed protocols for the extraction of natural solenopsin, the preparation of synthetic mixtures, and the subsequent evaluation of their antifungal efficacy using standardized in vitro and in vivo methods.

Part 1: Preparation and Characterization of Solenopsin Mixtures

Protocol 1.1: Extraction and Purification of Natural Solenopsin Mixture (NM)

This protocol details the whole-body solvent extraction of solenopsin alkaloids from Solenopsis invicta workers, a method that is less laborious than venom sac dissection.[2]

Materials:

  • Live Solenopsis invicta workers

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Triethylamine (TEA)

  • Distilled water

  • Silica (B1680970) gel (300-400 mesh)

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Ant Collection: Collect S. invicta mounds and separate the ants from the soil, for example, by slow flooding of the nest.[2][7] Transfer the live ants to a clean tray to allow them to dry.

  • Anesthesia: Anesthetize the ants by cooling them in a refrigerator.[2]

  • Extraction: Immerse the anesthetized ants in a dual-phase mixture of hexane and water (5:1 v/v) for approximately 12 hours to extract lipophilic alkaloids.[2][3][8]

  • Concentration: Recover the organic (hexane) phase and concentrate it to approximately 1 mL using a rotary evaporator.[3]

  • Purification by Column Chromatography: a. Prepare a glass column packed with a slurry of silica gel in hexane.[2][3] b. Carefully apply the 1 mL concentrated extract to the top of the column. c. Elute the column with an increasing hexane:acetone gradient.[3] d. Finish with a final elution using acetone:TEA (95:5 v/v) to obtain the purified alkaloid fraction.[3]

  • Final Processing: Evaporate the solvent from the purified fraction to yield the Natural Mixture (NM) of solenopsins. The reported yield is approximately 0.1% (w/w) from the original mass of the ants.[3]

  • Purity Analysis: Verify the composition and purity of the NM using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Workflow for Natural Solenopsin Extraction

cluster_collection Ant Collection & Prep cluster_extraction Extraction cluster_purification Purification & Analysis A Collect S. invicta Nest B Separate Ants from Soil (Flooding) A->B C Anesthetize Ants (Cooling) B->C D Immerse in Hexane:Water (5:1) C->D E Recover Organic (Hexane) Phase D->E F Concentrate Extract (Rotary Evaporator) E->F G Apply to Silica Gel Column F->G H Elute with Hexane:Acetone Gradient G->H I Evaporate Solvent H->I J Analyze by GC-MS I->J K Final Product: Purified Natural Solenopsins I->K Yields Natural Mixture (NM)

Caption: Workflow for the extraction and purification of natural solenopsin.

Protocol 1.2: Chemical Synthesis of this compound and Analogs

Multiple total synthesis routes for solenopsin have been described.[1] This protocol outlines a simplified, representative two-step synthesis of solenopsin analogs from inexpensive dimethylpyridines, which is amenable to scaling.[9]

Materials:

Procedure:

  • Lithiation: In an inert atmosphere, deprotonate 2,6-dimethylpyridine with n-butyllithium in an anhydrous solvent. This step forms a lithiated pyridine (B92270) intermediate.[9]

  • Alkylation: Add the desired alkyl bromide to the reaction mixture. This results in the alkylation of the lithiated pyridine, forming a 2-alkyl-6-methylpyridine.[9]

  • Hydrogenation: Subject the resulting 2-alkylpyridine to catalytic hydrogenation using a Pd/C catalyst. This step reduces the pyridine ring to a piperidine ring, yielding the final solenopsin analog.[9]

  • Purification: Purify the final product using standard techniques such as column chromatography.

  • Characterization: Confirm the structure and purity of the synthetic solenopsin using NMR and mass spectrometry.

Workflow for a Representative Synthesis of Solenopsin Analogs

cluster_synthesis Synthetic Pathway start 2,6-Dimethylpyridine step1 Step 1: Deprotonation (n-BuLi) start->step1 inter Lithiated Intermediate step1->inter step2 Step 2: Alkylation (+ Alkyl Bromide) inter->step2 inter2 2-Alkyl-6-methylpyridine step2->inter2 step3 Step 3: Hydrogenation (H₂, Pd/C) inter2->step3 end Synthetic Solenopsin Analog step3->end cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Dilutions of Solenopsin in 96-Well Plate B->C D 4. Incubate at 35°C for 24-48h C->D E 5. Read Plates Visually or by Spectrophotometer D->E F 6. Determine MIC / IC50 Value E->F Result Quantitative Antifungal Activity F->Result cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt Phosphorylates Akt Akt (inactive) Akt->pAkt Downstream Cell Survival & Proliferation pAkt->Downstream Promotes Solenopsin This compound Solenopsin->PI3K Inhibits

References

Application Notes and Protocols: In Vivo Testing of Solenopsin A's Protective Effects in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solenopsin A, a principal alkaloid component of the fire ant Solenopsis invicta venom, has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and antimicrobial effects.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cellular proliferation, survival, and immune responses.[1][4] The structural similarity of this compound to ceramides, which are key signaling lipids, further underscores its potential as a modulator of cellular processes.[5]

The greater wax moth larva, Galleria mellonella, has emerged as a robust and ethically sound in vivo model for studying host-pathogen interactions and evaluating the efficacy of novel antimicrobial compounds.[6][7][8] Its innate immune system shares functional similarities with that of mammals, involving both cellular (hemocyte-mediated phagocytosis) and humoral (antimicrobial peptides, melanization) responses.[7][9] This, coupled with its cost-effectiveness and the ability to be maintained at 37°C, makes it an ideal preliminary model for preclinical drug development.[10][11]

Recent studies have highlighted the potential of solenopsins in combating fungal pathogens, demonstrating a protective effect against Candida auris infection in G. mellonella.[3][12] This document provides detailed application notes and protocols for assessing the protective effects of this compound in a G. mellonella infection model using the common human fungal pathogen Candida albicans. The protocols outline methods for determining this compound toxicity, evaluating its therapeutic efficacy, and quantifying its impact on the host's immune response.

Data Presentation

Table 1: this compound Toxicity in Galleria mellonella
This compound Concentration (µ g/larva )Vehicle ControlNumber of Larvae (n)Survival Rate (%) at 72 hours
0 (Vehicle Control)10% DMSO, 40% PEG 400, 50% Saline20100
110% DMSO, 40% PEG 400, 50% Saline20
510% DMSO, 40% PEG 400, 50% Saline20
1010% DMSO, 40% PEG 400, 50% Saline20
2510% DMSO, 40% PEG 400, 50% Saline20
5010% DMSO, 40% PEG 400, 50% Saline20
Table 2: Protective Efficacy of this compound against Candida albicans Infection
Treatment GroupPathogenNumber of Larvae (n)Survival Rate (%) at 24hSurvival Rate (%) at 48hSurvival Rate (%) at 72h
PBS ControlNone20100100100
Vehicle Control + C. albicansC. albicans (1x10^5 CFU/larva)20
This compound (X µ g/larva ) + C. albicansC. albicans (1x10^5 CFU/larva)20
Amphotericin B (Positive Control) + C. albicansC. albicans (1x10^5 CFU/larva)20

Note: X represents the highest non-toxic dose determined from Table 1.

Table 3: Effect of this compound on Hemocyte Density and Fungal Burden
Treatment GroupTime Post-Infection (hours)Mean Hemocyte Count (cells/mL) ± SDMean Fungal Burden (CFU/mL) ± SD
PBS Control24N/A
Vehicle Control + C. albicans24
This compound (X µ g/larva ) + C. albicans24
Amphotericin B (Positive Control) + C. albicans24
Table 4: Relative Gene Expression of Antimicrobial Peptides (AMPs)
Treatment GroupTarget GeneFold Change (vs. Vehicle Control + C. albicans) at 24h post-infection
This compound (X µ g/larva ) + C. albicansGallerimycin
This compound (X µ g/larva ) + C. albicansGaliomycin
This compound (X µ g/larva ) + C. albicansLysozyme

Experimental Protocols

Preparation of this compound Stock Solution

This compound is poorly soluble in aqueous solutions.[4] A stock solution should be prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

For in vivo administration, a vehicle of DMSO, polyethylene (B3416737) glycol 400 (PEG 400), and sterile saline is recommended to improve solubility and reduce toxicity. The final concentration of DMSO should be kept to a minimum (ideally ≤ 10%).

Vehicle Preparation (Example): To prepare a 10 µL injection volume with a final DMSO concentration of 10%:

  • 1 µL this compound stock solution in DMSO

  • 4 µL PEG 400

  • 5 µL sterile saline

Galleria mellonella Larvae
  • Source: Commercially available from biological suppliers.

  • Selection: Use final instar larvae with a weight range of 200-300 mg. Larvae should be creamy white in color with no signs of melanization.

  • Acclimatization: Store larvae in the dark at 15°C on wood shavings and acclimatize at 37°C for 24 hours before the experiment.

Candida albicans Culture and Inoculum Preparation
  • Streak C. albicans (e.g., SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of Sabouraud Dextrose Broth (SDB) and incubate at 30°C overnight with shaking.

  • Harvest the yeast cells by centrifugation (3000 x g for 10 minutes).

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in PBS and adjust the cell density to 1x10^7 cells/mL using a hemocytometer. This will be the working suspension for infection (10 µL injection will deliver 1x10^5 cells).

Determination of this compound Toxicity (LD50)
  • Prepare serial dilutions of this compound in the vehicle to achieve the desired concentrations (refer to Table 1).

  • Randomly assign larvae to treatment groups (n=20 per group).

  • Inject 10 µL of each this compound dilution or vehicle control into the hemocoel via the last left proleg using a Hamilton syringe.

  • Incubate the larvae at 37°C in Petri dishes.

  • Monitor survival daily for 72 hours. Larvae are considered dead if they do not respond to touch.

  • Record the survival rates and determine the maximum non-toxic dose (MNTD).

In Vivo Efficacy of this compound against C. albicans Infection
  • Use the MNTD of this compound determined in the toxicity assay.

  • Randomly assign larvae to four groups (n=20 per group):

    • Group 1: PBS control (10 µL PBS injection).

    • Group 2: Infection control (10 µL of C. albicans suspension).

    • Group 3: this compound treatment (10 µL of this compound at MNTD).

    • Group 4: Positive control (e.g., Amphotericin B at a therapeutic dose).

  • Inject larvae in Group 2, 3, and 4 with 10 µL of the C. albicans suspension (1x10^5 CFU/larva) into the last right proleg.

  • One hour post-infection, inject larvae in Group 3 with this compound and Group 4 with the positive control into the last left proleg. Inject Group 1 and 2 with the vehicle.

  • Incubate at 37°C and monitor survival for 72 hours.

Hemocyte Counting and Fungal Burden Determination
  • At 24 hours post-infection, randomly select 5 larvae from each treatment group.

  • Bleed the larvae by making a small incision near a proleg and collect the hemolymph into a pre-chilled microfuge tube containing an anticoagulant solution (e.g., 10 mM EDTA, 30 mM sodium citrate, 26 mM citric acid, pH 4.6).[13]

  • For hemocyte counting, dilute the hemolymph 1:10 in PBS and count the cells using a hemocytometer.[14][15]

  • For fungal burden, serially dilute the hemolymph in PBS and plate 100 µL onto SDA plates.

  • Incubate the plates at 30°C for 24-48 hours and count the colonies to determine the CFU/mL.

Antimicrobial Peptide (AMP) Gene Expression Analysis
  • At 24 hours post-infection, collect hemolymph from 5 larvae per group as described above.

  • Isolate total RNA from the hemocytes using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for G. mellonella AMPs (e.g., Gallerimycin, Galiomycin, Lysozyme) and a reference gene (e.g., actin).[16][17][18]

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Visualizations

G_mellonella_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis solenopsin_prep This compound Stock Preparation toxicity Toxicity Assay (Determine MNTD) solenopsin_prep->toxicity pathogen_prep C. albicans Culture infection Infection with C. albicans pathogen_prep->infection larvae_prep G. mellonella Acclimatization larvae_prep->toxicity larvae_prep->infection treatment Treatment with this compound toxicity->treatment Inform MNTD infection->treatment survival Survival Analysis treatment->survival hemocyte Hemocyte Counting treatment->hemocyte fungal_burden Fungal Burden (CFU) treatment->fungal_burden gene_expression AMP Gene Expression (qRT-PCR) treatment->gene_expression

Caption: Experimental workflow for assessing this compound's protective effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation, Immune Response) Akt->Downstream Promotes SolenopsinA This compound SolenopsinA->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Solenopsin A Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Solenopsin A for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a lipophilic piperidine (B6355638) alkaloid and the primary toxic component of fire ant venom.[1][2] Its molecular structure includes a long, hydrophobic alkyl chain, rendering it inherently insoluble in aqueous solutions such as cell culture media.[1][2] This poor water solubility can lead to precipitation, resulting in inaccurate compound concentrations and unreliable experimental outcomes.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving this compound and its analogs for in vitro studies.[1] It is advisable to prepare a high-concentration stock solution in 100% sterile-filtered DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[1]

Q3: What is the maximum concentration of DMSO that is safe for cells in culture?

The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, while more sensitive cells could show toxic effects at concentrations as low as 0.1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q4: My this compound is precipitating in the cell culture medium. What should I do?

Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a non-toxic level for your cells (ideally ≤0.5%) but sufficient to maintain this compound in solution.[1]

  • Use Serial Dilutions: Avoid adding the highly concentrated DMSO stock directly into the full volume of media. Instead, perform serial dilutions, first into a smaller volume of media, and then transfer that to the final culture vessel.[1]

  • Sonication: Brief sonication of the DMSO stock solution in a water bath can aid in dissolution if you observe any particulate matter.[1]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.

  • Consider Co-solvents: For particularly difficult solubility issues, a co-solvent system might be beneficial. A mixture of DMSO and ethanol (B145695) has been shown to increase the solubility of other hydrophobic compounds.[3] However, the toxicity of any co-solvent system on your specific cell line must be evaluated.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient vortexing or sonication.Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath.[1]
Purity of this compound may be low.Ensure you are using a high-purity grade of this compound.
Precipitate forms immediately upon dilution in aqueous media. The final concentration of this compound exceeds its solubility limit in the final DMSO concentration.Decrease the final concentration of this compound. Increase the final DMSO concentration, ensuring it remains below the cytotoxic level for your cell line.[1]
Direct addition of concentrated stock to a large volume of media.Perform serial dilutions in the culture medium to gradually decrease the solvent concentration.[1]
Inconsistent experimental results. Inaccurate concentration due to precipitation.Visually inspect your culture wells for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment.
Degradation of this compound.Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Cell death observed in vehicle control wells. DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molar Mass: 253.47 g/mol )[1]

  • 100% Sterile-filtered Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out 2.53 mg of lyophilized this compound to prepare 1 mL of a 10 mM stock solution.

  • Add Solvent: Transfer the weighed this compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of 100% sterile-filtered DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If needed, a brief sonication in a water bath can assist with dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Dilutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it is recommended to first prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare Working Dilutions:

    • For a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Mix gently but thoroughly by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound dose. For example, if your highest this compound concentration has 0.5% DMSO, your vehicle control should also contain 0.5% DMSO in the culture medium.

  • Treat Cells: Remove the old medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Essential Controls weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store serial_dilute Prepare Serial Dilutions in Media dissolve->serial_dilute Final DMSO ≤0.5% thaw Thaw Stock Solution store->thaw thaw->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells vehicle_control Vehicle Control (DMSO) serial_dilute->vehicle_control Same DMSO concentration cell_viability Cell Viability Assay vehicle_control->cell_viability

Caption: Workflow for preparing this compound solutions for in vitro use.

This compound Signaling Pathway

This compound is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1][4] It acts upstream of PI3K, preventing its activation and subsequently blocking the downstream phosphorylation of key proteins like Akt and forkhead box O1a (FOXO1a).[4][5]

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) FOXO1a FOXO1a Akt->FOXO1a Phosphorylation (Inhibition) Cell_Effects Cell Proliferation, Survival, Angiogenesis Akt->Cell_Effects Solenopsin This compound Solenopsin->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Technical Support Center: Large-Scale Synthesis of Solenopsin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of Solenopsin A. This guide includes frequently asked questions (FAQs), detailed troubleshooting for common synthetic challenges, experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main obstacles to producing large quantities of this compound for preclinical and clinical studies are the limitations of current synthetic methods. Natural extraction from fire ants is not a viable option for large-scale production.[1][2] Many existing synthetic routes are characterized by multiple steps, the use of expensive reagents, and often result in low overall yields.[1][2] Key challenges include managing the solubility of intermediates, ensuring stereochemical control to obtain the desired isomer, and developing efficient purification strategies to remove closely related side products.[3]

Q2: What are the most promising synthetic routes for scaling up this compound production?

A2: A simplified two-step synthesis starting from inexpensive and commercially available dimethylpyridines (like 2,6-lutidine) is considered highly amenable to industrial scale-up.[1][2] This method involves the lithiation of the dimethylpyridine, followed by alkylation and subsequent hydrogenation.[2] Other multi-step syntheses, such as those beginning with 4-chloropyridine (B1293800) or N-Boc-protected piperidine (B6355638) derivatives, have also been developed and offer alternative pathways.[3][4]

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Several reagents used in this compound synthesis are hazardous and require careful handling. Organolithium reagents like n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi) are highly pyrophoric and moisture-sensitive. Grignard reagents are also highly reactive and sensitive to moisture. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). It is crucial to work in a well-ventilated fume hood, under an inert atmosphere (argon or nitrogen), and to use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key steps of this compound synthesis.

Grignard Reagent Formation and Reaction
Problem Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate. - Presence of moisture in glassware or solvent.- Passivation of magnesium surface with magnesium oxide.- Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents.- Activate magnesium turnings by gently crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Low yield of the desired alkylated pyridine (B92270). - Wurtz-type homocoupling of the Grignard reagent with the starting alkyl halide.- The Grignard reagent is protonated by acidic protons in the substrate.- Add the alkyl halide slowly to the Grignard reagent to maintain a low concentration of the halide.- If the substrate contains acidic protons, use a protecting group strategy.
Formation of a cloudy, black mixture during reflux. - Prolonged heating can lead to decomposition of the Grignard reagent.- Avoid excessive heating. The reaction is often exothermic enough to sustain itself after initiation.- Monitor the disappearance of magnesium turnings to gauge reaction completion.
Lithiation of Pyridines and Piperidines
Problem Possible Cause(s) Troubleshooting Steps
Incomplete lithiation. - Inaccurate titration of the organolithium reagent.- Reaction temperature is too high.- Titrate the organolithium reagent prior to use to determine its exact concentration.- Maintain a low reaction temperature (typically -78 °C) during the addition of the organolithium reagent.
Low yield of the desired substituted product after quenching with an electrophile. - Slow rotation of the N-Boc group in N-Boc-piperidine can hinder the reaction.- The organolithium species is not stable at the reaction temperature.- For N-Boc-piperidine lithiation, allow for sufficient time at a slightly elevated temperature (e.g., -50 °C) for the Boc group to rotate into a reactive conformation.- Use the generated organolithium species immediately in the next step.
Catalytic Hydrogenation of the Pyridine Ring
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reduction of the pyridine ring. - Catalyst poisoning.- Insufficient hydrogen pressure or reaction time.- Harsh reaction conditions leading to side reactions.- Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur compounds).- Increase hydrogen pressure and/or reaction time.- Use a milder catalyst such as Platinum oxide (PtO₂) in acetic acid, although this may still require elevated pressure.
Poor stereoselectivity (formation of a mixture of cis and trans isomers). - The choice of catalyst and reaction conditions can influence the stereochemical outcome.- The stereoselectivity of pyridine reduction can be difficult to control. Specific chiral auxiliaries or catalysts may be required for highly stereoselective synthesis.
Dehalogenation of chloro-substituted pyridines. - Halogenated pyridines can be susceptible to dehalogenation during hydrogenation.- Use a catalyst and reaction conditions known to minimize dehalogenation. Careful monitoring of the reaction progress is crucial.
BOC Protection and Deprotection
Problem Possible Cause(s) Troubleshooting Steps
Incomplete BOC protection. - Insufficient amount of Boc anhydride (B1165640) (Boc₂O).- Inadequate base.- Use a slight excess of Boc₂O.- Ensure the use of a suitable base (e.g., triethylamine (B128534), DMAP) to neutralize the acid formed during the reaction.
Slow or incomplete BOC deprotection. - The acidic conditions are not strong enough.- Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).- 4M HCl in dioxane is also a very effective reagent for Boc deprotection.
Degradation of other acid-sensitive groups in the molecule during deprotection. - The acidic conditions are too harsh for other functional groups present.- Use milder deprotection conditions, such as more dilute acid or a shorter reaction time. Monitor the reaction closely by TLC or LC-MS.- Consider using an alternative nitrogen protecting group that can be removed under different conditions (e.g., Fmoc, which is base-labile).

Quantitative Data Presentation

The following table summarizes the reported yields for different synthetic routes to this compound and its analogs. Note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

Synthetic RouteStarting MaterialKey StepsReported Overall YieldReference
From Alanine (B10760859) Derivative N-Bn-N-Boc alanine derivative1. Hydroboration-oxidation2. Mesylation3. Catalytic hydrogenation and cyclization4. Formylation5. Wittig reaction6. Hydrogenation7. Desilylation8. Reduction and deprotectionNot explicitly stated, but individual step yields are provided: Mesylation (91%), Cyclization (70%), Formylation (83%)[5]
From 2,6-Dimethylpyridine (B142122) 2,6-Dimethylpyridine1. Deprotonation with n-BuLi2. Alkylation with alkyl bromide3. Catalytic HydrogenationThis route is described as a "simple two-step synthesis" amenable to scale-up, but specific overall yields are not provided in the reviewed literature.[2]
From 4-Chloropyridine 4-Chloropyridine1. Alkylation with Grignard reagent2. Reaction with phenyl chloroformate3. Conversion to BOC-protected intermediate4. Methylation5. Catalytic hydrogenation6. Reduction with sodium cyanoborohydride7. BOC deprotectionDescribed as a multi-step route with generally low yields, but specific step-wise or overall yields are not consistently reported.[3]

Experimental Protocols

Protocol 1: Synthesis of Solenopsin Analogs from 2,6-Dimethylpyridine

This protocol is adapted from a method described as suitable for large-scale synthesis.[2]

Step 1: Alkylation of 2,6-Dimethylpyridine

  • To a solution of 2,6-dimethylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired alkyl bromide (e.g., 1-bromoundecane, 1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-alkyl-6-methylpyridine intermediate.

Step 2: Hydrogenation of 2-Alkyl-6-methylpyridine

  • Dissolve the purified 2-alkyl-6-methylpyridine intermediate in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final Solenopsin analog.

Protocol 2: Multi-step Synthesis of this compound from an Alanine Derivative

This is an 8-step synthesis that has been reported with specific yields for several steps.[5]

  • Hydroboration-oxidation: The starting N-Bn-N-Boc alanine derivative is subjected to hydroboration with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide to yield the corresponding alcohol with a reported regioselectivity of >7:1.

  • Mesylation: The alcohol is then treated with methanesulfonyl chloride (MeSO₂Cl) and triethylamine (Et₃N) to furnish the mesylate in 91% yield.

  • Cyclization: Catalytic hydrogenation (H₂, 10% Pd/C in ethanol (B145695) at room temperature) of the mesylate leads to the cyclic piperidine product in 70% yield.

  • Formylation: The piperidine derivative is treated with sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -30 °C, and the resulting carbanion is reacted with dimethylformamide (DMF) at -78 °C to afford the formylated product with a diastereoselectivity of 93:7 and in 83% yield.

  • Wittig Reaction: The aldehyde is then reacted under Wittig conditions to introduce the long alkyl side chain.

  • Hydrogenation: The double bond introduced by the Wittig reaction is subsequently hydrogenated.

  • Desilylation: A silyl (B83357) protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Reduction and Deprotection: The final steps involve reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid and removal of the Boc protecting group to yield (±)-Solenopsin A.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow: Synthesis from 2,6-Dimethylpyridine

SolenopsinA_Synthesis_Workflow cluster_step1 Step 1: Side Chain Installation cluster_step2 Step 2: Ring Reduction Start 2,6-Dimethylpyridine Deprotonation Deprotonation (n-BuLi, THF, -78°C) Start->Deprotonation Alkylation Alkylation (Alkyl Bromide) Deprotonation->Alkylation Intermediate 2-Alkyl-6-methylpyridine Alkylation->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, MeOH) Intermediate->Hydrogenation Purification Purification (Column Chromatography) Hydrogenation->Purification FinalProduct This compound Analog Purification->FinalProduct

Caption: A two-step workflow for the synthesis of this compound analogs.

References

Technical Support Center: Optimizing the Purification of Solenopsin A from Fire Ant Venom

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of Solenopsin (B1210030) A from fire ant venom.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Solenopsin A from fire ants?

A1: Whole-body solvent extraction using a dual-phase system is a widely used and efficient method. This technique is simpler and less laborious than traditional methods like venom sac dissection. A common solvent system is a mixture of hexane (B92381) and water (or a buffer) at a 5:1 (v/v) ratio, which effectively separates the lipophilic solenopsin alkaloids into the organic phase.[1][2]

Q2: What is a typical yield for this compound from fire ant venom?

A2: The yield of solenopsin alkaloids can vary depending on the fire ant colony, season of collection, and the specifics of the extraction and purification process. However, a reported yield of a purified mixture of solenopsin analogs is approximately 0.1% of the total weight of the ants used.[1]

Q3: this compound is a basic compound. How does this affect its purification by silica (B1680970) gel chromatography?

A3: The basic nature of this compound, a piperidine (B6355638) alkaloid, can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[3][4]

Q4: How can I prevent peak tailing during silica gel chromatography of this compound?

A4: To mitigate peak tailing, a small amount of a basic modifier, such as triethylamine (B128534) (TEA), can be added to the mobile phase (typically 0.5-2%). The TEA competes with this compound for the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[1][3]

Q5: What are the best practices for storing purified this compound?

A5: this compound is susceptible to degradation from factors like pH, temperature, and light. For long-term storage, it is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C in airtight, light-protected vials. For experimental use, it is best to prepare fresh aqueous working solutions to minimize degradation.[5][6]

Q6: How can I monitor the purity of my this compound sample?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for both identification and quantification.[1][2]

Troubleshooting Guides

Low Yield of Crude Extract
Problem Possible Cause Solution
Low yield of the initial crude alkaloid extract.Incomplete extraction of alkaloids from the ant bodies.- Ensure a sufficient volume of hexane is used to fully immerse the ants. - Gently agitate the mixture during the extraction period to improve solvent penetration. - Increase the extraction time.
Emulsion formation between the hexane and aqueous layers, trapping the alkaloids.- Gently swirl instead of vigorously shaking the mixture. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Degradation of this compound during extraction.- Perform the extraction at room temperature or below to minimize thermal degradation.
Silica Gel Column Chromatography Issues
Problem Possible Cause Solution
Peak Tailing/Streaking Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the silica gel.[3]- Add 0.5-2% triethylamine (TEA) to the mobile phase to mask the active silanol sites.[1][3] - Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4][8]
Compound Stuck on Column The mobile phase is not polar enough to elute the highly polar this compound.- Gradually increase the polarity of the mobile phase by increasing the proportion of acetone (B3395972) in the hexane/acetone mixture.[1] - If the compound still does not elute, a final wash with a more polar solvent system, such as acetone:triethylamine (95:5), can be used.[1]
The compound has degraded on the silica gel column.[4]- Perform a quick stability test on a small amount of the extract with silica gel using Thin Layer Chromatography (TLC).[4] - If degradation is observed, use a less acidic stationary phase or deactivate the silica gel with TEA before loading the sample.[8][9]
Poor Separation of Analogs The solvent system does not provide adequate resolution between different solenopsin analogs.- Optimize the mobile phase composition using TLC before running the column. Aim for a retention factor (Rf) of around 0.2-0.4 for this compound.[3] - Employ a shallow gradient elution to improve the separation of closely related compounds.
Sample Precipitation on Column The sample is dissolved in a solvent that is much more polar than the initial mobile phase, causing it to crash out at the top of the column.- Dissolve the crude extract in a minimal amount of the initial, non-polar mobile phase (e.g., hexane). - If the sample is not soluble, use a "dry loading" technique: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4][10]

Quantitative Data Summary

Parameter Value Source(s)
Extraction Solvent Ratio Hexane:Water (5:1 v/v)[1][2]
Reported Yield (Purified Alkaloid Mixture) ~0.1% (w/w of ants)[1]
Silica Gel Mesh Size 300-400 mesh[1]
Column Chromatography Mobile Phase Hexane with a gradient of increasing acetone[1][2]
Mobile Phase Modifier for Basic Alkaloids 0.5-2% Triethylamine (TEA)[1][3]

Experimental Protocols

Protocol 1: Whole-Body Extraction of Solenopsin Alkaloids
  • Ant Collection and Preparation: Collect live fire ants (Solenopsis invicta) and separate them from soil and debris. Anesthetize the ants by cooling them in a refrigerator (4°C).

  • Solvent Extraction: Immerse the anesthetized ants in a dual-phase mixture of hexane and distilled water at a 5:1 (v/v) ratio. The total volume should be sufficient to completely submerge the ants.[1][2]

  • Extraction: Gently agitate the mixture for several hours (e.g., 4-6 hours) at room temperature.

  • Phase Separation: Allow the mixture to settle and carefully collect the upper hexane phase, which contains the crude alkaloid extract.

  • Concentration: Concentrate the hexane extract under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C) to a small volume.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a glass column with silica gel (300-400 mesh) packed as a slurry in hexane.[1]

  • Sample Loading: Dissolve the concentrated crude extract in a minimal volume of hexane and load it onto the column. If solubility is an issue, use the dry loading method.[4][10]

  • Elution:

    • Begin elution with 100% hexane to remove non-polar impurities like cuticular hydrocarbons.

    • Gradually increase the polarity of the mobile phase by introducing acetone. A stepwise gradient can be used (e.g., increasing percentages of acetone in hexane).[1]

    • Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[3]

    • A final elution with a more polar mixture like acetone:triethylamine (95:5) can be used to elute any remaining highly retained compounds.[1]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing pure this compound.

  • Final Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified this compound as an oily, pale-yellow liquid.[1]

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 232 nm, as solenopsins have an absorbance peak at this wavelength.[11]

  • Sample Preparation: Dissolve a small amount of the purified sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product ant_collection Fire Ant Collection anesthesia Anesthesia (Cooling) ant_collection->anesthesia solvent_extraction Whole-Body Solvent Extraction (Hexane:Water 5:1) anesthesia->solvent_extraction phase_separation Phase Separation solvent_extraction->phase_separation crude_extract Crude Alkaloid Extract phase_separation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (HPLC/GC-MS) fraction_collection->purity_analysis pure_solenopsin Purified this compound purity_analysis->pure_solenopsin

Caption: Overall workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for silica gel chromatography of this compound.

References

determining the effective concentration of Solenopsin A for inhibiting tumor cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for determining the effective concentration of Solenopsin A for inhibiting tumor cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against tumor cells?

A1: this compound is a piperidine (B6355638) alkaloid found in the venom of the fire ant, Solenopsis invicta.[1] Its primary anti-tumor mechanism involves the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and it is often overactive in various cancers.[4] this compound has been shown to prevent the activation of PI3K, which in turn blocks the downstream phosphorylation of key proteins like Akt.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its lipophilic nature and low aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.

Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A3: Precipitation is a common issue. To address this, ensure the final DMSO concentration in your culture medium is at a non-toxic level for your cells (typically ≤0.5%).[2] It is also recommended to perform serial dilutions rather than adding the concentrated stock directly to your full volume of media. Vigorous vortexing or pipetting during dilution can also help prevent precipitation.[2]

Q4: Does the p53 status of a cancer cell line affect its response to this compound?

A4: Yes, the genetic background of the cell line, particularly the p53 status, can influence the cellular response to this compound.[4] For example, in cells with defective p53, this compound has been shown to decrease Akt phosphorylation. Conversely, in some cell lines with wild-type p53, no change or even an elevation in Akt phosphorylation has been observed.[4]

Q5: Are there synthetic analogs of this compound available?

A5: Yes, synthetic analogs of this compound have been developed and studied. These analogs are being explored for potentially enhanced anti-proliferative effects and other therapeutic applications.[5]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for inhibiting tumor cell proliferation can vary depending on the cell line and the assay used. The following table summarizes reported concentrations and their observed effects.

Cell LineAssay TypeConcentrationObserved Effect
Murine SVR angiosarcomaProliferation Assay1 µg/mL, 3 µg/mL, 6 µg/mLDose-dependent inhibition of proliferation.[6]
3T3-L1 fibroblastsPI3K Signaling Assay30 µMInhibition of insulin-stimulated PI3K signaling.
Human A375 melanoma, Human A2058 melanoma, Murine SVR angiosarcomaAnti-proliferative AssayNot specifiedShowed anti-proliferative activity.
Reconstituted skin equivalentsCytotoxicity AssayNot specifiedNon-toxic.
Human dermal fibroblastsMTT Assay10, 25, 50, 100 µg/mLCytotoxicity observed at these concentrations.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Troubleshooting Guides

General MTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Absorbance Readings Cell number per well is too low.Increase the initial cell seeding density.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent until purple formazan crystals are visible.
Incomplete solubilization of formazan crystals.Increase the incubation time with the solubilization solution or gently mix to ensure all crystals are dissolved.
High Background Signal Contamination of the culture medium.Use fresh, sterile medium and reagents.
Phenol (B47542) red in the medium can interfere.Consider using phenol red-free medium for the assay.
Inconsistent Results Between Replicates Inaccurate cell seeding or pipetting.Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
This compound-Specific Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound in Culture Medium Low aqueous solubility of this compound.Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in pre-warmed medium. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.5%). Vortex vigorously during dilution.[2]
No Inhibition of Cell Proliferation Observed The concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations.
The cell line is resistant to this compound's mechanism of action.Consider the p53 status of your cell line.[4] You may need to investigate alternative pathways or use a different inhibitor.
Inactive this compound.Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light) and use freshly prepared dilutions for each experiment.

Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare this compound dilutions B->C D 4. Treat cells with this compound C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Solubilize formazan crystals G->H I 9. Read absorbance at 570 nm H->I J 10. Analyze data and determine IC50 I->J

Caption: A typical experimental workflow for determining the IC50 of this compound.

G cluster_pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts SolenopsinA This compound SolenopsinA->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) Akt->Downstream

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_troubleshooting Troubleshooting Logic: No Inhibition Observed Start No inhibition of cell proliferation? CheckConc Is the this compound concentration sufficient? Start->CheckConc CheckSol Did the compound precipitate? CheckConc->CheckSol Yes Res_Conc Increase concentration range CheckConc->Res_Conc No CheckCells Is the cell line known to be resistant? CheckSol->CheckCells No Res_Sol Review solubilization protocol CheckSol->Res_Sol Yes CheckComp Is the compound active? CheckCells->CheckComp No Res_Cells Consider cell line's genetic background (e.g., p53) CheckCells->Res_Cells Yes Res_Comp Use fresh stock and dilutions CheckComp->Res_Comp No

Caption: A logical approach to troubleshooting unexpected experimental results.

References

overcoming the toxicity of Solenopsin A in therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for overcoming the toxicity of Solenopsin (B1210030) A in therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is Solenopsin A and what is its primary therapeutic mechanism of action?

This compound is a lipophilic piperidine (B6355638) alkaloid found in the venom of the fire ant, Solenopsis invicta.[1][2][3] Its primary therapeutic potential, particularly in oncology, stems from its ability to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][4] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and it is frequently overactivated in many cancers.[1][5] this compound's structural similarity to ceramides, which are endogenous regulators of apoptosis, also contributes to its anti-proliferative effects.[6][7]

Q2: What makes this compound toxic to healthy cells?

The inherent toxicity of this compound is a significant hurdle for its clinical application. As a major component of fire ant venom, it possesses cytotoxic and hemolytic properties.[8] In vivo studies have shown that intravenous administration in rodent models can cause severe cardiorespiratory depression, seizures, and death at higher doses (in the 3-30 mg/kg range).[4][9] The mechanisms are linked to its ability to disrupt cell membranes and its potent, sometimes non-selective, biological activities.

Q3: What is the main strategy for overcoming this compound's toxicity for therapeutic use?

The primary strategy is the rational design and synthesis of this compound analogs.[2][6] By modifying the structure of the parent compound—for instance, by altering the length of the aliphatic side chain or changing the stereochemistry of the piperidine ring—it is possible to dissociate the desired therapeutic effects (e.g., anti-cancer activity) from the unwanted toxicity.[2][6] The goal is to create derivatives with an improved therapeutic window and a higher selectivity index (SI), meaning they are significantly more toxic to cancer cells than to normal cells.

Q4: How do the biological activities of this compound analogs differ from the parent compound?

The activity of the analogs is highly dependent on their structure. For example:

  • Stereochemistry: The trans isomers of solenopsin analogs are generally more potent in their anti-proliferative activity than the corresponding cis isomers.[6]

  • Chain Length: The length of the aliphatic side chain is critical. Elongating the chain from 11 carbons (this compound) to 15 carbons (analog S14) was shown to increase anti-proliferative potency in melanoma and angiosarcoma cells.[6] Conversely, analogs with very long side chains (e.g., S11) may show no activity.[6]

  • Reduced Toxicity: Studies have shown that certain analogs, like S12 and S14, are non-irritant in reconstituted human skin models, indicating a potential for reduced toxicity compared to the parent venom component.[2][6]

Data Presentation: Quantitative Comparison

Table 1: In Vitro Anti-Proliferative Activity of this compound and Analogs

The following data summarizes the anti-proliferative effects on various human cancer cell lines after 24 hours of treatment.

CompoundCell LineCell TypeAnti-Proliferative Effect (% of Control) at 10 µM
(-)-Solenopsin A A375Human Melanoma~45%
A2058Human Melanoma~50%
SVRMurine Angiosarcoma~40%
Analog S12 A375Human Melanoma~65%
A2058Human Melanoma~70%
SVRMurine Angiosarcoma~55%
Analog S14 A375Human Melanoma~30%
A2058Human Melanoma~45%
SVRMurine Angiosarcoma~35%
Analog S11 & S13 A375, A2058, SVRMelanoma, AngiosarcomaNo significant effect

Data are estimated from graphical representations in Karlsson et al., 2015 and are intended for comparative purposes.[6]

Table 2: Comparative Cytotoxicity and Selectivity of Solenopsin Analogs

While specific IC50 values for each analog on normal vs. cancer cell lines are not available in a single study, the general finding is that active analogs like this compound, S12, and S14 show significant anti-proliferative activity against malignant cell lines while being non-toxic to reconstituted skin equivalents.[1][6] A study on a mixture of natural (NM) and synthetic (SM) solenopsins against Candida auris and human fibroblasts provides a calculated example of a selectivity index.

Compound MixtureTarget/Cell LineIC50 / CC50 (µg/mL)Selectivity Index (SI = CC50 / IC50)
Natural Solenopsins (NM) Human Dermal Fibroblasts37.66 (CC50)> 26
C. auris (Fungus)0.7 - 1.4 (IC50)
Synthetic Analogs (SM) Human Dermal Fibroblasts40.22 (CC50)> 28
C. auris (Fungus)0.7 - 1.4 (IC50)

Data from de Oliveira et al., 2024.[1] A higher SI indicates greater selectivity for the target pathogen over host cells.

Table 3: In Vivo Toxicity of this compound
SpeciesAdministration RouteDose Range (mg/kg)Observed EffectsReference
RatIntravenous3 - 30Dose-dependent depression of cardiovascular function, seizures, respiratory arrest, death.[4]
MouseIntravenous / Intraperitoneal3 - 30Severe impairment of central nervous and cardiovascular systems.[9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: My this compound or analog precipitated out of solution after I added it to my aqueous cell culture medium. What went wrong?

  • Answer: This is a common problem due to the lipophilic nature of piperidine alkaloids.

    • Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity, but is sufficient to maintain solubility.

    • Use Serial Dilutions: Do not add the concentrated stock solution directly into the full volume of media. Perform serial dilutions, first into a smaller volume of media or PBS, vortexing at each step to ensure rapid dispersion.

    • Prepare Fresh Solutions: Avoid using old or stored working solutions. Prepare fresh dilutions from your high-concentration stock for each experiment.

    • Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Try using a lower final concentration of the compound in your assay.

start Solenopsin Precipitates in Culture Medium q1 Is final DMSO concentration ≤ 0.5% and optimized for your cell line? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you add concentrated stock directly to media? a1_yes->q2 sol1 Adjust dilution strategy to maintain required DMSO level without exceeding cytotoxic limit. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Perform serial dilutions. Mix thoroughly at each step. a2_yes->sol2 q3 Is the working solution freshly prepared? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider lowering the final Solenopsin concentration. a3_yes->end_node sol3 Discard old solution. Prepare fresh dilutions from DMSO stock. a3_no->sol3

Troubleshooting workflow for solenopsin solubility issues.

Issue 2: Inconsistent or No Inhibition of Akt Phosphorylation in Western Blots

  • Question: I'm treating my cells with this compound, but my Western blot shows inconsistent or no decrease in phosphorylated Akt (p-Akt). Why?

  • Answer: This can be a complex issue. Here are several potential causes and solutions:

    • Low Protein Expression: The basal level of p-Akt in your unstimulated cells might be too low to detect a decrease. Ensure you are stimulating the pathway (e.g., with insulin (B600854) or a growth factor) to have a robust signal to inhibit.

    • Phosphatase Activity: Your protein samples may be degrading. Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.

    • Antibody Issues: Your p-Akt antibody may not be optimal. Use a well-validated antibody and follow the manufacturer's recommended dilution and blocking buffer (BSA is often preferred over milk for phospho-antibodies).

    • Compound Inactivity: If the compound has precipitated (see Issue 1), its effective concentration is too low. Visually inspect your culture plates for precipitate before harvesting cells.

Issue 3: Paradoxical Increase in Akt Phosphorylation Observed

  • Question: I treated my cancer cells with a Solenopsin analog and unexpectedly saw an increase in p-Akt levels. Is this possible?

  • Answer: Yes, this paradoxical effect has been observed with some ATP-competitive kinase inhibitors.

    • Feedback Loop Disruption: this compound inhibits the PI3K/Akt pathway, which can relieve negative feedback loops. For instance, Akt normally suppresses some receptor tyrosine kinases (RTKs). Inhibiting Akt can lead to the upregulation and activation of these RTKs, causing a rebound phosphorylation of Akt.[10]

    • Off-Target Effects: The analog may have off-target effects that indirectly lead to Akt activation.

    • Experimental Approach: To investigate this, you can co-treat cells with your Solenopsin analog and an inhibitor of an upstream activator (like an RTK inhibitor) to see if the paradoxical effect is blocked. This can help elucidate the specific feedback mechanism at play.

Issue 4: Difficulties in Synthesis and Purification of Analogs

  • Question: I am trying to synthesize Solenopsin analogs but am facing low yields and purification challenges. What are some common issues?

  • Answer: The synthesis of piperidine alkaloids can be challenging.

    • Low Yields: Multi-step synthetic routes for these compounds are often associated with low overall yields.[2] Reaction conditions (temperature, pressure, catalyst choice) must be meticulously optimized at each step.

    • Purification: The lipophilic nature and similar structures of side-products and isomers can make purification by column chromatography difficult. Tailing peaks are a common issue.[11] Consider using high-performance liquid chromatography (HPLC) for final purification and ensure rigorous characterization (NMR, MS) to confirm purity and structure.

    • Catalyst Handling: If using heterogeneous catalysts for hydrogenation steps, be aware that many (like Palladium on Carbon) can be pyrophoric and require careful handling and filtration.[12]

Visualizations: Pathways and Workflows

cluster_0 Cellular Environment cluster_1 In Vitro (Cell-Free) System GF Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor IRS1 IRS1 Receptor->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PIP3->pAkt Recruits Akt to membrane PDK1->pAkt p-Thr308 Akt Akt pFOXO1a p-FOXO1a (Inactive) pAkt->pFOXO1a p-Ser256 FOXO1a FOXO1a Proliferation Angiogenesis & Cell Proliferation pFOXO1a->Proliferation Inhibition of Apoptosis Solenopsin_Cell This compound (Cellular Target) Solenopsin_Cell->PI3K Inhibits Activation (Upstream of PI3K) Akt_vitro Purified Akt ATP ATP ATP->Akt_vitro Solenopsin_vitro This compound (In Vitro Target) Solenopsin_vitro->Akt_vitro ATP-Competitive Inhibition cluster_workflow Workflow: Screening Analogs for Reduced Toxicity start Start: Synthesize Solenopsin Analogs step1 1. In Vitro Cytotoxicity Screening (MTT Assay) start->step1 step2 Plate Cancer Cells (e.g., A375) and Normal Cells (e.g., Fibroblasts) step1->step2 step3 Treat cells with a dose range of each analog step2->step3 step4 Incubate for 24-72h step3->step4 step5 Measure cell viability and calculate IC50 values step4->step5 decision Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) Is SI > 10? step5->decision step6 2. In Vivo Angiogenesis Assay (Zebrafish Model) decision->step6 Yes reject Discard or Redesign Analog decision->reject No step7 Treat Tg(fli1:EGFP)y1 embryos with promising analogs step6->step7 step8 Quantify intersegmental vessel (ISV) formation step7->step8 decision2 Significant anti-angiogenic effect without toxicity? step8->decision2 end_node Lead Candidate for In Vivo Mammalian Studies decision2->end_node Yes decision2->reject No

References

refining the synthesis of Solenopsin A analogs to enhance biological activity

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis and biological evaluation of Solenopsin (B1210030) A analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Solenopsin A analogs, which are primarily 2,6-disubstituted piperidine (B6355638) alkaloids. The synthesis generally involves the alkylation of a pyridine (B92270) derivative followed by hydrogenation.[1][2][3]

1. Synthesis & Purification

Question/Issue Possible Cause(s) Troubleshooting Suggestions
Q1: Low yield during the alkylation of dimethylpyridine. - Incomplete deprotonation of the starting pyridine. - Competing side reactions. - Steric hindrance from bulky alkyl halides.- Ensure anhydrous conditions as n-Butyllithium (n-BuLi) is highly reactive with water. - Use a freshly titrated n-BuLi solution to ensure accurate molar equivalents. - Maintain a low reaction temperature (-78 °C) during deprotonation and alkyl halide addition to minimize side reactions.[3] - Consider using a more reactive alkylating agent if steric hindrance is a concern.
Q2: Difficulty in the hydrogenation of the substituted pyridine ring. - Inactive catalyst (e.g., Palladium on carbon, Pd/C). - Insufficient hydrogen pressure. - Presence of catalyst poisons.- Use a fresh batch of Pd/C catalyst. - Ensure the reaction is performed under an adequate pressure of hydrogen gas. - Purify the substituted pyridine intermediate to remove any potential catalyst poisons before hydrogenation.
Q3: Formation of a mixture of cis and trans isomers. - The stereoselectivity of the hydrogenation step can be influenced by the catalyst and reaction conditions.- The stereochemical outcome can be difficult to control. Separation of the isomers may be necessary. - Utilize chiral chromatography or recrystallization techniques to separate the desired isomer. - Note that both cis and trans analogs of solenopsin have been shown to have biological activity.[4]
Q4: Challenges in purifying the final this compound analog. - The final product may be an oil, making crystallization difficult. - Co-elution with impurities during column chromatography.- Purify the product using column chromatography on silica (B1680970) gel.[3] - If the product is an oil, consider converting it to a salt (e.g., HCl salt) to facilitate handling and purification.[1]

2. Biological Activity & Assays

Question/Issue Possible Cause(s) Troubleshooting Suggestions
Q5: Inconsistent results in anti-proliferative assays. - Poor solubility of the solenopsin analog in the assay medium.[5] - Degradation of the compound in solution.- Prepare stock solutions in an appropriate solvent like DMSO and perform serial dilutions to minimize precipitation in aqueous media.[5] - Visually inspect for any precipitation in the culture plates.[5] - Prepare fresh dilutions from the stock solution for each experiment.[5]
Q6: No observed inhibition of the PI3K/Akt signaling pathway. - The specific analog may not be active against this pathway. - The concentration of the analog may be too low. - The cell line used may have a resistant phenotype.- Confirm the biological activity of the parent compound, this compound, as a positive control.[6] - Perform a dose-response experiment to determine the optimal concentration. - Ensure the chosen cell line is sensitive to PI3K/Akt inhibition.
Q7: High toxicity to normal cells in culture. - The analog may have off-target effects.- Evaluate the cytotoxicity of the analog on a non-cancerous cell line to determine its therapeutic window. - Modify the structure of the analog to improve its selectivity for cancer cells.

Data Presentation

Table 1: Anti-proliferative Activity of this compound and Analogs

The anti-proliferative effects of this compound and several analogs were evaluated in various cancer cell lines.

CompoundCell LineConcentration% Inhibition (relative to control)
(-)-Solenopsin AA375 (human melanoma)20 µM~50%[7]
(+)-Solenopsin AA375 (human melanoma)20 µM~50%[7]
S12A375 (human melanoma)20 µM~40%[7]
S14A375 (human melanoma)20 µM~60%[7]
S15A375 (human melanoma)20 µM~70%[7]
(-)-Solenopsin ASVR (murine angiosarcoma)20 µM~60%[8]
(+)-Solenopsin ASVR (murine angiosarcoma)20 µM~60%[8]
S12SVR (murine angiosarcoma)20 µM~55%[8]
S14SVR (murine angiosarcoma)20 µM~75%[8]
S15SVR (murine angiosarcoma)20 µM~80%[8]
(-)-Solenopsin AA2058 (human melanoma)20 µM~55%[7]
(+)-Solenopsin AA2058 (human melanoma)20 µM~55%[7]
S12A2058 (human melanoma)20 µM~50%[7]
S14A2058 (human melanoma)20 µM~70%[7]
S15A2058 (human melanoma)20 µM~80%[7]

Note: The data presented is an approximation based on graphical representations in the cited literature and should be used for comparative purposes.

Experimental Protocols

General Synthesis of this compound Analogs (e.g., S12-S14) from 2,6-Dimethylpyridine[1][3]

This protocol outlines a common method for the synthesis of this compound analogs.

Materials:

Procedure:

  • Deprotonation: Dissolve 2,6-dimethylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-BuLi dropwise and stir the mixture at -78 °C.

  • Alkylation: Add the desired alkyl bromide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[3]

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Hydrogenation: Concentrate the organic layer to obtain the crude 2-alkyl-6-methylpyridine. Dissolve the crude product in methanol and add Pd/C. Place the mixture under a hydrogen atmosphere and stir until the reaction is complete (as monitored by TLC or GC-MS).

  • Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the final solenopsin analog.[3]

Anti-proliferative Assay (MTS Assay)[3]

This protocol describes a common method for assessing the anti-proliferative activity of this compound analogs.

Materials:

  • Cancer cell line of interest (e.g., A375, SVR, A2058)

  • Complete cell culture medium

  • 96-well plates

  • Solenopsin analogs dissolved in DMSO

  • MTS reagent

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the solenopsin analogs in complete medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compounds to the wells.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Viability Assessment: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each analog.[3]

Visualizations

G cluster_synthesis Synthesis Workflow start 2,6-Dimethylpyridine deprotonation Deprotonation (n-BuLi, -78°C) start->deprotonation alkylation Alkylation (Alkyl Bromide) deprotonation->alkylation intermediate 2-Alkyl-6-methylpyridine alkylation->intermediate hydrogenation Hydrogenation (H₂, Pd/C) intermediate->hydrogenation product Solenopsin Analog (cis/trans mixture) hydrogenation->product

Caption: General synthesis workflow for this compound analogs.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition solenopsin Solenopsin Analogs pi3k PI3K solenopsin->pi3k Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by Solenopsin analogs.

References

addressing the stability of Solenopsin A in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Solenopsin A, focusing on addressing its stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a lipophilic piperidine (B6355638) alkaloid, with the molecular formula C₁₇H₃₅N, found in the venom of fire ants (Solenopsis species).[1] It is considered the primary toxic component of the venom.[1] Structurally, it features a piperidine ring with a methyl group at position 2 and a long hydrophobic undecyl chain at position 6.[1] This structure makes it oily at room temperature and practically insoluble in water.[1][2]

Q2: How should I prepare a stock solution of this compound?

Due to its insolubility in aqueous solutions, a stock solution of this compound must be prepared in an organic solvent.[1][3] Dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol (B145695) are the most commonly recommended solvents.[2][3] A typical stock concentration is 10 mM. It is critical to use anhydrous solvents and store the stock solution properly to maintain stability.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions in anhydrous DMSO or ethanol should be stored in airtight, light-protected vials at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3][4] Working solutions prepared in aqueous media are less stable and should be made fresh for each experiment.[3]

Q4: What is the primary mechanism of action for this compound?

This compound is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][5][6][7] It functions upstream of PI3K, preventing its activation and the subsequent phosphorylation of downstream targets like Akt and forkhead box O1a (FOXO1a).[5][7] this compound also exhibits ceramide-like properties, which contribute to its biological activity, including the inhibition of Akt and PDK1 activation.[1][8]

Q5: What are the potential degradation pathways for this compound?

As a piperidine derivative, this compound is susceptible to degradation. The primary pathways include oxidation, particularly photo-oxidation upon exposure to light.[3] While hydrolysis of the piperidine ring is less common under physiological conditions, it can be catalyzed by the presence of strong acids or bases.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
1. Precipitation upon dilution of stock solution into aqueous buffer/media. This compound has very low aqueous solubility.[1][2] The final concentration of the organic solvent (e.g., DMSO) may be too low to keep it in solution.1. Check Final Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below cytotoxic levels for your cell line (typically ≤0.5% v/v).[2][3]2. Use Serial Dilutions: Avoid adding the concentrated stock directly to the final volume of media. Perform intermediate serial dilutions in smaller volumes of media first.[2]3. Ensure Rapid Mixing: When adding the this compound stock or diluted solution to the aqueous buffer, do so with vigorous vortexing or stirring to promote rapid and uniform dispersion.[3]4. Consider Solubilizing Agents: For certain applications, biocompatible surfactants or cyclodextrins can improve solubility, but their potential effects on the assay must be validated.[3][4]
2. Loss of biological activity in prepared solutions over time. Degradation of this compound due to factors like pH, temperature, or light exposure.[3]1. Prepare Fresh Solutions: Always prepare fresh working solutions in aqueous media for each experiment. Avoid using old aqueous solutions.[3]2. Proper Stock Storage: Ensure stock solutions in DMSO or ethanol are stored at -20°C or -80°C in airtight, light-protected vials.[3]3. Control Buffer pH: this compound exhibits greater stability in slightly acidic conditions. If your experiment allows, consider using a buffer with a pH between 4 and 6.[3]4. Protect from Light: Prepare and handle all this compound solutions under subdued light. Store them in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[3]
3. Inconsistent or non-reproducible experimental results. Inaccurate quantification of this compound due to degradation or precipitation.1. Use a Stability-Indicating Method: Employ a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound in your solutions.[3]2. Perform Forced Degradation Studies: To develop a robust analytical method, conduct forced degradation studies (see Protocol 2) to identify potential degradation products and ensure your method can separate them from the parent compound.[3]

Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions.

Table 1: Summary of this compound Stability Under Different pH Conditions

pH Range Relative Stability Reason
Acidic (4-6) More StableThe piperidine nitrogen is protonated, reducing its susceptibility to oxidation.[3]
Neutral to Alkaline (7-9) Less StableThe unprotonated nitrogen is more susceptible to oxidative degradation.[3]

Table 2: Stability Under Different Temperature and Light Conditions

Condition Recommendation Rationale
Storage (Solid) -20°C to -80°CStandard for long-term preservation of alkaloids.
Storage (Stock Solution) -20°C to -80°CPrevents degradation; should be in airtight, light-protected vials.[3]
Thermal Stress Avoid high temperatures (e.g., >54°C) for prolonged periods.[9]High temperatures accelerate thermal degradation.[3]
Light Exposure Minimize exposure to ambient and UV light.Prevents photolytic degradation (photo-oxidation).[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molar Mass: 253.47 g/mol )[1]

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile-filtered

  • Calibrated analytical balance

  • Sterile amber microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weighing: On a calibrated balance, carefully weigh 2.53 mg of this compound.[2]

  • Transfer: Transfer the weighed this compound into a sterile vial.

  • Solvent Addition: Add 1 mL of 100% anhydrous DMSO to the vial.[2]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication may be used to assist dissolution, but should be validated.[2][4]

  • Aliquoting & Storage: Dispense the 10 mM stock solution into single-use aliquots in amber, airtight vials to avoid freeze-thaw cycles and light exposure. Store immediately at -20°C or -80°C.[3]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of this compound under various stress conditions. Analysis is typically performed using a validated HPLC method.[3]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., PDA or MS)

  • Oven and Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for specified time points.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[3]

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for specified time points.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.[3]

  • Thermal Degradation:

    • Place solid this compound and a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • At each time point, prepare samples from the solid or diluted stock for HPLC analysis.[3]

  • Photolytic Degradation:

    • Expose both solid this compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours in a photostability chamber.

    • Analyze the samples by HPLC and compare them to an unstressed control sample protected from light.[3]

Visualizations

G cluster_prep Solution Preparation cluster_test Stability Testing Workflow weigh Weigh this compound dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store Store at -80°C aliquot->store prep_working Prepare fresh aqueous working solution store->prep_working stress Apply Stress Condition (pH, Temp, Light) prep_working->stress sample Sample at time points (t=0, t=x, t=y...) stress->sample analyze Analyze via HPLC sample->analyze compare Compare to t=0 to determine degradation analyze->compare

Caption: Workflow for this compound preparation and stability assessment.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt_p Akt-P (active) PDK1->Akt_p P Akt Akt (inactive) Akt->PDK1 Downstream Downstream Effects (Proliferation, Survival, Angiogenesis) Akt_p->Downstream Solenopsin This compound Solenopsin->PI3K Inhibits Activation

Caption: this compound inhibits the PI3K/Akt signaling pathway.[3]

References

troubleshooting Solenopsin A delivery in in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Solenopsin A in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: My this compound solution is precipitating upon dilution for injection. How can I resolve this?

Answer:

Precipitation of this compound, a lipophilic alkaloid, is a common issue due to its poor solubility in aqueous solutions.[1][2] Here are several steps to troubleshoot this problem:

  • Optimize Your Vehicle Formulation: this compound requires a suitable vehicle for systemic administration.[3] A common starting point is a mixture of DMSO, PEG 400, and sterile saline. A recommended formulation to begin with is 10% DMSO, 40% PEG 400, and 50% saline.[3] It is crucial to minimize the final DMSO concentration in the injection volume to less than 10% to reduce toxicity.[3]

  • Confirm Solubility and Stability: Before in vivo use, always confirm the solubility and stability of this compound in your chosen vehicle.

  • Use Serial Dilutions: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous solution. Instead, perform serial dilutions, first into a smaller volume of your vehicle, and then bring it to the final concentration.[2]

  • Vortex During Dilution: Ensure rapid and even dispersion by vortexing or pipetting vigorously during the dilution process. This can help prevent localized high concentrations that lead to precipitation.[2]

  • Prepare Fresh Solutions: For each experiment, prepare fresh dilutions from your DMSO stock solution to ensure stability and prevent precipitation of older solutions.[2]

  • Consider Lowering the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific formulation. Try working with a lower final concentration.[2]

Question: I am observing unexpected toxicity or adverse effects in my animal models. What could be the cause and how can I mitigate it?

Answer:

This compound can exhibit dose-dependent toxicity. Intravenous administration in rats at doses of 3-30 mg/kg has been shown to cause depression of cardiovascular function, seizures, respiratory arrest, and death at higher doses.[3] Similar effects, including damage to the central nervous and cardiovascular systems, have been observed in mice.[4][5]

  • Conduct a Dose-Finding Study: It is crucial to perform a dose-finding study in a small cohort of mice to determine the maximum tolerated dose (MTD) and estimate the LD50.[3] Start with a low dose (e.g., 1 mg/kg) and escalate, monitoring the animals closely for at least 72 hours post-injection for any signs of toxicity such as changes in behavior, weight loss, or respiratory distress.[3]

  • Select an Appropriate Starting Dose for Efficacy Studies: For your efficacy studies, a recommended starting dose is 50-75% of the determined MTD.[3]

  • Monitor Animal Health: Throughout the study, regularly monitor the body weight and overall health of the mice.[3]

  • Refine the Vehicle: The vehicle itself can sometimes contribute to toxicity. Ensure your DMSO concentration is as low as possible (ideally <10%).[3] Other potential vehicles to consider include ethanol (B145695) in combination with other solvents or (2-Hydroxypropyl)-β-cyclodextrin to enhance solubility.[3]

Question: I am not observing the expected biological effect of this compound in my in vivo model. What are the potential reasons?

Answer:

A lack of biological effect can stem from several factors:

  • Sub-optimal Dose: The administered dose might be too low to elicit a therapeutic response. Refer to your dose-finding study to ensure you are using an appropriate dose.

  • Compound Instability or Precipitation: As mentioned previously, if this compound precipitates out of solution, the effective concentration delivered to the animal will be lower than intended.[2] Visually inspect your prepared solutions for any signs of precipitation.

  • Incorrect Administration Route: The chosen route of administration (e.g., intravenous, intraperitoneal, topical) should be appropriate for your experimental model and target tissue.

  • Metabolism and Clearance: The pharmacokinetic profile of this compound in your specific animal model might lead to rapid metabolism and clearance, preventing it from reaching therapeutic concentrations at the target site.

  • Mechanism of Action: Ensure that the targeted signaling pathway (primarily PI3K/Akt) is relevant and active in your disease model.[3][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions as an inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[3][6][7][8] It acts upstream of PI3K, preventing its activation and the subsequent phosphorylation of Akt.[6] This inhibition disrupts downstream processes crucial for cell growth, proliferation, survival, and angiogenesis.[3][8]

Q2: What are the recommended delivery routes for this compound in animal models?

A2: The choice of delivery route depends on the experimental model. Common routes include:

  • Topical administration: This has been successfully used in a psoriasis mouse model, where a 1% cream of this compound analogs was applied directly to the affected skin.[3]

  • Systemic administration (Intravenous or Intraperitoneal): IV or IP injections are used for models where systemic drug exposure is required, such as in cancer xenograft models.[3]

Q3: What are some key quantitative data points for in vivo studies with this compound and its analogs?

A3: The following tables summarize available in vivo toxicity and efficacy data.

In Vivo Toxicity Data for Solenopsin

Species Administration Route Dose Range Observed Effects Reference
Rat Intravenous 3 - 30 mg/kg Dose-dependent depression of cardiovascular function, seizures, respiratory arrest, and death at higher doses. [3]

| Mouse | Intravenous | 3 - 30 mg/kg | Damage to the central nervous system and cardiovascular system, dizziness, seizures, cardiopulmonary complications, and death at higher doses. |[4][5] |

In Vivo Efficacy Data for Solenopsin Analogs

Mouse Model Compound Administration Route Dosage Treatment Duration Key Findings Reference

| KC-Tie2 (Psoriasis model) | Solenopsin analogs S12 and S14 | Topical | 1% cream | 28 days | Significant decrease in acanthosis and hyperkeratosis; reduced T-cell infiltration and IL-22 expression; increased IL-12 production. |[3] |

Experimental Protocols

Protocol 1: Systemic Administration of this compound in a Mouse Cancer Model (General Framework)

This protocol provides a general outline and should be optimized for your specific experimental needs.

  • Vehicle Selection and Formulation:

    • This compound is a lipophilic compound and requires a non-aqueous vehicle.[1][3]

    • A recommended starting vehicle is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile saline.[3]

    • The solubility and stability of this compound in the chosen vehicle must be confirmed prior to in vivo use.

  • Dose-Finding Study:

    • Use a small cohort of mice.

    • Administer single intravenous (IV) or intraperitoneal (IP) injections of this compound at escalating doses (e.g., starting from 1 mg/kg).[3]

    • Monitor animals closely for at least 72 hours for signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress).[3]

    • Determine the Maximum Tolerated Dose (MTD).[3]

  • Efficacy Study:

    • Inoculate mice with tumor cells to establish tumors of a palpable size.[3]

    • Randomize mice into control (vehicle only) and treatment groups.[3]

    • Select a starting dose for the efficacy study based on the dose-finding study (e.g., 50-75% of the MTD).[3]

    • Administer this compound via IV or IP injection at a determined frequency (e.g., once daily, every other day).[3]

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[3]

    • Monitor the body weight and overall health of the mice throughout the study.[3]

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, Western blot for PI3K/Akt pathway components).[3]

Visualizations

Solenopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Activates Cell_Processes Cell Survival, Proliferation, Angiogenesis Downstream_Effectors->Cell_Processes Solenopsin_A This compound Solenopsin_A->PI3K Inhibits Experimental_Workflow start Start formulation Vehicle Selection & This compound Formulation start->formulation dose_finding Dose-Finding Study (Determine MTD) formulation->dose_finding randomization Tumor Inoculation & Animal Randomization dose_finding->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Tissue Collection & Analysis monitoring->endpoint finish End endpoint->finish

References

Technical Support Center: Optimizing Solenopsin A Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Solenopsin A to minimize off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of angiogenesis.[1][2][3][4] Its primary mechanism of action is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4] It has been shown to prevent the activation of PI3K, which in turn prevents the phosphorylation of Akt and its downstream substrate, forkhead box O1a (FOXO1a).[1][2][3] this compound also exhibits ceramide-like biological activities, including the induction of mitophagy.[5]

Q2: What are the known off-target effects of this compound?

A2: While relatively selective, this compound has been observed to have off-target effects. In a kinase panel screen, it was found to inhibit ribosomal protein S6 kinase 1 (RSK1) to a similar extent as Akt.[1] At cytotoxic doses, it can inhibit PDGF-induced phosphorylation of Akt.[1] In vivo studies in rats have shown that high doses of this compound can cause cardiorespiratory depression and seizures.[6]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: The effective concentration of this compound in vitro is cell-line and assay-dependent. For anti-angiogenesis assays using SVR endothelial cells, dose-dependent inhibition was observed between 1 µg/mL and 6 µg/mL.[1] For anti-proliferative effects in human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines, concentrations around 10 µM have been used.[5] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) to determine the optimal concentration for your specific experiment.

Q4: How can I determine if the observed effects in my experiment are due to off-target interactions?

A4: A multi-faceted approach is recommended. This includes performing dose-response experiments to find the lowest effective concentration, using a secondary assay to confirm the on-target effect, and employing counter-screening against known off-targets like RSK1.[1][7] Additionally, comparing the effects of this compound with other known PI3K/Akt inhibitors can help differentiate on-target from off-target effects.

Q5: Is this compound toxic to normal cells?

A5: this compound and some of its analogs have been shown to be non-toxic to reconstituted skin equivalents.[8][9] However, at higher concentrations, it can be cytotoxic.[1] Therefore, it is crucial to determine the therapeutic window for your specific cell type by performing cytotoxicity assays.

Troubleshooting Guides

Issue: High cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The specific cell line being used may be more sensitive to this compound. Off-target effects could be contributing to cytotoxicity at the tested concentration.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a broad range of this compound concentrations to determine the IC50 value for your specific cell line. Assays like MTT or MTS can be used.

    • Lower the Concentration: Based on the cytotoxicity data, reduce the working concentration of this compound to a non-toxic range while still observing the desired on-target effect.

    • Use a More Selective Analog: If available, consider testing analogs of this compound that may have a better selectivity profile.[5]

Issue: Inconsistent or irreproducible experimental results.

  • Possible Cause: Variability in experimental conditions, such as cell passage number, confluency, or this compound preparation. Potential for off-target effects that are sensitive to minor experimental changes.

  • Troubleshooting Steps:

    • Standardize Experimental Parameters: Ensure all experimental conditions are kept consistent between experiments.

    • Freshly Prepare this compound: Prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Confirm On-Target Engagement: Use a downstream marker of PI3K/Akt signaling (e.g., phospho-Akt levels) as a positive control to confirm that this compound is engaging its target in each experiment.

Data Presentation

Table 1: In Vitro Efficacy and Off-Target Profile of this compound

Assay TypeCell Line/TargetConcentration/IC50On-Target/Off-Target EffectReference
Angiogenesis AssaySVR Endothelial Cells1-6 µg/mLDose-dependent inhibition of proliferation[1]
Kinase InhibitionAktIC50: 5-10 µM (in vitro)Inhibition[1]
Kinase InhibitionRSK1~50% inhibition at 10 µMOff-target inhibition[1]
Anti-proliferative AssayA375, A2058, SVR10 µMInhibition of proliferation[5]
Cytotoxicity AssayReconstituted Skin EquivalentsNot specifiedNon-irritant[5]

Table 2: In Vivo Effects of this compound

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Zebrafish Embryos3.75, 5, and 6 µg/mLIncubation in waterDisruption of angiogenesis[1]
Rat3-30 mg/kgIntravenousDose-dependent cardiorespiratory depression[6]
Rat30 mg/kgIntravenousSeizures, respiratory arrest, death[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxicity of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ATP consumed).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Visualizations

SolenopsinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) FOXO1a FOXO1a Akt->FOXO1a Phosphorylates (Inactivates) pFOXO1a p-FOXO1a (inactive) GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) FOXO1a->GeneExpression Promotes RSK1 RSK1 SolenopsinA This compound SolenopsinA->PI3K Inhibits SolenopsinA->Akt Inhibits SolenopsinA->RSK1 Inhibits (Off-target)

Caption: this compound signaling pathway and its primary and off-target effects.

Dosage_Optimization_Workflow start Start: Define Experimental Objective and Cell Model dose_response Perform Dose-Response Curve (e.g., 0.1 - 100 µM this compound) start->dose_response viability_assay Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay efficacy_assay Perform Functional Assay (e.g., Angiogenesis, Proliferation) dose_response->efficacy_assay determine_ic50 Determine Cytotoxic IC50 viability_assay->determine_ic50 therapeutic_window Establish Therapeutic Window (IC50 vs. EC50) determine_ic50->therapeutic_window determine_ec50 Determine Efficacious Concentration (EC50) efficacy_assay->determine_ec50 determine_ec50->therapeutic_window select_dose Select Optimal Dose (Maximizes Efficacy, Minimizes Toxicity) therapeutic_window->select_dose off_target_screen Optional: Off-Target Screening (e.g., Kinase Panel) select_dose->off_target_screen end Proceed with Optimized Dose in Main Experiments select_dose->end off_target_screen->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide start Start: Unexpected Experimental Outcome high_toxicity High Cell Toxicity? start->high_toxicity inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No run_dose_response Run Dose-Response Viability Assay high_toxicity->run_dose_response Yes standardize_protocol Standardize Experimental Protocol inconsistent_results->standardize_protocol Yes other_issue Address Other Potential Issues inconsistent_results->other_issue No toxicity_yes Yes toxicity_no No lower_concentration Lower Working Concentration run_dose_response->lower_concentration consider_analogs Consider More Selective Analogs lower_concentration->consider_analogs end Problem Resolved consider_analogs->end inconsistent_yes Yes inconsistent_no No fresh_reagents Use Freshly Prepared Reagents standardize_protocol->fresh_reagents confirm_target Confirm On-Target Engagement (e.g., p-Akt) fresh_reagents->confirm_target confirm_target->end other_issue->end

Caption: Logical troubleshooting guide for common issues with this compound.

References

Technical Support Center: Enhancing the Anti-Biofilm Activity of Solenopsin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Solenopsin (B1210030) A and its derivatives as anti-biofilm agents. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-biofilm activity of Solenopsin A?

This compound primarily functions as a quorum sensing (QS) inhibitor in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][3][4] It specifically targets the rhl QS system by competing with the native autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL).[1] This disruption of QS signaling leads to a decrease in the production of virulence factors and a reduction in biofilm formation.[1][2]

Q2: Does this compound kill the bacteria?

At concentrations effective for quorum sensing inhibition, this compound exhibits weak to no direct antimicrobial activity against Gram-negative bacteria such as P. aeruginosa.[1] This is a key advantage, as it is less likely to impose selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Q3: Are the synthetic derivatives of this compound more potent than the parent compound?

Based on current research, the tested synthetic analogs of this compound have not demonstrated enhanced quorum-sensing inhibitory activity compared to the parent compound.[1]

Q4: Can this compound be used against fungal biofilms?

Yes, studies have shown that solenopsin alkaloids can inhibit biofilm formation by the pathogenic yeast Candida auris. The proposed mechanism involves the disruption of the fungal cell membrane integrity.

Troubleshooting Guide

Issue 1: this compound derivative precipitates out of the solution during the experiment.

  • Cause: this compound and its derivatives are lipophilic and have low solubility in aqueous media.

  • Solution:

    • Use of a Co-solvent: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low (ideally ≤0.5% v/v) to avoid solvent toxicity to the bacteria.

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in the culture medium. Avoid adding the concentrated stock directly to a large volume of media.

    • Vortexing: Vortex or mix vigorously during dilution to ensure even dispersion.

    • Fresh Solutions: Prepare fresh dilutions from the stock solution for each experiment.

Issue 2: Inconsistent or non-reproducible results in anti-biofilm assays.

  • Cause: Variability in experimental conditions can significantly impact biofilm formation.

  • Solution:

    • Standardize Inoculum: Always start with a fresh overnight culture and standardize the initial bacterial density (e.g., to an OD600 of 0.02).

    • Control Washing Steps: When washing wells in a microtiter plate assay, do so gently to avoid dislodging the biofilm. Submerging the plate in a tub of water is a reliable method.

    • Sufficient Replicates: Use multiple replicate wells (4-8) for each condition to ensure statistical significance.

    • Include Proper Controls: Always include untreated controls (bacteria and media), vehicle controls (bacteria, media, and DMSO), and a positive control (an antibiotic known to affect biofilms, if applicable).

Issue 3: No significant reduction in biofilm formation is observed.

  • Cause: The concentration of the this compound derivative may be too low, or the compound may have degraded.

  • Solution:

    • Concentration Gradient: Test a wide range of concentrations to determine the optimal inhibitory concentration.

    • Compound Stability: Store stock solutions properly (e.g., at -20°C) and prepare fresh dilutions for each experiment.

    • Assay Timing: Ensure the incubation time is appropriate for biofilm formation of the specific bacterial strain being used.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-biofilm and related activities of this compound and its extracts.

Table 1: Anti-Biofilm and Antimicrobial Activity of Solenopsin Extract against Pseudomonas fluorescens

ParameterSurface MaterialConcentration (µg/mL)Inhibition/Reduction (%)Reference
Biofilm Formation Inhibition Polystyrene1000~70%[5]
Polystyrene500080.7%[5]
Stainless Steel1000~60%[5]
Stainless Steel500063.9%[5]
Mature Biofilm Reduction Polystyrene500056%[5]
Minimum Inhibitory Concentration (MIC) -370.4-[5][6]

Table 2: Effect of this compound on Pseudomonas aeruginosa PAO1 Virulence Factors and Biofilm Formation

AssayEffectObservationReference
Pyocyanin (B1662382) Production InhibitionSignificant reduction in pyocyanin levels.[1]
Elastase B Activity InhibitionNoticeable decrease in elastase activity.[1]
Biofilm Formation InhibitionReduced biofilm formation compared to control.[1]
Bacterial Growth No significant effectNo growth defect or retardation observed over an 8-hour period.[1]

Table 3: Comparative Activity of this compound Analogs against P. aeruginosa QS

CompoundModification from this compoundQS Inhibition ActivityReference
This compound -Baseline Inhibition[1]
Analog S1-S5 Varied alkyl chain length and saturationNo increased inhibition compared to this compound[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Crystal Violet Biofilm Formation Assay

This protocol is used to quantify the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates (polystyrene, flat-bottomed)

  • Bacterial culture (P. aeruginosa)

  • Appropriate growth medium (e.g., TSB supplemented with glucose)

  • This compound derivative stock solution (in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS) or sterile water

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 = 0.02).

  • Plate Setup: Add 180 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 20 µL of the this compound derivative at various concentrations (and a vehicle control with DMSO). Include wells with media only as a negative control.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Discard the planktonic cells by inverting the plate. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Rinsing: Remove the crystal violet solution and rinse the wells thoroughly with water until the water runs clear.

  • Solubilization: Dry the plate and add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550-595 nm using a plate reader.

Pyocyanin Inhibition Assay

This assay quantifies the production of the virulence factor pyocyanin by P. aeruginosa.

Materials:

Procedure:

  • Culture Growth: Grow P. aeruginosa in the presence of various concentrations of the this compound derivative for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Extraction: Mix 3 mL of chloroform with 5 mL of the culture supernatant and vortex.

  • Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to move the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Quantification: Measure the absorbance of the top aqueous layer at 520 nm. The percentage of inhibition can be calculated relative to the untreated control.

Elastase B Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of the elastase B enzyme, a key virulence factor.

Materials:

  • P. aeruginosa culture supernatant (prepared as in the pyocyanin assay)

  • Elastin Congo Red (ECR)

  • Tris buffer (pH 7.5)

Procedure:

  • Reaction Setup: Add 100 µL of the culture supernatant to a microcentrifuge tube containing 900 µL of ECR solution (20 mg ECR in 1 mL of Tris buffer).

  • Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.

  • Stop Reaction: Pellet the insoluble ECR by centrifugation.

  • Quantification: Transfer the supernatant to a new tube and measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.

Signaling Pathways and Workflows

Diagram 1: Pseudomonas aeruginosa Quorum Sensing Hierarchy

G Pseudomonas aeruginosa Quorum Sensing Hierarchy LasR LasR LasI LasI LasR->LasI activates RhlR RhlR LasR->RhlR activates PqsR PqsR LasR->PqsR activates Virulence_las Las-controlled Virulence Factors (e.g., Elastase) LasR->Virulence_las regulates Autoinducer_las 3-oxo-C12-HSL LasI->Autoinducer_las synthesizes RhlI RhlI RhlR->RhlI activates Virulence_rhl Rhl-controlled Virulence Factors (e.g., Pyocyanin, Rhamnolipids) RhlR->Virulence_rhl regulates Biofilm Biofilm Formation RhlR->Biofilm promotes Autoinducer_rhl C4-HSL RhlI->Autoinducer_rhl synthesizes PqsABCD pqsABCD PqsR->PqsABCD activates PqsE PqsE PqsR->PqsE activates Autoinducer_pqs PQS PqsABCD->Autoinducer_pqs synthesizes PqsE->RhlR enhances activity Autoinducer_las->LasR activates Autoinducer_rhl->RhlR activates Autoinducer_pqs->PqsR activates SolenopsinA This compound SolenopsinA->RhlR inhibits SolenopsinA->Autoinducer_rhl competes with

Caption: Quorum sensing network in P. aeruginosa and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Assessing Anti-Biofilm Activity

G Workflow for Anti-Biofilm Activity Assessment start Start prep_culture Prepare Standardized Bacterial Inoculum start->prep_culture prep_compounds Prepare Serial Dilutions of this compound Derivatives start->prep_compounds plate_setup Set up 96-well Plate (Bacteria + Compounds + Controls) prep_culture->plate_setup prep_compounds->plate_setup incubation Incubate Statically (e.g., 24h at 37°C) plate_setup->incubation quant_biofilm Quantify Biofilm (Crystal Violet Assay) incubation->quant_biofilm quant_virulence Quantify Virulence Factors (Pyocyanin, Elastase) from Supernatant incubation->quant_virulence data_analysis Analyze Data and Calculate % Inhibition quant_biofilm->data_analysis quant_virulence->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Anti-Angiogenic Effects of Solenopsin A and Other Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Solenopsin A, a natural alkaloid derived from fire ant venom, with established clinical angiogenesis inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate further research and drug development in the field of anti-angiogenic therapies.

Introduction to Angiogenesis and Its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting angiogenesis has become a key therapeutic strategy in oncology. Several signaling pathways are critical for angiogenesis, with the Vascular Endothelial Growth Factor (VEGF) and Phosphoinositide 3-kinase (PI3K)/Akt pathways being prominent targets for inhibitor development.

This compound has emerged as a promising anti-angiogenic agent.[1] This guide compares its effects with those of well-established inhibitors:

  • Sunitinib (B231): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and other kinases.[2]

  • Sorafenib (B1663141): Another multi-kinase inhibitor that targets RAF kinases and VEGFRs.

  • Bevacizumab: A monoclonal antibody that specifically targets and neutralizes VEGF-A.[3]

Data Presentation: Comparative Efficacy of Angiogenesis Inhibitors

The following table summarizes the available quantitative data on the inhibitory effects of this compound and other selected inhibitors on endothelial cell proliferation. It is important to note that the data is compiled from different studies, and experimental conditions may vary. Therefore, a direct comparison of absolute IC50 values should be interpreted with caution.

InhibitorTarget(s)Cell TypeAssayIC50 / EC50Citation(s)
This compound PI3K/Akt PathwaySVR (ras-transformed endothelial cells)Cell Proliferation~23.7 µM (6 µg/mL)[1][4]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETHUVEC (Human Umbilical Vein Endothelial Cells)VEGF-induced Cell Proliferation40 nM[2]
HLMVEC (Human Lung Microvascular Endothelial Cells)VEGF-dependent Cell Proliferation~10 nM[5]
Sorafenib RAF kinases, VEGFRs, PDGFR-βHUVECCell Proliferation~1.5 µM[6]
Endothelial CellsKinase Inhibition (VEGFR-2)90 nM
Bevacizumab VEGF-ABREC (Bovine Retinal Endothelial Cells)VEGF-induced Cell Proliferation0.500 nM[7]
Choroidal Endothelial CellsCell ProliferationDose-dependent inhibition (0.1-2 mg/mL)[3][8]

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effects of these inhibitors are mediated through their interaction with specific signaling pathways.

This compound primarily exerts its anti-angiogenic effects by inhibiting the PI3K/Akt signaling cascade. It has been shown to inhibit a step upstream of PI3K, preventing the subsequent phosphorylation and activation of Akt. This disruption of a central pathway for endothelial cell survival and proliferation underscores its potential as an anti-angiogenic agent.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Angiogenesis Angiogenesis (Proliferation, Survival) Akt->Angiogenesis Promotion SolenopsinA This compound SolenopsinA->PI3K Inhibition VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binding Bevacizumab Bevacizumab Bevacizumab->VEGFA Neutralization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling Activation Angiogenesis Angiogenesis Signaling->Angiogenesis Promotion Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->VEGFR Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_analysis Data Analysis Proliferation Endothelial Cell Proliferation Assay Quantification Quantification of Inhibition (e.g., IC50) Proliferation->Quantification TubeFormation Tube Formation Assay TubeFormation->Quantification AorticRing Aortic Ring Assay AorticRing->Quantification Comparison Comparative Analysis Quantification->Comparison

References

Solenopsin A: A Potent Natural Inhibitor of the PI3K/Akt Signaling Pathway - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Solenopsin A's inhibitory effects on the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. It compares its performance with other known inhibitors and presents supporting experimental data to validate its mechanism of action.

Dual Inhibitory Mechanism of this compound

This compound, a primary alkaloid component of fire ant venom, demonstrates a dual mechanism in suppressing the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival.[1] In cellular environments, this compound acts upstream of PI3K, preventing its activation and the subsequent phosphorylation of the downstream kinase Akt.[1][2] However, in in-vitro kinase assays, this compound has been shown to directly inhibit the activity of Akt-1 in an ATP-competitive manner.[1][2][3]

Comparative Analysis of Inhibitor Potency

Quantitative data on the inhibitory concentration (IC50) of this compound and other well-established PI3K/Akt pathway inhibitors are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.

In Vitro Kinase Inhibition
InhibitorTargetIC50Notes
This compound Akt15-10 µM ATP-competitive inhibition (at 0.1 mM ATP)[1]
WortmanninPI3K~5 nMNon-specific, covalent inhibitor[1]
LY294002PI3K~1.4 µM

Note: this compound was found to not inhibit purified PI3K in vitro.[1]

Cellular Anti-proliferative Activity

Visualizing the Molecular Pathway and Experimental Validation

To better understand the mechanism of action and the methods used for its validation, the following diagrams illustrate the PI3K/Akt signaling cascade and a typical experimental workflow.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates Cell_Response Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Response Regulates Growth_Factor Growth Factor Growth_Factor->RTK Solenopsin_A_Upstream This compound (Cellular Inhibition) Solenopsin_A_Upstream->PI3K Inhibits Activation Solenopsin_A_Direct This compound (In Vitro Inhibition) Solenopsin_A_Direct->Akt Directly Inhibits (ATP-competitive)

Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay In Vitro Kinase Assay (Purified Akt1) IC50_Determination Determine IC50 of this compound Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot for p-Akt, Total Akt Treatment->Western_Blot Protein Analysis Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Phenotypic Analysis Cellular_IC50 Determine Anti-proliferative IC50 Viability_Assay->Cellular_IC50

Caption: Experimental workflow for validating this compound's inhibitory effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to validate the inhibitory effect of this compound on the PI3K/Akt pathway.

In Vitro Akt1 Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt1.

Materials:

  • Recombinant active Akt1 enzyme

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Kinase assay buffer

  • ATP (e.g., [γ-³²P]ATP for radiometric assay)

  • Specific Akt substrate peptide (e.g., Crosstide)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assay)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant Akt1 enzyme, the substrate peptide, and the different concentrations of this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a membrane).

  • Quantify the amount of phosphorylated substrate. For a radiometric assay, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Akt (p-Akt) Levels

This protocol is used to assess the phosphorylation status of Akt in cultured cells following treatment with this compound, providing evidence for its cellular activity on the PI3K pathway.

Materials:

  • Cancer cell lines (e.g., 786-O renal carcinoma cells)

  • Complete cell culture medium

  • This compound

  • Growth factor (e.g., insulin (B600854) or PDGF) for stimulating the pathway

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473 and/or Thr308) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Serum-starve the cells for several hours to reduce basal levels of Akt phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the PI3K/Akt pathway.

  • Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.

  • Determine the protein concentration of each cell lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Cell Viability Assay (e.g., MTT or XTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the anti-proliferative IC50 value.

Conclusion

This compound presents a compelling profile as a natural inhibitor of the PI3K/Akt signaling pathway. Its dual mechanism of action, targeting the pathway both upstream of PI3K in a cellular context and directly inhibiting Akt in vitro, distinguishes it from many synthetic inhibitors. While further studies are needed to establish a comprehensive comparative dataset against other well-known PI3K/Akt inhibitors in a head-to-head fashion, the existing evidence strongly supports its potential as a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. The provided experimental protocols offer a solid foundation for researchers to further investigate and validate the effects of this compound and its analogs.

References

Unveiling the Potency of Fire Ant Venom: A Comparative Guide to the Structure-Activity Relationships of Solenopsin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to the venom of the fire ant, Solenopsis invicta, for therapeutic inspiration. At the heart of this interest is Solenopsin A, a piperidine (B6355638) alkaloid with potent anti-angiogenic and anti-proliferative properties. This guide provides a comprehensive comparison of the biological activities of various synthetic this compound analogs, offering a head-to-head analysis of their performance based on experimental data. Detailed methodologies and signaling pathway diagrams are presented to support further research and drug development in this promising area.

This compound and its analogs have garnered significant attention for their structural similarity to ceramides, which are key endogenous regulators of cell signaling.[1][2] This mimicry allows them to influence critical cellular processes, most notably by inhibiting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in cancer.[3][4][5] This inhibitory action underlies their observed anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2]

Comparative Analysis of Biological Activity

The anti-proliferative potency of naturally occurring (-)-Solenopsin A, its enantiomer (+)-Solenopsin A, and several synthetic analogs (S11-S15) has been evaluated in multiple cancer cell lines, including human melanoma (A375, A2058) and murine angiosarcoma (SVR).[6] The key structural modifications among the analogs involve alterations in the stereochemistry of the piperidine ring and the length of the aliphatic side chain.[6][7]

Key Structure-Activity Relationship Findings:
  • Stereochemistry is a Key Determinant of Potency: The naturally occurring (-)-Solenopsin A, which has a trans geometry, and its enantiomer (+)-Solenopsin A generally exhibit the highest anti-proliferative activity.[6] The synthetic analog S12, a mixture of cis isomers, consistently shows weaker activity, suggesting that the trans configuration is more favorable for biological efficacy.[6][8]

  • Aliphatic Chain Length Influences Activity: Analogs with a longer aliphatic side chain, such as S11 and S13, have demonstrated reduced anti-proliferative effects compared to this compound and the shorter-chain analog S12.[6] This indicates that an optimal chain length is crucial for potent activity.

  • Broad Spectrum of Activity: this compound and its more active analogs, S12, S14, and S15, have shown significant activity across all tested malignant cell lines.[6][9]

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of this compound and its analogs on various cancer cell lines. The data represents the percentage of cell growth inhibition at a concentration of 10 µM after 24 hours of treatment.

CompoundCell Line% Inhibition of Proliferation (at 10 µM)
(-)-Solenopsin A A375 (Human Melanoma)~60%
A2058 (Human Melanoma)~55%
SVR (Murine Angiosarcoma)~70%
(+)-Solenopsin A A375 (Human Melanoma)~60%
A2058 (Human Melanoma)~55%
SVR (Murine Angiosarcoma)~70%
S11 A375 (Human Melanoma)~20%
A2058 (Human Melanoma)~15%
SVR (Murine Angiosarcoma)~25%
S12 (cis isomers) A375 (Human Melanoma)~40%
A2058 (Human Melanoma)~35%
SVR (Murine Angiosarcoma)~50%
S13 A375 (Human Melanoma)~25%
A2058 (Human Melanoma)~20%
SVR (Murine Angiosarcoma)~30%
S14 A375 (Human Melanoma)~55%
A2058 (Human Melanoma)~50%
SVR (Murine Angiosarcoma)~65%
S15 A375 (Human Melanoma)~50%
A2058 (Human Melanoma)~45%
SVR (Murine Angiosarcoma)~60%

Data compiled from figures in Karlsson et al., 2015.[6]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound and its analogs exert their biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[3][10] This pathway is a critical regulator of cell survival, proliferation, and angiogenesis, and its overactivation is a hallmark of many cancers.[5][11]

Solenopsin has been shown to inhibit the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[3][4] This disruption of the signaling cascade leads to the dephosphorylation of downstream targets, such as the Forkhead box protein O1a (FOXO1a), a transcription factor that promotes apoptosis and cell cycle arrest.[3][11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, FOXO1a) Akt->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes Solenopsin_Analogs Solenopsin Analogs Solenopsin_Analogs->PI3K Inhibits

Solenopsin analogs inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the structure-activity relationships of this compound analogs, detailed methodologies for key experiments are provided below.

Determination of Anti-proliferative Activity by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][6]

Procedure:

  • Cell Seeding: Plate cells (e.g., A375, A2058, SVR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2][6]

  • MTT Incubation: Add MTT reagent to each well and incubate for 3 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the anti-proliferative effect.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of Solenopsin analogs on specific kinases, such as Akt.[3]

Procedure:

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase (e.g., Akt1), its substrate, ATP (often radiolabeled), and the Solenopsin analog at various concentrations.[2]

  • Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed.[2]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of phosphorylated substrate, typically through methods like scintillation counting for radiolabeled ATP or specific antibodies for non-radioactive assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[2]

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesize Solenopsin Analogs Purification Purify Analogs (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (e.g., NMR, MS) Purification->Characterization Cell_Culture Culture Cancer Cell Lines Characterization->Cell_Culture Kinase_Assay Conduct In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay MTT_Assay Perform MTT Assay for Anti-proliferative Activity Cell_Culture->MTT_Assay Western_Blot Western Blot for PI3K/Akt Pathway Proteins MTT_Assay->Western_Blot FRET_Reporters Use FRET-based Reporters for Akt Activity MTT_Assay->FRET_Reporters

General workflow for SAR studies of this compound analogs.

The compelling data on the anti-proliferative and anti-angiogenic activities of this compound and its analogs highlight their potential as a novel class of therapeutic agents. The structure-activity relationships delineated in this guide provide a solid foundation for the rational design of new, even more potent, and selective inhibitors of the PI3K/Akt pathway. Further research, guided by the provided experimental protocols, will be crucial in translating the therapeutic promise of these fire ant venom-derived compounds into clinical reality.

References

A Comparative Analysis of the Ceramide-Like Activities of Solenopsin A and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solenopsin (B1210030) A, a key alkaloidal component of fire ant venom, has emerged as a molecule of significant interest due to its structural resemblance to endogenous ceramides.[1][2] Ceramides are critical lipid signaling molecules that regulate a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[2][3] The ability of solenopsin A and its synthetic analogs to mimic ceramide functions, particularly the inhibition of the pro-survival PI3K/Akt signaling pathway, positions them as promising candidates for therapeutic development, especially in oncology.[4][5][6]

This guide provides a comprehensive comparison of the ceramide-like activities of naturally occurring (-)-solenopsin A and its synthetic analogs, supported by experimental data and detailed methodologies to facilitate further research.

I. Comparative Biological Activities

The biological activities of this compound and its synthetic analogs have been evaluated across various cancer cell lines to determine their anti-proliferative effects and mechanism of action. Key findings from these studies are summarized below.

Anti-Proliferative Efficacy

The anti-proliferative potential of this compound enantiomers ((+)- and (-)-Solenopsin A) and a series of synthetic analogs (S11, S12, S14, S15) was assessed against several cancer cell lines, including human melanoma (A375, A2058) and murine angiosarcoma (SVR).[2][7]

Table 1: Comparative IC50 Values (µM) for Anti-Proliferative Activity

CompoundA375 Human MelanomaSVR Murine AngiosarcomaA2058 Human Melanoma
(-)-Solenopsin A ~10~7~15
(+)-Solenopsin A ~10~7~15
S12 (cis-isomers) ~25~20>30
S14 ~5~4~10
S11 >30>30>30
S15 ~15~10~20
C2-Ceramide >30>30>30

Data compiled from graphical representations in referenced studies.[2][7] Values are approximate.

Structure-Activity Relationship Insights:

  • Stereochemistry: No significant difference in anti-proliferative activity was observed between the naturally occurring (-)-solenopsin A and its enantiomer (+)-solenopsin A, both of which possess a trans geometry.[2] However, the mixture of cis isomers (S12) demonstrated weaker activity, indicating the importance of the piperidine (B6355638) ring's stereochemistry.[7]

  • Aliphatic Side Chain Length: The length of the alkyl side chain significantly influences potency. Analog S14, with a 15-carbon chain (4 carbons longer than this compound's 11-carbon chain), was the most potent analog tested in A375 and SVR cells.[2][7] This suggests an optimal chain length for maximizing anti-proliferative effects.

  • Ring Substitution: Analog S11, which has the longest side chain and an additional methyl group on the piperidine ring, showed no anti-proliferative effect, highlighting that modifications to the core ring structure can abolish activity.[2][7]

PI3K/Akt Pathway Inhibition

A primary mechanism for the anti-cancer effects of this compound is its ability to inhibit the PI3K/Akt signaling cascade, a pathway frequently overactive in malignancies.[5][8]

  • Lipid Raft Activity: Natural (-)-solenopsin A, like ceramide, effectively inhibits Akt activity and PDK1 activation within lipid rafts.[1][2] This action is stereochemically sensitive, emphasizing the structural mimicry of ceramide.[2][3]

  • Downstream Effects: Inhibition of the PI3K/Akt pathway by solenopsin prevents the phosphorylation of downstream targets like the Forkhead box O1a (FOXO1a) transcription factor, which is involved in apoptosis and cell cycle arrest.[5]

Mitochondrial and Cellular Stress Responses

Solenopsin and its analogs impact mitochondrial function and induce cellular stress, contributing to their cytotoxic effects.

Table 2: Comparison of Effects on Mitochondrial Function and ROS Production

Compound/Analog ClassMitochondrial Oxygen ConsumptionReactive Oxygen Species (ROS) ProductionMitophagy Induction
(-)-Solenopsin A (trans) ReducedIncreasedYes
(+)-Solenopsin A (trans) ReducedIncreasedNot specified
cis-Analogs (e.g., S12) ReducedIncreasedNo
Active trans-Analogs (e.g., S14, S15) ReducedIncreasedNot specified
Inactive Analogs (e.g., S11, S13) No effectNo effectNo
Ceramide ReducedIncreasedYes

Data sourced from Karlsson et al. (2015).[1][2]

Key Observations:

  • While both active cis and trans analogs can reduce mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS), only the naturally configured (-)-solenopsin A was shown to induce mitophagy (the selective degradation of mitochondria by autophagy), mirroring the specific action of ceramide.[1][2] This suggests that while broader cytotoxic effects like ROS production are shared among active analogs, the precise ceramide-mimicking activity leading to mitophagy is under strict stereochemical control.[2][3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used in evaluating the ceramide-like activities of solenopsin compounds.

Anti-Proliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A375, SVR) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, its analogs, and vehicle control (e.g., DMSO) in fresh cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[9] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound using dose-response curve analysis.

In Vitro Kinase Inhibition Assay (PI3K/Akt)

This assay quantifies the ability of a compound to directly inhibit the activity of a specific kinase.

  • Reagent Preparation: Purify recombinant kinases (e.g., PI3K, Akt) and their corresponding substrates.[9]

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, its specific substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP, for detection), and the solenopsin analog at various concentrations.[9]

  • Initiation and Incubation: Initiate the kinase reaction and incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction, typically by adding a solution like phosphoric acid or by spotting the mixture onto a filter membrane.

  • Quantification: Separate the phosphorylated substrate from the remaining radiolabeled ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value for kinase inhibition.

Measurement of Reactive Oxygen Species (ROS)

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide (B77818) levels.

  • Cell Treatment: Seed cells (e.g., A375, SVR) and treat with solenopsin compounds or vehicle control for a specified time.

  • DHE Staining: Following treatment, wash the cells with a suitable buffer (e.g., PBS) and incubate them with DHE (typically 2-10 µM) in the dark at 37°C for 15-30 minutes.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for oxidized DHE are typically around 518 nm and 606 nm, respectively.

  • Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of superoxide production. Express the results as a fold change relative to the vehicle-treated control cells.[2]

III. Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language help to visualize the complex signaling pathways and experimental procedures involved.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment Akt_p p-Akt (Active) PDK1->Akt_p Phosphorylation Akt->Akt_p Downstream Downstream Targets (e.g., FOXO1a) Akt_p->Downstream Survival Cell Survival & Proliferation Downstream->Survival Solenopsin (-)-Solenopsin A Solenopsin->PDK1 Inhibition Solenopsin->Akt Inhibition Ceramide Ceramide Ceramide->PDK1 Inhibition Ceramide->Akt Inhibition

Caption: PI3K/Akt signaling and points of inhibition by this compound and Ceramide.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Incubate Overnight (Allow adherence) seed->adhere treat 3. Treat with Solenopsin Analogs & Vehicle Control adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate mtt 5. Add MTT Reagent (Incubate 3-4 hours) incubate->mtt solubilize 6. Solubilize Formazan Crystals (Add DMSO) mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: A typical workflow for an MTT cell viability and proliferation assay.

References

A Comparative Study of Solenopsin A and Other Piperidine Alkaloids' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Solenopsin A, a key component of fire ant venom, and other notable piperidine (B6355638) alkaloids. The information is intended to assist researchers and professionals in drug development by offering a side-by-side look at the performance of these compounds, supported by experimental data.

Data Presentation: Bioactivity of Piperidine Alkaloids

The following table summarizes the quantitative bioactivity data for this compound and a selection of other piperidine alkaloids. The IC50 values represent the concentration of the alkaloid required to inhibit a specific biological process by 50%.

AlkaloidSourceBioactivityTarget/AssayIC50 Value
This compound Fire Ant ( Solenopsis invicta )Anti-angiogenicSVR endothelial cell proliferation~3 µg/mL
PI3K/Akt Pathway InhibitionInhibition of Akt phosphorylation5-10 µM (in vitro, ATP-competitive)
Quorum Sensing InhibitionInhibition of pyocyanin (B1662382) production in P. aeruginosa~15 µmol/L (EC50)
Isothis compound Fire Ant ( Solenopsis invicta )nNOS InhibitionNeuronal Nitric Oxide Synthase18 ± 3.9 µM[1]
eNOS InhibitionEndothelial Nitric Oxide Synthase156 ± 10 µM[1]
iNOS InhibitionInducible Nitric Oxide Synthase>1000 µM[1]
Piperine Black Pepper ( Piper nigrum )AnticancerHCT-8 (colon cancer) cells66.0 µM
AnticancerB16 (melanoma) cells69.9 µM
AnticancerA549 (lung cancer) cells32.43 µM[2]
PPARγ AgonistFP-based PPARγ ligand screening assay18.35 µM
(-)-3-O-acetylspectaline Cassia spectabilisDNA-damagingYeast mutant strain assay-
(-)-7-hydroxyspectaline Cassia spectabilisDNA-damagingYeast mutant strain assay-
iso-6-spectaline Cassia spectabilisDNA-damagingYeast mutant strain assay-
Sinchiangensine A Aconitum sinchiangenseAnticancerA-549 (lung cancer) cells12.8 µM[3]
AnticancerSMCC-7721 (liver cancer) cells9.6 µM[3]
AnticancerMCF-7 (breast cancer) cells11.8 µM[3]
AnticancerSW-480 (colon cancer) cells18.8 µM[3]
N-methylmicrocosamine Grewia nervosaα-Glucosidase Inhibitionα-Glucosidase inhibitory activity53.40 µM

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

This protocol is used to determine the effect of piperidine alkaloids on the phosphorylation state of Akt, a key protein in the PI3K/Akt signaling pathway.

a. Cell Culture and Treatment:

  • Seed target cells (e.g., cancer cell lines) in culture dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the piperidine alkaloid or a vehicle control for a predetermined duration (e.g., 2, 6, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the subsequent steps.

c. Gel Electrophoresis and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

d. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST to remove unbound secondary antibody.

e. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the results, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Quantify the band intensities using densitometry software. The level of Akt phosphorylation is determined by the ratio of phosphorylated Akt to total Akt.

SVR Angiogenesis Assay

This assay measures the anti-proliferative effect of compounds on ras-transformed murine endothelial (SVR) cells, serving as an in vitro model for angiogenesis.

a. Cell Culture:

  • Culture SVR cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed SVR cells into 96-well plates at a specific density (e.g., 5,000 cells/well).

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (a known angiogenesis inhibitor).

  • Incubate the plates for a specified period (e.g., 48 hours).

c. Measurement of Cell Proliferation:

  • After the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • For the MTT assay, add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell proliferation inhibition for each concentration of the alkaloid compared to the vehicle control.

  • Determine the IC50 value, the concentration at which the alkaloid inhibits cell proliferation by 50%, by plotting the percentage of inhibition against the logarithm of the alkaloid concentration and fitting the data to a dose-response curve.

Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

This assay evaluates the ability of piperidine alkaloids to interfere with quorum sensing (QS) in P. aeruginosa, a key mechanism for virulence factor production. The inhibition of pyocyanin and elastase production are common readouts.

a. Bacterial Culture and Treatment:

  • Grow a culture of P. aeruginosa (e.g., PAO1 strain) in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density (OD600).

  • Inoculate fresh broth with the bacterial culture and add various concentrations of the test alkaloid. Include a vehicle control.

  • Incubate the cultures with shaking at 37°C for a specified time (e.g., 18-24 hours).

b. Pyocyanin Quantification:

  • After incubation, centrifuge the bacterial cultures to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding chloroform (B151607) and vortexing.

  • Separate the chloroform layer (which now contains the blue pyocyanin) and transfer it to a new tube.

  • Add 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Quantify the pyocyanin concentration based on a standard curve or by using the extinction coefficient.

c. Elastase Activity Assay:

  • Centrifuge the bacterial cultures and collect the supernatant.

  • Prepare a reaction mixture containing the supernatant and Elastin-Congo Red as a substrate in a suitable buffer.

  • Incubate the mixture at 37°C for a set period (e.g., 3-6 hours).

  • Stop the reaction by adding a stopping agent (e.g., EDTA).

  • Centrifuge to pellet the insoluble substrate.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

d. Data Analysis:

  • Calculate the percentage of inhibition of pyocyanin production or elastase activity for each alkaloid concentration compared to the control.

  • Determine the IC50 or EC50 value for quorum sensing inhibition.

Mandatory Visualization

Signaling Pathway: this compound Inhibition of the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Solenopsin_A This compound Solenopsin_A->PI3K Inhibits PDK1->Akt Phosphorylates (Thr308) Akt_active Akt (active) (p-Akt) Akt->Akt_active Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream_Targets Phosphorylates Cellular_Responses Cell Survival, Proliferation, Angiogenesis Downstream_Targets->Cellular_Responses Regulates

Caption: this compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflow: Bioactivity Screening of Piperidine Alkaloids

Bioactivity_Screening_Workflow cluster_extraction Source and Extraction cluster_screening Bioactivity Screening cluster_characterization Lead Characterization Source Natural Source (e.g., Fire Ants, Plants) or Synthetic Library Extraction Extraction and Purification Source->Extraction Primary_Screening Primary Bioassays (e.g., Cytotoxicity) Extraction->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Source Inactive Compounds (Feedback for new sources) Secondary_Screening Secondary Assays (e.g., Target-specific) Hit_Identification->Secondary_Screening Active Compounds Dose_Response Dose-Response Studies (IC50 Determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A general workflow for the discovery and characterization of bioactive piperidine alkaloids.

References

A Comparative Analysis of Antifungal Potency: Natural vs. Synthetic Solenopsin A Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid found in the venom of the red imported fire ant (Solenopsis invecta), and its synthetic analogs have demonstrated significant antimicrobial properties. This guide provides a comparative analysis of the antifungal potency of naturally derived Solenopsin A mixtures versus synthetically produced counterparts, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.

Executive Summary

Recent studies demonstrate that both natural and synthetic solenopsin mixtures exhibit potent antifungal activity against clinically relevant fungi, such as Candida auris, including strains resistant to conventional antifungals like fluconazole (B54011) and amphotericin B.[1][2] The antifungal efficacy of the natural and synthetic mixtures is largely comparable, suggesting that synthetic production can provide a scalable and standardized alternative to the labor-intensive extraction from natural sources.[1] The primary mechanism of antifungal action appears to be the disruption of fungal cell membrane integrity.[1][2]

Data Presentation: Antifungal Potency

The antifungal activity of natural and synthetic solenopsin mixtures against various strains of Candida auris is summarized below. The data reveals similar inhibitory concentrations for both mixtures, highlighting their comparable potency.

Fungal StrainNatural Mixture (NM) IC50 (µg/mL)Synthetic Mixture (SM) IC50 (µg/mL)Reference
C. auris CDC 3810.70.7[1]
C. auris CDC 3821.41.4[1]
C. auris CDC 3830.70.7[1]
C. auris CDC 3840.70.7[1]
C. auris CDC 3850.70.7[1]
C. auris CDC 3901.41.4[1]

Experimental Protocols

Extraction of Natural Solenopsin Mixture (NM)

This protocol outlines the whole-body solvent extraction of solenopsin alkaloids from Solenopsis invicta.

a. Ant Collection and Preparation:

  • Collect Solenopsis invicta mounds and separate the ants from the soil, for example, by slow flooding of the nest.[3]

  • Allow the live ants to clean themselves on a tray.[1][3]

  • Anesthetize the ants by cooling them.[1][3]

b. Extraction:

  • Immerse the anesthetized ants in a dual-phase solvent system, typically hexane (B92381) and water (e.g., in a 5:1 v/v ratio).[1][3]

  • The lipophilic solenopsin alkaloids will partition into the organic hexane layer.

c. Purification:

  • Concentrate the organic extract by evaporation.[1]

  • Employ silica (B1680970) gel column chromatography for purification.[1][3]

  • Elute the column with a hexane:acetone gradient to separate the solenopsins from other components like cuticular hydrocarbons.[1]

  • The final purified product is an oily, pale-yellow liquid.[3]

Synthesis of Synthetic Solenopsin Mixture (SM)

Synthetic routes to this compound and its analogs have been developed to overcome the challenges of natural extraction.[4][5] A common approach involves the following key steps:

  • Starting Materials: The synthesis can begin with readily available and inexpensive starting materials like 2,6-dimethylpyridine (B142122) or 4-chloropyridine.[4][5][6]

  • Alkylation: An alkyl side chain is introduced to the pyridine (B92270) ring, often using a Grignard reagent or by deprotonation followed by the addition of an alkyl bromide.[4][5][6][7]

  • Reduction: The substituted pyridine ring is then reduced to a piperidine ring, typically through catalytic hydrogenation.[4][5]

  • Purification: The final product is purified using standard laboratory techniques.

The synthetic mixture (SM) used in comparative studies is often formulated to mimic the relative proportions of the predominant alkaloids found in the natural mixture.[1]

Antifungal Susceptibility Testing

The antifungal activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) using a broth microdilution method.

  • Preparation of Fungal Inoculum: Fungal strains are cultured and then diluted to a standardized concentration.

  • Serial Dilution: The natural or synthetic solenopsin mixtures are serially diluted in a microtiter plate.

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • Determination of Inhibition: Fungal growth inhibition is assessed visually or by measuring absorbance. The IC50 is the concentration of the compound that inhibits 50% of fungal growth.

Visualizations

Experimental Workflow

G cluster_natural Natural Mixture cluster_synthetic Synthetic Mixture cluster_testing Antifungal Potency Testing ant_collection Ant Collection (Solenopsis invicta) extraction Whole-Body Solvent Extraction ant_collection->extraction purification_n Silica Gel Chromatography extraction->purification_n nm_product Natural Mixture (NM) purification_n->nm_product mic_testing Broth Microdilution Assay (IC50 Determination) nm_product->mic_testing Test Sample start_materials Starting Materials (e.g., Dimethylpyridine) synthesis Chemical Synthesis (Alkylation, Reduction) start_materials->synthesis purification_s Purification synthesis->purification_s sm_product Synthetic Mixture (SM) purification_s->sm_product sm_product->mic_testing Test Sample fungal_culture Fungal Culture (e.g., Candida auris) fungal_culture->mic_testing comparison Comparative Analysis of Potency mic_testing->comparison Quantitative Data

Caption: Experimental workflow for comparing natural and synthetic this compound.

Proposed Antifungal Mechanism of Action

While the exact antimicrobial mechanism of solenopsins is a subject of ongoing research, evidence strongly suggests that they act by disrupting the fungal cell membrane.[1] This is likely due to the amphipathic nature of the solenopsin molecule, which allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.[1] Some studies also suggest the involvement of increased reactive oxygen species (ROS) in eukaryotic cells exposed to solenopsin.[1]

G solenopsin This compound membrane Fungal Cell Membrane (Lipid Bilayer) solenopsin->membrane Intercalation disruption Membrane Disruption & Permeabilization membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Fungal Cell Death leakage->death

Caption: Proposed mechanism of this compound antifungal activity.

Signaling Pathway Context

In mammalian cells, this compound has been shown to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] This inhibition is thought to be structurally analogous to the action of ceramides.[4] While this pathway is highly relevant in the context of solenopsin's anti-angiogenic and potential anti-cancer effects, its direct role in the antifungal mechanism is less established.[6] The primary antifungal effect is more directly attributed to membrane disruption.

G cluster_mammalian Mammalian Cell Signaling (Anti-proliferative) cluster_fungal Fungal Cell Target (Antifungal) solenopsin_m This compound pi3k PI3K solenopsin_m->pi3k Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes solenopsin_f This compound membrane_f Cell Membrane solenopsin_f->membrane_f Disrupts death_f Cell Death membrane_f->death_f

Caption: Contextual signaling pathways of this compound.

References

Evaluating the Synergistic Potential of Solenopsin A with Conventional Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that enhance the efficacy of existing drugs. Solenopsin A, a piperidine (B6355638) alkaloid derived from fire ant venom, has demonstrated intrinsic antifungal properties. This guide provides a comprehensive evaluation of the synergistic effects of this compound with conventional antifungal agents, supported by available experimental data. Our focus is on providing a clear comparison of its performance and detailed methodologies to aid in future research and development.

Quantitative Analysis of Synergistic Effects

The interaction between this compound and conventional antifungal drugs has been primarily investigated against the emerging multidrug-resistant pathogen Candida auris. The checkerboard broth microdilution method is the standard assay to determine the nature of the interaction, quantified by the Fractional Inhibitory Concentration Index (FICI).

The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interaction is interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifferent: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Based on a key study, the combination of a natural mixture of solenopsins (NM) with Amphotericin B (AMB) resulted in an indifferent or additive effect against two strains of Candida auris.[1] No synergistic or antagonistic interactions were observed.[1] Similarly, combinations with fluconazole (B54011) did not show synergy. The intrinsic antifungal activity of solenopsins is highlighted by their potent IC50 values against various C. auris strains.[1]

Fungal StrainThis compound (IC50 in µg/mL)Conventional AntifungalInteractionFICI Value
Candida auris CDC 3810.7Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris CDC 3821.4Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris CDC 3830.7Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris CDC 3840.7Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris CDC 3850.7Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris CDC 3901.4Amphotericin BAdditive/Indifferent>0.5–4.0[1]
Candida auris (various strains)0.7 - 1.4FluconazoleNo SynergyNot Reported

Experimental Protocols

Checkerboard Broth Microdilution Assay

This assay is fundamental for assessing the in vitro interaction between two antimicrobial agents. The following protocol is based on the methodology used in the evaluation of solenopsins against Candida auris.[1]

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and the conventional antifungal drug (e.g., Amphotericin B) in an appropriate solvent (e.g., DMSO).
  • Perform serial twofold dilutions of each agent in RPMI 1640 medium in separate 96-well microtiter plates to create a gradient of concentrations.

2. Plate Setup:

  • In a new 96-well plate, add 50 µL of each dilution of this compound along the rows (ordinate).
  • Add 50 µL of each dilution of the conventional antifungal drug along the columns (abscissa). This creates a matrix of various concentration combinations.
  • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
  • Designate wells for a growth control (no drug) and a sterility control (no inoculum).

3. Inoculum Preparation and Inoculation:

  • Culture the fungal strain on an appropriate agar (B569324) medium.
  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
  • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
  • Add 100 µL of the final inoculum to each well, except for the sterility control.

4. Incubation and Reading:

  • Incubate the plates at 35°C for 48 hours.[1]
  • Determine the MIC, which is the lowest concentration of the drug that inhibits visible fungal growth. For spectrophotometric reading, the MIC can be defined as the concentration that inhibits 50% or 90% of growth compared to the control.

5. Data Analysis:

  • Calculate the FICI as described in the previous section to determine the nature of the interaction.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis drugA This compound Dilutions plate 96-Well Plate Combination Matrix drugA->plate drugB Conventional Antifungal Dilutions drugB->plate inoculum Fungal Inoculum Preparation inoculum->plate incubation Incubation (35°C, 48h) plate->incubation readout MIC Determination incubation->readout fici FICI Calculation readout->fici result Interaction Outcome (Synergy, Additive, etc.) fici->result

Figure 1: Experimental workflow for the checkerboard assay.
Proposed Mechanism of Action and Additive Effect

This compound is known to disrupt the fungal cell membrane.[1] It also exhibits ceramide-like activity, which can interfere with signaling pathways such as the PI3K/Akt pathway, crucial for cell survival and proliferation. Amphotericin B, a polyene antifungal, works by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.

The observed additive effect suggests that these two compounds, while not demonstrating synergy, may contribute to fungal cell death through complementary mechanisms targeting the cell membrane and related signaling pathways.

Mechanism_of_Action cluster_cell Fungal Cell solenopsin This compound disruption Membrane Disruption solenopsin->disruption inhibition Signaling Inhibition solenopsin->inhibition amb Amphotericin B ergosterol Ergosterol amb->ergosterol membrane Cell Membrane Integrity death Fungal Cell Death membrane->death pore Pore Formation ergosterol->pore pi3k PI3K/Akt Pathway pi3k->death prevents pore->membrane disruption->membrane inhibition->pi3k

Figure 2: Proposed combined mechanism of this compound and Amphotericin B.

Conclusion

Current evidence suggests that this compound, while a potent antifungal agent in its own right, does not exhibit synergistic effects with Amphotericin B or fluconazole against Candida auris. The interaction is best described as additive or indifferent. This lack of synergy does not diminish its potential as a standalone antifungal but indicates that its utility in combination therapy may be more nuanced.

Further research is warranted to explore the combination of this compound with other classes of antifungal drugs, such as echinocandins, and against a broader spectrum of fungal pathogens. Understanding the precise molecular interactions underlying the additive effect could also pave the way for the development of novel antifungal strategies. This guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

A Comparative Analysis of Solenopsin Alkaloid Composition in Fire Ant Venom Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the solenopsin (B1210030) alkaloid composition in the venom of various fire ant species of the genus Solenopsis. Fire ant venom is a complex mixture, primarily composed of piperidine (B6355638) alkaloids known as solenopsins, which are responsible for the pain and necrotic effects of their stings.[1][2] These alkaloids have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, antimicrobial, and anti-cancer properties, making them promising candidates for drug development.[3] This guide summarizes quantitative data on venom composition, details the experimental protocols for analysis, and illustrates the affected signaling pathways.

Quantitative Comparison of Solenopsin Alkaloids

The composition of solenopsin alkaloids varies significantly between different fire ant species, a factor that is crucial for taxonomic identification and understanding their ecological success.[4][5] The primary alkaloids are 2-methyl-6-alkyl or alkenyl-piperidines, with side chains of varying lengths and degrees of saturation.[1][6] The following table summarizes the relative abundance of major solenopsin alkaloids in the venom of worker ants from several key Solenopsis species.

AlkaloidCommon NameSolenopsis invicta (Red Imported Fire Ant)Solenopsis richteri (Black Imported Fire Ant)Solenopsis geminata (Tropical Fire Ant)Solenopsis xyloni (Southern Fire Ant)
trans-2-methyl-6-n-undecylpiperidineSolenopsin A (C11)Minor ComponentDominantMajor ComponentMajor Component
trans-2-methyl-6-n-tridecylpiperidineSolenopsin B (C13)DominantDominantMinor ComponentMinor Component
trans-2-methyl-6-n-tridecenylpiperidineDehydrosolenopsin B (C13:1)DominantDominant--
trans-2-methyl-6-n-pentadecylpiperidineSolenopsin C (C15)DominantMinor Component--
trans-2-methyl-6-n-pentadecenylpiperidineDehydrosolenopsin C (C15:1)Dominant---
cis-2-methyl-6-n-undecylpiperidineIsothis compound (cis-C11)Minor ComponentMinor ComponentMajor ComponentMajor Component

Note: This table represents a synthesis of data from multiple studies. The exact percentages can vary based on colony, diet, and environmental factors. "-" indicates that the alkaloid is not a major component or is absent.

More basal species like S. geminata and S. xyloni tend to have simpler venom profiles dominated by C11 piperidines.[4][7] In contrast, more derived and invasive species such as S. invicta and S. richteri produce a more complex mixture of alkaloids with longer side chains (C13 and C15).[4][7] Hybrid species, such as the one formed between S. invicta and S. richteri, exhibit a venom profile that is a combination of both parent species.[6]

Experimental Protocols

The analysis of fire ant venom composition typically involves venom extraction followed by chemical analysis using gas chromatography-mass spectrometry (GC-MS).

Venom Extraction

A common and efficient method for obtaining whole venom involves the following steps:

  • Ant Collection: Fire ants are separated from their nest soil.

  • Solvent Immersion: The collected ants are immersed in a dual-phase mixture of a non-polar organic solvent (e.g., hexane) and water.[8][9] Upon immersion, the ants instinctively discharge their venom.[9]

  • Phase Separation: The mixture is then separated into its aqueous and organic phases. The solenopsin alkaloids, being lipophilic, are primarily partitioned into the organic solvent.

  • Evaporation: The organic solvent is evaporated to yield the crude alkaloid extract.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating and identifying the different alkaloid components in the venom extract.

  • Injection: A small sample of the venom extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin column. The different alkaloids are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As each compound exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment. The resulting fragmentation pattern, or mass spectrum, is a unique "fingerprint" for each molecule, allowing for its identification and quantification.

Some studies have employed more advanced techniques like solid-phase microextraction (SPME) coupled with GC-MS, which has led to the discovery of previously undetected pyridine (B92270) alkaloids in fire ant venom.[6][10][11]

Signaling Pathway Inhibition by Solenopsin

Solenopsin alkaloids have been shown to be potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, a critical pathway involved in cell proliferation, survival, and angiogenesis.[12][13][14] This inhibitory action is a key area of interest for cancer drug development.

Solenopsin appears to act upstream of PI3K, preventing its activation.[12][13][14] This, in turn, prevents the phosphorylation of downstream effectors such as Akt and its substrate, the forkhead box protein O1a (FOXO1a).[12][13][14] The inhibition of this pathway may underlie the anti-angiogenic effects of solenopsin. Interestingly, solenopsin does not appear to inhibit purified PI3K or PDK1 (the kinase that phosphorylates Akt) in vitro, suggesting a specific mechanism of action within the cellular context.[12]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates FOXO1a FOXO1a Akt->FOXO1a Inhibits CellGrowth Cell Growth, Proliferation, Angiogenesis Akt->CellGrowth Promotes Solenopsin Solenopsin Solenopsin->Inhibition caption Solenopsin Inhibition of the PI3K/Akt Signaling Pathway

Caption: Solenopsin Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Workflow for Venom Analysis

The following diagram illustrates the typical workflow for the comparative analysis of fire ant venom composition.

G cluster_collection Sample Collection cluster_extraction Venom Extraction cluster_analysis Chemical Analysis cluster_comparison Comparative Analysis AntCollection Collect Fire Ants (e.g., Solenopsis invicta, S. richteri) SolventImmersion Immerse in Hexane/Water AntCollection->SolventImmersion PhaseSeparation Separate Organic Phase SolventImmersion->PhaseSeparation Evaporation Evaporate Solvent PhaseSeparation->Evaporation GCMS GC-MS Analysis Evaporation->GCMS DataProcessing Data Processing and Alkaloid Identification GCMS->DataProcessing ProfileComparison Compare Alkaloid Profiles Across Species DataProcessing->ProfileComparison caption Experimental Workflow for Fire Ant Venom Analysis

Caption: Experimental Workflow for Fire Ant Venom Analysis.

References

comparative analysis of Solenopsin A's inhibition of different Akt isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solenopsin (B1210030) A, a piperidine (B6355638) alkaloid isolated from the venom of the fire ant (Solenopsis invicta), has garnered significant interest as a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[1][2] Solenopsin A demonstrates a dual mechanism of action, both by impeding the activation of PI3K and by directly inhibiting the kinase activity of Akt.[1][3] This guide provides a comparative analysis of this compound's inhibitory effects, with a focus on its interaction with Akt isoforms, supported by available experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of Akt Inhibition

TargetInhibitorIC50 ValueInhibition MechanismNotesReference
AktThis compound5-10 µMATP-CompetitiveDetermined at 0.1 mM ATP.[1]
Akt1This compound~10 µMATP-CompetitiveSolenopsin at 10 µM inhibited Akt by 50%.[1][4]
Akt2This compoundNot ReportedNot ReportedData not available in the reviewed literature.
Akt3This compoundNot ReportedNot ReportedData not available in the reviewed literature.

Note: The IC50 values for Akt2 and Akt3 inhibition by this compound have not been reported in the reviewed scientific literature, highlighting a key area for future research.

Mechanism of Action: A Dual-Pronged Approach

This compound's inhibitory effect on the PI3K/Akt pathway is multifaceted:

  • Upstream Inhibition of PI3K Activation: In cellular models, this compound prevents the activation of PI3K. This action is thought to occur at a point downstream of the Insulin Receptor Substrate 1 (IRS1) but upstream of PI3K itself, potentially by disrupting the interaction between IRS1 and the p85 regulatory subunit of PI3K.[1] This upstream blockade prevents the phosphorylation and subsequent activation of Akt at both Thr308 and Ser473.[1][2]

  • Direct, ATP-Competitive Inhibition of Akt: In addition to its effects upstream of PI3K, in vitro kinase assays have demonstrated that this compound directly inhibits the activity of Akt1 in an ATP-competitive manner.[1][2] This direct inhibition is relatively selective; in a panel of 28 other protein kinases, only Ribosomal Protein S6 Kinase 1 (RSK1) was inhibited to a similar degree.[1]

Interestingly, a synthetic analog of solenopsin was found to inhibit the phosphorylation of Akt in cells but did not directly inhibit Akt kinase activity in a cell-free assay, suggesting that structural modifications can alter the mechanism of action.[5][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the process for its evaluation, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt P-Thr308 pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors (e.g., FOXO1a) pAkt->Downstream Phosphorylation Cellular_Responses Cell Growth, Survival, Proliferation Downstream->Cellular_Responses Regulation Solenopsin_A_upstream This compound Solenopsin_A_upstream->PI3K Inhibition Solenopsin_A_direct This compound Solenopsin_A_direct->Akt Direct Inhibition (ATP-Competitive)

Caption: Dual inhibitory action of this compound on the PI3K/Akt signaling pathway.

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Recombinant Akt Isoforms (1, 2, 3) - Peptide Substrate - ATP - Kinase Buffer - this compound dilutions Incubation Incubate Akt isoform with this compound Reagents->Incubation Reaction Initiate reaction by adding ATP and substrate Incubation->Reaction Detection Detect substrate phosphorylation (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis

Caption: General experimental workflow for an in vitro Akt kinase inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of this compound on Akt isoforms. This protocol is based on general methodologies described in the literature for assessing Akt inhibitors.

In Vitro Akt Kinase Inhibition Assay (Luminescence-based)

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified Akt1, Akt2, and Akt3 by measuring the amount of ADP produced, which is correlated with kinase activity.

Materials:

  • Recombinant, active human Akt1, Akt2, and Akt3 enzymes

  • Akt-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of each Akt isoform in Kinase Reaction Buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be close to the Km value for Akt or at a standardized concentration (e.g., 100 µM) for IC50 determination.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Reaction Buffer to create a 4X working solution. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the 4X this compound dilution or vehicle control to the wells of the assay plate.

    • Add 10 µL of the 2X Akt isoform solution to each well.

    • Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value for each Akt isoform.

Conclusion and Future Directions

This compound is a promising natural product that effectively inhibits the PI3K/Akt signaling pathway through a dual mechanism. While its inhibitory activity against Akt1 is established with an IC50 value in the low micromolar range, a critical knowledge gap exists regarding its specific potency against Akt2 and Akt3. Given that Akt isoforms can have non-redundant and even opposing roles in cancer progression, a detailed isoform selectivity profile is essential for the further development of this compound or its analogs as targeted therapeutic agents. Future research should prioritize a direct comparative analysis of this compound's inhibition of all three Akt isoforms to fully elucidate its therapeutic potential and guide future drug design efforts.

References

Safety Operating Guide

Safe Disposal of Solenopsin A: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Solenopsin A is critical for ensuring laboratory safety and environmental protection. As a potent piperidine (B6355638) alkaloid derived from fire ant venom, this compound's biological activity necessitates its handling as hazardous chemical waste.[1][2] This guide provides a comprehensive, step-by-step procedure for its safe disposal.

I. Understanding the Compound: this compound Profile

II. Core Disposal Principle: Hazardous Waste Management

Due to its inherent hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [4]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, wearing the appropriate PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.[4]

2. Waste Segregation and Collection: Proper segregation of waste streams is essential to prevent accidental chemical reactions.

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., pipette tips, weighing paper, gloves, and absorbent pads) in a designated, leak-proof hazardous waste container clearly labeled for solid chemical waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Avoid mixing with other incompatible waste streams.[5]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.[4]

3. Labeling: All hazardous waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name and contact information of the principal investigator or laboratory

4. Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials, and should have adequate ventilation.[5]

5. Final Disposal: The final disposal of this compound waste must be handled by professionals.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key hazard information.

PropertyValueSource
Chemical ClassPiperidine Alkaloid[1]
Known HazardsHarmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.
Disposal RouteHazardous Chemical Waste[4]

Experimental Protocols Cited

This disposal procedure is based on standard laboratory safety protocols for handling and disposing of hazardous chemicals and alkaloids, as specific experimental disposal studies for this compound are not publicly available. The principles are derived from safety data sheets for similar hazardous compounds and general laboratory waste management guidelines.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Solenopsin_A_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Contaminated materials) A->B C Liquid Waste (this compound solutions) A->C D Sharps Waste (Contaminated needles) A->D E Collect in Labeled Hazardous Waste Container B->E C->E D->E F Store in Designated Secure Area E->F G Arrange Pickup by EHS or Licensed Contractor F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling Solenopsin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Solenopsin A. Adherence to these procedures is essential to ensure personal safety and mitigate environmental contamination.

Hazard Identification and Safety Precautions

This compound, the primary toxic alkaloid in fire ant venom, is a hazardous chemical that requires stringent safety measures.[1] It is classified as acutely toxic if swallowed, a skin sensitizer, and can cause serious eye damage. Furthermore, it is suspected of damaging fertility or the unborn child.

1.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI/ISEA Z87.1.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Protects eyes from splashes and aerosols of this compound, which can cause serious eye damage.
Hand Protection Double Chemotherapy GlovesNitrile or other chemical-resistant gloves.[3] The outer glove should be changed immediately upon contamination.Prevents skin contact, as this compound can cause skin irritation and may be absorbed through the skin.
Body Protection Chemical-Resistant Gown or CoverallsLong-sleeved, disposable gown or a "bunny suit" for full-body protection.[4]Protects skin from accidental spills and contamination.[4]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is required, especially when handling the powdered form or creating aerosols.[2][4]Prevents inhalation of this compound dust or aerosols, which can cause respiratory irritation.

1.2. Engineering Controls

ControlDescription
Fume Hood All work with this compound, especially handling of the pure substance and preparation of solutions, must be conducted in a certified chemical fume hood.
Ventilation The laboratory must be well-ventilated to minimize the concentration of any airborne contaminants.
Eyewash Station and Safety Shower Must be readily accessible in the immediate work area.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

2.1. Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₇H₃₅N[1]
Molar Mass253.474 g·mol⁻¹[1]
Boiling Point320.1°C at 760 mmHg[5]
Flash Point150.9°C[5]
Density0.821 g/cm³[5]

2.2. Toxicological Data

EndpointValueSpeciesRouteReference
LD₅₀ (Lethal Dose, 50%)0.489 µg/mgArgentine ants-[6]
LD₅₀3-30 mg/kgMiceIntravenous[7]
IC₅₀ (Inhibitory Concentration, 50%)5–10 μMAkt inhibitionIn vitro[6]
IC₅₀2.7–6.7 μg/mLTrypanosoma cruziIn vitro[6]
MIC (Minimum Inhibitory Concentration)1–4 mg/LStreptococcus pneumoniaeIn vitro[6]

Procedural Guidance: Handling and Disposal

3.1. General Handling Procedures

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable pads.

  • Weighing : If weighing the solid form, do so within the fume hood on an analytical balance. Use anti-static measures to prevent dispersal of the powder.

  • Solution Preparation : When preparing solutions, add this compound slowly to the solvent to avoid splashing. This compound is lipophilic and insoluble in water.[1]

  • Post-Handling : After handling, wipe down all surfaces in the fume hood with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

3.2. Spill Management

  • Evacuate : In case of a significant spill, evacuate the immediate area and alert others.

  • Contain : If safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a decontaminating solution.

  • Report : Report all spills to the laboratory supervisor and environmental health and safety office.

3.3. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers should be collected in a designated, labeled hazardous waste container.[3]
Liquid Waste Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams.[3]
Sharps Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.[3]

Experimental Workflow and Signaling Pathway

4.1. General Experimental Workflow

The following diagram outlines a general workflow for experiments involving this compound, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

A generalized experimental workflow for handling this compound.

4.2. This compound and the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTOR, FOXO) Akt->Downstream Activates SolenopsinA This compound SolenopsinA->PI3K Inhibits

This compound inhibits the PI3K/Akt signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.